molecular formula C34H60N7O17P3S B15545801 10-Methyldodecanoyl-CoA

10-Methyldodecanoyl-CoA

Cat. No.: B15545801
M. Wt: 963.9 g/mol
InChI Key: PRCFQVOZXKIBSF-UHFFFAOYSA-N
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Description

10-Methyldodecanoyl-CoA is a useful research compound. Its molecular formula is C34H60N7O17P3S and its molecular weight is 963.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H60N7O17P3S

Molecular Weight

963.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-methyldodecanethioate

InChI

InChI=1S/C34H60N7O17P3S/c1-5-22(2)12-10-8-6-7-9-11-13-25(43)62-17-16-36-24(42)14-15-37-32(46)29(45)34(3,4)19-55-61(52,53)58-60(50,51)54-18-23-28(57-59(47,48)49)27(44)33(56-23)41-21-40-26-30(35)38-20-39-31(26)41/h20-23,27-29,33,44-45H,5-19H2,1-4H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)

InChI Key

PRCFQVOZXKIBSF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of 10-Methyldodecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methyldodecanoyl-CoA is an anteiso-branched-chain fatty acyl-CoA, a class of molecules crucial for the survival and adaptation of many bacterial species. As an activated form of 10-methyldodecanoic acid, its primary biological significance lies in its role as a precursor for the synthesis of anteiso-branched-chain fatty acids (anteiso-BCFAs). These fatty acids are integral components of bacterial cell membranes, where they play a critical role in maintaining membrane fluidity and function, particularly in response to environmental stressors such as low temperatures. This guide provides an in-depth analysis of the biosynthesis, biological roles, and experimental methodologies associated with this compound and related anteiso-BCFAs, offering valuable insights for researchers in microbiology, biochemistry, and drug development targeting bacterial membrane integrity.

Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are key components of the cell membranes of many Gram-positive bacteria.[1][2] They are categorized into two main series: iso-branched, with a methyl group on the penultimate carbon, and anteiso-branched, with a methyl group on the antepenultimate carbon.[3] this compound is the activated coenzyme A thioester of 10-methyldodecanoic acid, an anteiso-BCFA with a total of 13 carbon atoms.

The primary function of BCFAs is to regulate the physical properties of the bacterial membrane.[1][4] The methyl branch disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity and lowering the phase transition temperature.[5][6] This is particularly important for bacteria that inhabit environments with fluctuating temperatures, as it allows them to maintain a functional membrane state in the cold.[7][8] The ratio of iso- to anteiso-BCFAs, as well as the chain length, are modulated by bacteria to adapt to their environment.[4]

Biosynthesis of this compound

The synthesis of this compound is initiated from the branched-chain amino acid L-isoleucine. The pathway involves the conversion of isoleucine into the primer molecule, 2-methylbutyryl-CoA, which is then elongated by the fatty acid synthase (FASII) system.

The key steps in the biosynthesis are:

  • Transamination of L-isoleucine: The first step is the removal of the amino group from L-isoleucine by a branched-chain amino acid transaminase (BCAT) , producing α-keto-β-methylvalerate.[9]

  • Oxidative decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BKD) complex to form 2-methylbutyryl-CoA.[10][11][12] This multi-enzyme complex is a critical control point in the synthesis of anteiso-BCFAs.[13]

  • Initiation of fatty acid synthesis: 2-methylbutyryl-CoA serves as the primer for the fatty acid synthase system. The initial condensation reaction is catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH) , which has a substrate preference for branched-chain acyl-CoAs in bacteria that produce BCFAs.[14][15][16][17]

  • Elongation: The 2-methylbutyryl primer is then elongated by the successive addition of two-carbon units from malonyl-CoA, through the action of the fatty acid synthase (FASII) complex, until the 13-carbon chain of 10-methyldodecanoyl-ACP is formed.[18]

  • Conversion to CoA ester: The final acyl-ACP is converted to this compound.

Anteiso-BCFA Biosynthesis Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate BCAT two_methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA BKD Complex FASII Fatty Acid Synthase II (Elongation Cycles) two_methylbutyryl_CoA->FASII FabH (Initiation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASII ten_Methyldodecanoyl_ACP 10-Methyldodecanoyl-ACP FASII->ten_Methyldodecanoyl_ACP ten_Methyldodecanoyl_CoA This compound ten_Methyldodecanoyl_ACP->ten_Methyldodecanoyl_CoA

Fig. 1: Biosynthetic pathway of this compound.

Biological Roles and Significance

Regulation of Membrane Fluidity

The primary role of this compound is to serve as a precursor for the incorporation of 10-methyldodecanoic acid into membrane phospholipids. The anteiso-structure of this fatty acid introduces a kink in the acyl chain, which hinders ordered packing and increases the fluidity of the cell membrane.[1][6] This "homeoviscous adaptation" is essential for the survival of bacteria in cold environments, allowing for the continued function of membrane-embedded proteins and transport systems.[8][15][19]

Host-Pathogen Interactions

In pathogenic bacteria such as Listeria monocytogenes, the composition of BCFAs in the membrane has been linked to virulence.[13] Mutants deficient in BCFA synthesis show attenuated virulence, suggesting that the physical properties of the bacterial membrane are important for host-pathogen interactions, including intracellular survival and cell-to-cell spread.[13]

Ligand for Peroxisome Proliferator-Activated Receptors (PPARs)

Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9][20][21] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism. The binding of branched-chain fatty acyl-CoAs to PPARα can alter the receptor's conformation, leading to the recruitment of co-regulatory proteins and subsequent modulation of gene transcription.[20][21] This suggests a role for molecules like this compound in cellular signaling pathways, particularly in the context of lipid homeostasis.

Quantitative Data

Table 1: Representative Composition of Anteiso-Branched-Chain Fatty Acids in Bacteria

Bacterial SpeciesGrowth ConditionAnteiso-C13:0 (%)Anteiso-C15:0 (%)Anteiso-C17:0 (%)Reference
Staphylococcus aureus37°C-27-[4]
Staphylococcus aureus12°C-Increased-[4]
Listeria monocytogenes37°C-PresentPresent[22]
Bacillus subtilisStandard-PresentPresent[4]

Note: "-" indicates data not reported. The presence of anteiso-C13:0 (10-methyldodecanoic acid) is less commonly reported than the C15 and C17 homologues.

Table 2: Kinetic Parameters of FabH from Staphylococcus aureus with Various Acyl-CoA Primers

SubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
Isobutyryl-CoA370.8322,432[23]
Butyryl-CoA200.6733,500[23]
Acetyl-CoA3730.17456[23]

Note: These data illustrate the preference of FabH from a BCFA-producing bacterium for branched-chain primers over the straight-chain primer acetyl-CoA.

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol describes the extraction and derivatization of total fatty acids from bacterial cells for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Bacterial cell pellet

  • Reagent 1 (Saponification): 45 g NaOH, 150 ml methanol, 150 ml distilled water

  • Reagent 2 (Methylation): 325 ml 6.0 N HCl, 275 ml methanol

  • Reagent 3 (Extraction): 200 ml hexane, 200 ml methyl tert-butyl ether

  • Reagent 4 (Base Wash): 10.8 g NaOH in 900 ml distilled water

  • Glass tubes with Teflon-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Saponification: Add 1.0 ml of Reagent 1 to the bacterial cell pellet in a glass tube. Seal tightly, vortex, and heat at 100°C for 30 minutes, with vigorous vortexing every 5-10 minutes. Cool the tube.[10]

  • Methylation: Add 2.0 ml of Reagent 2 to the cooled tube. Seal and heat at 80°C for 10 minutes. Cool the tube rapidly in a water bath.[10]

  • Extraction: Add 1.25 ml of Reagent 3. Mix by gentle inversion for 10 minutes. Centrifuge at low speed for 5 minutes to separate the phases.[10]

  • Base Wash: Transfer the upper organic phase to a new tube. Add 3.0 ml of Reagent 4 and mix by gentle inversion for 5 minutes. Centrifuge to separate the phases.[10]

  • Sample Preparation for GC-MS: Transfer the upper organic phase containing the fatty acid methyl esters (FAMEs) to a GC vial for analysis.[10]

  • GC-MS Analysis: Inject the sample onto a suitable capillary column (e.g., HP-5MS). Use a temperature program to separate the FAMEs, which are then identified and quantified by the mass spectrometer.[2][11]

GC-MS Workflow Start Bacterial Cell Pellet Saponification Saponification (100°C, 30 min) Start->Saponification Methylation Methylation (80°C, 10 min) Saponification->Methylation Extraction Extraction with Hexane/MTBE Methylation->Extraction Base_Wash Base Wash Extraction->Base_Wash GC_MS GC-MS Analysis Base_Wash->GC_MS End Fatty Acid Profile GC_MS->End

Fig. 2: Experimental workflow for GC-MS analysis of bacterial fatty acids.
Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of acyl-CoA species, including this compound, from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

Procedure:

  • Sample Homogenization: Homogenize the frozen tissue or cell pellet in ice-cold extraction buffer containing an internal standard.[22][24]

  • Extraction: Add 2-propanol and re-homogenize. Centrifuge to pellet the precipitate.

  • Solid Phase Extraction (SPE) (Optional): For cleaner samples, the supernatant can be passed through an SPE cartridge to enrich for acyl-CoAs.

  • Sample Preparation for LC-MS/MS: Dry the supernatant under nitrogen and reconstitute in the initial mobile phase.[25]

  • LC Separation: Inject the sample onto a reverse-phase column and separate the acyl-CoAs using a gradient of mobile phases (e.g., acetonitrile and ammonium formate buffer).[22][25]

  • MS/MS Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For each acyl-CoA, a specific precursor ion and product ion transition is monitored for high selectivity and sensitivity.[24][25]

  • Quantification: Create a standard curve for each analyte and quantify the amount in the sample by comparing its peak area to that of the internal standard.[24]

Conclusion

This compound is a key intermediate in the biosynthesis of anteiso-branched-chain fatty acids, which are vital for the integrity and function of bacterial membranes. Its role in maintaining membrane fluidity, particularly in response to cold stress, underscores its importance for bacterial survival and adaptation. Furthermore, its potential interaction with host cell signaling pathways, such as through PPARα, opens up avenues for research into its role in host-pathogen interactions. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the metabolism and function of this compound and other branched-chain fatty acyl-CoAs. For drug development professionals, the enzymes involved in the biosynthesis of this molecule, such as the BKD complex and FabH, represent potential targets for novel antibacterial agents that disrupt bacterial membrane homeostasis. Further research into the specific roles and regulation of this compound will undoubtedly provide deeper insights into bacterial physiology and pathogenesis.

References

The Obscure Origins of a Branched-Chain Acyl-CoA: A Technical Guide to 10-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyldodecanoyl-CoA, a branched-chain acyl-coenzyme A, represents a class of molecules fundamental to the lipid metabolism of various organisms, particularly bacteria. While the specific historical account of its discovery is not well-documented in scientific literature, its existence and biochemical significance can be understood through the broader history of research into branched-chain fatty acids. This technical guide provides an in-depth overview of the probable context of its identification, its biosynthetic pathway, and the analytical techniques that would have enabled its characterization.

The Elusive Discovery: A Matter of Analytical Advancement

The discovery of this compound was likely not a singular event but rather a result of the incremental advancements in analytical chemistry, particularly in the field of lipid analysis. The Chemical Abstracts Service (CAS) assigned the identifier CAS RN 898249-74-6 to this molecule, a system established in 1965 to uniquely identify chemical substances reported in scientific literature[1][2]. While the exact registration date is not publicly available, the assignment of a CAS number indicates its formal recognition within the scientific community.

The identification of specific fatty acid isomers, such as the "anteiso" structure of 10-methyldodecanoic acid (the fatty acid component of this compound), became feasible with the development of gas-liquid chromatography (GLC) in the 1950s[3][4]. Prior to this, methods for fatty acid analysis were laborious, involving fractional distillation and crystallization, which offered limited resolution for complex mixtures[3][4]. The advent of GLC, and later gas chromatography-mass spectrometry (GC-MS), allowed for the separation and identification of individual fatty acids with high precision, making it possible to characterize the diverse array of branched-chain fatty acids present in bacterial lipids[5].

It is highly probable that this compound was first identified as its corresponding fatty acid methyl ester (FAME), 10-methyldodecanoate, during the systematic analysis of bacterial cell wall components. For instance, 10-methyldodecanoic acid has been identified in Gram-positive bacteria such as Bacillus acetylicum[6].

Biosynthesis of this compound: The Anteiso-Fatty Acid Pathway

This compound is an intermediate in the biosynthesis of anteiso-fatty acids. These are characterized by a methyl branch on the antepenultimate (n-2) carbon atom of the acyl chain[7][8]. The biosynthesis of anteiso-fatty acids is a variation of the general fatty acid synthesis pathway and is particularly prominent in many bacterial species[9][10].

The synthesis is initiated by a branched-chain acyl-CoA primer, which is derived from the catabolism of the amino acid isoleucine. The key steps are outlined below and illustrated in the accompanying diagram.

Signaling Pathway Diagram

Anteiso_Fatty_Acid_Biosynthesis cluster_0 Primer Synthesis cluster_1 Chain Elongation cluster_2 Final Product Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination _2_methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->_2_methylbutyryl_CoA Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) _2_methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Acyl_ACP Growing Acyl-ACP Chain FAS->Acyl_ACP Condensation, Reduction, Dehydration, Reduction _10_Methyldodecanoyl_ACP 10-Methyldodecanoyl-ACP Acyl_ACP->_10_Methyldodecanoyl_ACP 4 Cycles _10_Methyldodecanoyl_CoA This compound _10_Methyldodecanoyl_ACP->_10_Methyldodecanoyl_CoA Thioesterase/ Acyl-CoA Ligase

Caption: Biosynthesis of this compound via the anteiso-fatty acid pathway.

Experimental Protocols

While specific protocols for the discovery of this compound are not available, the following represents a generalized workflow for the identification of branched-chain fatty acids from bacterial cultures, a process that would have led to its characterization.

Experimental Workflow Diagram

Fatty_Acid_Analysis_Workflow Start Bacterial Culture Cell_Harvesting Cell Harvesting (Centrifugation) Start->Cell_Harvesting Lipid_Extraction Total Lipid Extraction (e.g., Folch Method) Cell_Harvesting->Lipid_Extraction Saponification Saponification (Alkaline Hydrolysis) Lipid_Extraction->Saponification Methylation Methylation (e.g., BF3-Methanol) Saponification->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GC_MS_Analysis GC-MS Analysis FAME_Extraction->GC_MS_Analysis Data_Analysis Data Analysis and Structure Elucidation GC_MS_Analysis->Data_Analysis End Identification of 10-Methyldodecanoate Data_Analysis->End

Caption: General workflow for the analysis of bacterial fatty acids.

Bacterial Culture and Cell Harvesting
  • Bacterial strains are cultured in an appropriate growth medium to a desired cell density.

  • Cells are harvested by centrifugation, and the cell pellet is washed to remove residual medium.

Total Lipid Extraction
  • The total lipids are extracted from the cell pellet using a solvent system, most commonly the Folch method, which utilizes a chloroform:methanol (B129727) mixture[11].

Saponification and Methylation
  • The extracted lipids are saponified by heating with a strong base (e.g., NaOH in methanol) to release the fatty acids from their ester linkages.

  • The resulting free fatty acids are then methylated to form fatty acid methyl esters (FAMEs). A common reagent for this is boron trifluoride in methanol (BF3-methanol)[11].

FAME Extraction and Analysis
  • The FAMEs are extracted from the reaction mixture using an organic solvent such as hexane.

  • The extracted FAMEs are then analyzed by gas chromatography-mass spectrometry (GC-MS). The gas chromatograph separates the individual FAMEs based on their volatility and polarity, and the mass spectrometer provides mass spectral data for each component, allowing for structural elucidation and identification by comparison to spectral libraries and standards[5].

Quantitative Data

Direct quantitative data for this compound in biological systems is scarce in the readily available literature. However, data for its corresponding fatty acid, 10-methyldodecanoic acid, and other related branched-chain fatty acids have been reported in various organisms.

Fatty AcidOrganism/SourceRelative Abundance (%)Reference
10-Methyldodecanoic acidBacillus acetylicumPresent[6]
Anteiso-C15:0Brevibacillus sp. JNUCC 4237.24[12]
Iso-C15:0Brevibacillus sp. JNUCC 4227.78[12]
Branched-chain fatty acids (total)Human milkVariable, influenced by diet[13]
Branched-chain fatty acids (total)Ruminant meat and dairy~2% of total fatty acids[14]

Conclusion

The history of this compound is intrinsically linked to the broader scientific exploration of bacterial lipids and the development of powerful analytical techniques. While a specific "eureka" moment of its discovery remains unrecorded, its biochemical role as an intermediate in anteiso-fatty acid biosynthesis is well-understood within the context of microbial metabolism. For researchers and drug development professionals, understanding the biosynthetic pathways and the analytical methods used to identify such molecules is crucial for exploring their potential biological activities and for the development of novel therapeutics targeting bacterial lipid synthesis. The provided technical overview serves as a foundational guide to the core knowledge surrounding this specific, yet representative, branched-chain acyl-CoA.

References

Natural Sources of 10-Methyldodecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyldodecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in all domains of life, serving as activated forms of fatty acids for various metabolic processes, including energy production, lipid biosynthesis, and cellular signaling. Branched-chain fatty acids (BCFAs) and their corresponding CoA esters are particularly abundant in the cell membranes of many Gram-positive bacteria, where they play a crucial role in maintaining membrane fluidity and adapting to environmental stress. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthesis, and relevant experimental protocols for its study. While direct quantitative data for this compound is scarce in the current literature, this guide extrapolates from closely related and well-studied branched-chain acyl-CoAs to provide a valuable resource for researchers.

Natural Sources

Direct detection and quantification of this compound in natural sources have not been extensively reported. However, the presence of its corresponding fatty acid, 10-methyldodecanoic acid, strongly implies the existence of the CoA-activated form within the same organisms due to its role in fatty acid metabolism.

Known natural sources of 10-methyldodecanoic acid include:

  • Bacteria:

    • Gram-positive bacteria: Notably, species of Bacillus and Streptomyces are known producers of a variety of branched-chain fatty acids, including those with a methyl branch at an anteiso position. 10-Methyldodecanoic acid is classified as an anteiso-C13 fatty acid. The abundance of BCFAs in these bacteria can be significant, often comprising a major fraction of the total fatty acid content.

    • Bacillus subtilis : This well-studied bacterium is known to synthesize a range of iso- and anteiso-fatty acids. The composition of these BCFAs can be influenced by the availability of branched-chain amino acid precursors in the growth medium.

    • Streptomyces species: These bacteria are prolific producers of secondary metabolites and are known to possess diverse fatty acid biosynthetic pathways, including the synthesis of branched-chain fatty acids.

  • Insects:

    • Carpenter Ants (Camponotus species): The mandibular gland secretions of some carpenter ant species have been found to contain 10-methyldodecanoic acid. In this context, it may function as a chemical signaling molecule or a component of defensive secretions.

Biosynthesis of this compound

The biosynthesis of this compound is presumed to follow the general pathway for anteiso-fatty acid synthesis in bacteria. This pathway utilizes branched-chain amino acids as primers for the fatty acid synthase (FAS) system.

The key steps are:

  • Primer Synthesis: The biosynthesis of anteiso-fatty acids is initiated from the amino acid L-isoleucine. Isoleucine is first converted to its corresponding α-keto acid, α-keto-β-methylvalerate.

  • Decarboxylation and Activation: The α-keto acid undergoes oxidative decarboxylation to form 2-methylbutyryl-CoA. This short-chain branched acyl-CoA serves as the primer for the fatty acid synthase.

  • Elongation: The 2-methylbutyryl-CoA primer is then elongated by the type II fatty acid synthase (FASII) system. This involves the sequential addition of two-carbon units from malonyl-CoA.

  • Formation of 10-Methyldodecanoyl-ACP: After several cycles of elongation, a 13-carbon acyl chain attached to an acyl carrier protein (ACP), 10-methyldodecanoyl-ACP, is produced.

  • Conversion to this compound: The acyl group is then transferred from ACP to coenzyme A to yield this compound. This reaction is catalyzed by an acyl-CoA synthetase or a similar acyltransferase.

Anteiso-Fatty Acid Biosynthesis cluster_primer Primer Synthesis cluster_elongation Elongation Cycles cluster_activation Final Activation L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Transamination 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA Oxidative Decarboxylation FASII Fatty Acid Synthase II (FASII) 2-Methylbutyryl-CoA->FASII 10-Methyldodecanoyl-ACP 10-Methyldodecanoyl-ACP FASII->10-Methyldodecanoyl-ACP n cycles Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASII This compound This compound 10-Methyldodecanoyl-ACP->this compound Acyl-CoA Synthetase

Biosynthesis of anteiso-fatty acyl-CoAs, exemplified by this compound.

Quantitative Data

Table 1: Relative Abundance of Branched-Chain Fatty Acids in Bacillus subtilis

Fatty AcidTypeRelative Abundance (%)
12-methyltetradecanoic acidanteiso-C1530-40
13-methyltetradecanoic acidiso-C1530-40
14-methylpentadecanoic acidiso-C165-10
14-methylhexadecanoic acidanteiso-C175-15
15-methylhexadecanoic acidiso-C175-15

Note: The relative abundance can vary significantly depending on the growth conditions, such as temperature and nutrient availability.

Table 2: Intracellular Concentrations of Short-Chain Acyl-CoAs in Streptomyces albus

Acyl-CoAConcentration (nmol/g dry cell weight)
Acetyl-CoA~230
Malonyl-CoA~50
Succinyl-CoA~60
Butyryl/Isobutyryl-CoA~20
Methylmalonyl-CoA~10
Propionyl-CoA~5

Note: This data provides a reference for the expected concentration range of acyl-CoAs in a related bacterial genus.

Experimental Protocols

The following is a generalized protocol for the extraction and analysis of branched-chain acyl-CoAs from bacterial cultures, based on established methods for short-chain acyl-CoA analysis.

Extraction of Acyl-CoAs from Bacterial Cells
  • Cell Culture and Harvesting:

    • Grow the bacterial strain of interest (e.g., Bacillus subtilis) in an appropriate liquid medium to the desired growth phase (e.g., mid-exponential or stationary).

    • Rapidly harvest the cells by centrifugation at a low temperature (4°C) to quench metabolic activity.

    • Wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline) to remove residual medium components.

  • Cell Lysis and Acyl-CoA Extraction:

    • Resuspend the cell pellet in a cold extraction solvent. A common choice is a mixture of acetonitrile (B52724), methanol, and water (e.g., 40:40:20 v/v/v) containing a suitable internal standard (e.g., a deuterated or odd-chain acyl-CoA).

    • Lyse the cells using mechanical disruption methods such as bead beating or sonication on ice. This should be performed in short bursts with cooling intervals to prevent degradation of the analytes.

    • Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted acyl-CoAs.

  • Sample Preparation for LC-MS/MS:

    • The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.

    • Dry the extract under a stream of nitrogen gas and reconstitute in a solvent compatible with the LC-MS/MS mobile phase.

Quantification by LC-MS/MS
  • Chromatographic Separation:

    • Use a reverse-phase C18 or C8 column for the separation of acyl-CoAs.

    • The mobile phase typically consists of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile or methanol).

    • A gradient elution is employed to effectively separate the different acyl-CoA species.

  • Mass Spectrometric Detection:

    • Employ a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The precursor ion will be the molecular ion of this compound, and the product ions will be characteristic fragments of the CoA moiety.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Bacterial Cell Culture B Harvesting and Washing (4°C) A->B C Cell Lysis and Extraction (Acetonitrile/Methanol/Water) B->C D Centrifugation C->D E Collect Supernatant D->E F Drying and Reconstitution E->F G LC-MS/MS Injection F->G H Chromatographic Separation (Reverse Phase) G->H I Mass Spectrometric Detection (MRM) H->I J Data Analysis and Quantification I->J

Workflow for the extraction and analysis of this compound.

Signaling Pathways and Biological Roles

Currently, there is no specific information available on the involvement of this compound in any signaling pathways. However, acyl-CoAs, in general, are known to play roles in cellular regulation beyond their metabolic functions. These include:

  • Protein Acylation: The acyl group from an acyl-CoA can be post-translationally attached to proteins, modulating their activity, localization, and stability.

  • Transcriptional Regulation: Acyl-CoAs can directly bind to and regulate the activity of transcription factors, thereby influencing gene expression.

  • Allosteric Regulation of Enzymes: Acyl-CoAs can act as allosteric effectors, modulating the activity of various enzymes involved in metabolism.

Given that this compound is a component of bacterial metabolism, its primary role is likely related to the synthesis of branched-chain fatty acids for incorporation into the cell membrane. These BCFAs are critical for maintaining membrane fluidity, which is essential for bacterial survival in diverse and changing environments.

Conclusion

This compound is a branched-chain acyl-CoA that is naturally present in certain bacteria, particularly of the genera Bacillus and Streptomyces. Its biosynthesis follows the established pathway for anteiso-fatty acids, starting from the amino acid L-isoleucine. While direct quantitative data and specific experimental protocols for this molecule are limited, this guide provides a comprehensive overview based on current knowledge of related compounds. The provided biosynthetic pathway and generalized experimental workflow offer a solid foundation for researchers and drug development professionals interested in studying this and other branched-chain acyl-CoAs. Further research is needed to elucidate the specific biological roles and potential signaling functions of this compound.

An In-depth Technical Guide to the Biosynthesis of 10-Methyldodecanoyl-CoA from Branched-Chain Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core biochemical pathway for the biosynthesis of 10-methyldodecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA, from the branched-chain amino acid (BCAA) isoleucine. The guide details the enzymatic steps, intermediate molecules, and regulatory mechanisms that govern this metabolic route, which is particularly prominent in various bacterial species. Quantitative data on enzyme kinetics and metabolite concentrations are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate further research in this area. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the complex biological processes involved. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in the unique aspects of branched-chain fatty acid metabolism.

Introduction

Branched-chain fatty acids (BCFAs) are significant components of the membrane lipids in many bacteria, where they play a crucial role in maintaining membrane fluidity and function.[1] BCFAs are categorized into two main series: iso- and anteiso-branched-chain fatty acids. The biosynthesis of these fatty acids diverges from the straight-chain fatty acid synthesis pathway at the initial priming step.[2] This guide focuses on the biosynthesis of a specific anteiso-fatty acid, 10-methyldodecanoic acid (as its CoA ester), which is a 13-carbon fatty acid with a methyl branch at the antepenultimate carbon.

The precursor for anteiso-fatty acids with an odd number of carbon atoms is the branched-chain amino acid L-isoleucine.[3] Through a series of enzymatic reactions, L-isoleucine is converted into the primer molecule 2-methylbutyryl-CoA. This primer then undergoes sequential elongation cycles with malonyl-CoA as the two-carbon donor, catalyzed by the fatty acid synthase (FAS) system, to ultimately yield this compound. Understanding this pathway is crucial for fields ranging from bacterial physiology and taxonomy to the development of novel antimicrobial agents targeting fatty acid synthesis.

The Biosynthetic Pathway of this compound

The synthesis of this compound from L-isoleucine is a multi-step process involving enzymes from both amino acid catabolism and fatty acid synthesis. The overall pathway can be divided into two main stages: primer synthesis and fatty acid elongation.

Primer Synthesis: Conversion of L-Isoleucine to 2-Methylbutyryl-CoA

The initial steps involve the conversion of L-isoleucine to its corresponding α-keto acid and subsequent oxidative decarboxylation to form the acyl-CoA primer.

  • Transamination of L-Isoleucine: The first step is a reversible transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) . In this reaction, the amino group of L-isoleucine is transferred to α-ketoglutarate, yielding L-glutamate and the branched-chain α-keto acid (BCKA), (S)-α-keto-β-methylvalerate.[4]

  • Oxidative Decarboxylation of (S)-α-keto-β-methylvalerate: The resulting α-keto acid is then irreversibly decarboxylated to form 2-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKAD) complex , a multi-enzyme complex analogous to the pyruvate (B1213749) dehydrogenase complex.[5] This step commits the carbon skeleton of isoleucine to further metabolism, including branched-chain fatty acid synthesis.

Fatty Acid Elongation

The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) system. In bacteria, this is typically a Type II FAS system, where the enzymes are discrete, soluble proteins. The elongation process consists of a series of repeating cycles, with each cycle adding two carbons from malonyl-CoA.

To synthesize the 13-carbon chain of 10-methyldodecanoic acid from the 5-carbon primer 2-methylbutyryl-CoA, a total of four elongation cycles are required. Each cycle involves four enzymatic reactions:

  • Condensation: The cycle begins with the condensation of the acyl-CoA (initially 2-methylbutyryl-CoA, and subsequently the elongated acyl-ACP) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (KAS) . This reaction releases CO2 and forms a β-ketoacyl-ACP.

  • Reduction: The β-ketoacyl-ACP is then reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (KAR) , using NADPH as the reducing agent.

  • Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP by β-hydroxyacyl-ACP dehydratase (DH) , forming a trans-2-enoyl-ACP.

  • Reduction: Finally, the double bond of the trans-2-enoyl-ACP is reduced by enoyl-ACP reductase (ER) , using NADH or NADPH as the reductant, to yield a saturated acyl-ACP that is two carbons longer than the starting acyl chain.

This elongated acyl-ACP then serves as the substrate for the next condensation reaction. After four complete cycles, the resulting 13-carbon acyl-ACP is hydrolyzed by a thioesterase to release the free fatty acid, 10-methyldodecanoic acid, which is then activated to this compound by an acyl-CoA synthetase .

digraph "10-Methyldodecanoyl-CoA_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

// Nodes Isoleucine [label="L-Isoleucine", fillcolor="#FBBC05", fontcolor="#202124"]; a_KG [label="α-Ketoglutarate", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamate [label="L-Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; Keto_Acid [label="(S)-α-Keto-β-methylvalerate", fillcolor="#FBBC05", fontcolor="#202124"]; CoA_NAD [label="CoA + NAD+", fillcolor="#F1F3F4", fontcolor="#202124"]; NADH_CO2 [label="NADH + CO2", fillcolor="#F1F3F4", fontcolor="#202124"]; Primer [label="2-Methylbutyryl-CoA\n(C5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAS [label="Fatty Acid Synthase (FAS II)", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Malonyl_CoA [label="4 x Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; NADPH [label="8 x NADPH", fillcolor="#F1F3F4", fontcolor="#202124"]; NADP [label="8 x NADP+", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="this compound\n(anteiso-C13:0)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Isoleucine -> Keto_Acid [label=" BCAT"]; a_KG -> Isoleucine [style=invis]; Keto_Acid -> Glutamate [style=invis]; Keto_Acid -> Primer [label=" BCKAD"]; CoA_NAD -> Keto_Acid [style=invis]; Primer -> NADH_CO2 [style=invis]; Primer -> FAS; Malonyl_CoA -> FAS; NADPH -> FAS; FAS -> NADP [style=invis]; FAS -> Final_Product [label=" 4 elongation cycles"];

// Invisible edges for alignment subgraph { rank=same; a_KG; Isoleucine; } subgraph { rank=same; Glutamate; Keto_Acid; } subgraph { rank=same; CoA_NAD; Keto_Acid; } subgraph { rank=same; NADH_CO2; Primer; } }

Figure 1. Biosynthetic pathway of this compound from L-isoleucine.

Quantitative Data

The following tables summarize available quantitative data for the key enzymes involved in the biosynthesis of this compound. It is important to note that kinetic parameters can vary depending on the organism and experimental conditions.

Table 1: Kinetic Parameters of Branched-Chain Amino Acid Aminotransferase (BCAT)

SubstrateOrganismKm (mM)Vmax (µmol/min/mg)Reference
L-IsoleucineEscherichia coli0.45 ± 0.0412.5 ± 0.5[2]
α-KetoglutarateEscherichia coli0.33 ± 0.03-[2]
L-IsoleucinePig heart~1.0-[6]

Table 2: Kinetic Parameters of Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex

SubstrateOrganismKm (µM)Vmax (µmol/min/mg)Reference
α-Keto-β-methylvalerateBovine kidney37-[7]
α-Keto-β-methylvalerateRat heart--[8]
α-KetoisovaleratePseudomonas putida-10[9]

Table 3: Kinetic Parameters of Fatty Acid Synthase (FAS) Components with Branched-Chain Substrates

EnzymeSubstrateOrganismKm (µM)kcat (s⁻¹)Reference
FabHIsobutyryl-CoABacillus subtilis11.2 ± 1.30.23 ± 0.01[3]
FabHIsovaleryl-CoABacillus subtilis13.5 ± 1.10.34 ± 0.01[3]
FabH2-Methylbutyryl-CoABacillus subtilis10.8 ± 1.50.31 ± 0.01[3]

Table 4: Intracellular Concentrations of Relevant Metabolites

MetaboliteOrganism/Cell TypeConcentrationReference
Acetyl-CoACyanobacteria~10-100 pmol/mg dcw[10]
Malonyl-CoACyanobacteria~1-10 pmol/mg dcw[10]
Long-chain acyl-CoAs (free)Cytosol< 200 nM[11]

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is tightly regulated at multiple levels to ensure a balanced production of branched-chain fatty acids according to the cell's needs.

Transcriptional Regulation

The expression of genes encoding the enzymes of the BCAA catabolic pathway and fatty acid synthesis is subject to transcriptional control. In bacteria, the availability of BCAAs in the growth medium can influence the expression of the respective catabolic operons.[12] For instance, in Bacillus subtilis, the synthesis of anteiso-branched fatty acids is often enhanced at lower growth temperatures, a response that is, in part, transcriptionally mediated to maintain membrane fluidity.[10]

Allosteric Regulation and Feedback Inhibition

The activity of key enzymes in the pathway is modulated by allosteric effectors and feedback inhibition.

  • BCKAD Complex: The activity of the BCKAD complex is regulated by a phosphorylation/dephosphorylation cycle. A specific kinase (BCKD kinase) phosphorylates and inactivates the complex, while a phosphatase (BCKD phosphatase) dephosphorylates and activates it. The BCKD kinase itself is inhibited by branched-chain α-keto acids, providing a mechanism for feedback regulation.[13]

  • Fatty Acid Synthase: Long-chain acyl-CoAs can act as feedback inhibitors of acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA, thereby controlling the overall rate of fatty acid synthesis.[7] There is also evidence for allosteric regulation of the FAS complex itself by fatty acyl-CoA molecules.

digraph "Regulation_of_BCFA_Synthesis" { graph [splines=true, overlap=false, nodesep=0.6, ranksep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

// Nodes BCAAs [label="Branched-Chain\nAmino Acids", fillcolor="#FBBC05", fontcolor="#202124"]; BCKAs [label="Branched-Chain\nα-Keto Acids", fillcolor="#FBBC05", fontcolor="#202124"]; BC_Acyl_CoAs [label="Branched-Chain\nAcyl-CoAs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BCFA [label="Branched-Chain\nFatty Acids", fillcolor="#34A853", fontcolor="#FFFFFF"]; BCAT [label="BCAT", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BCKAD [label="BCKAD\n(active)", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BCKAD_P [label="BCKAD-P\n(inactive)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BCKD_Kinase [label="BCKD Kinase", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; BCKD_Phosphatase [label="BCKD Phosphatase", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; FAS [label="Fatty Acid\nSynthase", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACC [label="Acetyl-CoA\nCarboxylase", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges BCAAs -> BCKAs [label=" BCAT"]; BCKAs -> BC_Acyl_CoAs [label=" BCKAD"]; BC_Acyl_CoAs -> FAS; Malonyl_CoA -> FAS; FAS -> BCFA; ACC -> Malonyl_CoA;

// Regulation Edges BCKAs -> BCKD_Kinase [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibits"]; BCKD_Kinase -> BCKAD [arrowhead=tee, color="#EA4335", style=dashed, label=" phosphorylates"]; BCKAD -> BCKAD_P [style=invis]; BCKD_Phosphatase -> BCKAD_P [arrowhead=arrow, color="#34A853", style=dashed, label=" dephosphorylates"]; BCKAD_P -> BCKAD [style=invis]; BCFA -> ACC [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibits"]; }

Figure 2. Regulatory network for branched-chain fatty acid biosynthesis.

Experimental Protocols

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Activity

This protocol describes a spectrophotometric assay to measure the activity of the BCKAD complex by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM MgCl₂, 1 mM dithiothreitol (B142953) (DTT).

  • Substrate solution: 10 mM (S)-α-keto-β-methylvalerate in assay buffer.

  • Cofactor solution: 10 mM NAD⁺, 2 mM Coenzyme A (CoA), 2 mM thiamine (B1217682) pyrophosphate (TPP) in assay buffer.

  • Enzyme source: Purified BCKAD complex or mitochondrial extract.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 100 µL Cofactor solution

    • 50 µL Enzyme source

  • Incubate the mixture for 5 minutes at 30°C to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the substrate solution ((S)-α-keto-β-methylvalerate).

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.

In Vitro Fatty Acid Synthesis Assay with a Branched-Chain Primer

This protocol outlines an in vitro assay to monitor the synthesis of fatty acids from a branched-chain primer using a Type II FAS system. The incorporation of a radiolabeled precursor, such as [¹⁴C]malonyl-CoA, is a common method for detection and quantification.

Materials:

  • Reaction Buffer: 100 mM sodium phosphate buffer (pH 7.0), 1 mM DTT, 1 mM EDTA.

  • Purified FAS enzymes (FabD, FabH, FabG, FabZ, FabI, and Acyl Carrier Protein - ACP).

  • Primer: 10 mM 2-methylbutyryl-CoA in water.

  • Substrate/Cofactor Mix: 10 mM NADPH, 10 mM NADH, and 1 mM [¹⁴C]malonyl-CoA (specific activity ~50 mCi/mmol).

  • Quenching solution: 10% (w/v) potassium hydroxide (B78521) in 50% ethanol.

  • Extraction solvent: Hexane (B92381).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture:

    • 50 µL Reaction Buffer

    • 10 µL of each purified FAS enzyme solution

    • 10 µL ACP solution

    • 5 µL 2-methylbutyryl-CoA solution

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Start the reaction by adding 10 µL of the Substrate/Cofactor Mix.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 100 µL of the quenching solution and incubate at 60°C for 30 minutes to saponify the fatty acyl-ACPs.

  • Acidify the reaction mixture with 50 µL of 6 M HCl.

  • Extract the free fatty acids by adding 500 µL of hexane and vortexing vigorously.

  • Centrifuge to separate the phases and transfer the upper hexane layer to a scintillation vial.

  • Evaporate the hexane and add scintillation cocktail.

  • Quantify the incorporated radioactivity using a liquid scintillation counter.

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the preparation of fatty acid methyl esters (FAMEs) from bacterial cells for analysis by GC-MS.

Materials:

  • Bacterial cell pellet.

  • Saponification reagent: 5% (w/v) NaOH in 50% (v/v) methanol.

  • Methylation reagent: 14% (w/v) boron trifluoride (BF₃) in methanol.

  • Extraction solvent: Hexane/diethyl ether (1:1, v/v).

  • Saturated NaCl solution.

  • Anhydrous sodium sulfate.

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

Procedure:

  • Harvest bacterial cells by centrifugation and wash the pellet with saline.

  • Add 1 mL of saponification reagent to the cell pellet, vortex, and heat at 100°C for 30 minutes in a sealed tube.

  • Cool the tube and add 2 mL of methylation reagent. Vortex and heat at 80°C for 10 minutes.

  • Cool the tube to room temperature and add 1.25 mL of extraction solvent. Vortex for 1 minute.

  • Add 3 mL of saturated NaCl solution to aid phase separation. Vortex and centrifuge briefly.

  • Transfer the upper organic layer containing the FAMEs to a clean tube.

  • Dry the extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

  • Inject an aliquot into the GC-MS system. Identify the 10-methyldodecanoic acid methyl ester by its retention time and mass spectrum compared to a known standard.

digraph "Experimental_Workflow_GCMS" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Bacterial Cell Pellet", fillcolor="#FBBC05", fontcolor="#202124"]; Saponification [label="Saponification\n(NaOH, Methanol, 100°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Methylation [label="Methylation\n(BF3, Methanol, 80°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(Hexane/Ether)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Drying\n(Na2SO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Identification and Quantification\nof 10-Methyldodecanoic Acid\nMethyl Ester", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Saponification; Saponification -> Methylation; Methylation -> Extraction; Extraction -> Drying; Drying -> Analysis; Analysis -> Result; }

Figure 3. Workflow for the analysis of branched-chain fatty acids by GC-MS.

Conclusion

The biosynthesis of this compound from L-isoleucine represents a specialized branch of fatty acid metabolism that is essential for the physiology of many bacterial species. This guide has detailed the enzymatic pathway, provided available quantitative data, outlined the regulatory mechanisms, and presented key experimental protocols to facilitate further investigation. A thorough understanding of this pathway not only enhances our knowledge of bacterial metabolism but also presents opportunities for the development of novel antimicrobial strategies targeting the unique enzymes involved in branched-chain fatty acid synthesis. Further research is warranted to fully elucidate the kinetic parameters of all enzymes in this specific pathway and to unravel the intricate details of its regulation in various organisms.

References

The Metabolic Gauntlet: An In-depth Technical Guide to the Enzymes Involved in 10-Methyldodecanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methyldodecanoyl-CoA, a medium-chain fatty acyl-CoA with a methyl branch distant from its carboxyl end, presents a unique metabolic challenge that requires a coordinated interplay of enzymes primarily located in the mitochondria and peroxisomes. While direct experimental data on the metabolism of this compound is limited, by drawing parallels with the well-documented degradation of other branched-chain fatty acids, such as tuberculostearic acid and the extensively studied phytanic acid, a robust hypothetical metabolic pathway can be elucidated. This guide provides a comprehensive overview of the enzymatic steps likely involved in the catabolism of this compound, detailing the key enzymes, their substrate specificities, and the subcellular localization of these processes. Furthermore, this document furnishes detailed experimental protocols for the key enzyme families implicated in this pathway and presents signaling and workflow diagrams to facilitate a deeper understanding of the metabolic cascade.

Introduction: The Challenge of Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids (BCFAs) are integral components of cell membranes and are present in the human diet, originating from sources such as dairy products and ruminant fats[1][2]. The metabolism of these fatty acids, particularly those with methyl branches, deviates significantly from the canonical beta-oxidation pathway of straight-chain fatty acids. The position of the methyl group dictates the specific enzymatic machinery required for their degradation. In the case of this compound, the methyl group at the C10 position is sufficiently removed from the thioester group to allow for initial rounds of conventional beta-oxidation. However, as the carbon chain is shortened, this methyl group will sterically hinder the standard beta-oxidation enzymes, necessitating alternative catabolic routes, namely alpha-oxidation.

The Proposed Metabolic Pathway of this compound

The degradation of this compound is hypothesized to be a multi-stage process involving an initial shortening of the fatty acyl chain via mitochondrial beta-oxidation, followed by peroxisomal alpha- and beta-oxidation to handle the problematic methyl branch.

Stage 1: Initial Chain Shortening via Mitochondrial Beta-Oxidation

The first phase of this compound catabolism is presumed to occur in the mitochondria, where the fatty acyl chain is shortened by three cycles of beta-oxidation. Each cycle comprises four enzymatic reactions:

  • Dehydrogenation: A long-chain acyl-CoA dehydrogenase (LCAD) likely catalyzes the initial step, introducing a double bond between the alpha and beta carbons.

  • Hydration: An enoyl-CoA hydratase adds a hydroxyl group across the double bond.

  • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Thiolysis: A thiolase cleaves the beta-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This sequence of reactions would convert this compound (C13) to 4-methylhexanoyl-CoA (C7).

Stage 2: The Beta-Methylation Roadblock and the Shift to Peroxisomal Alpha-Oxidation

Further beta-oxidation of 4-methylhexanoyl-CoA would be impeded as the subsequent cycle would result in a methyl group at the beta-position (3-methylpentanoyl-CoA), which cannot be processed by standard beta-oxidation enzymes. At this juncture, the metabolic intermediate is likely transported to the peroxisome to undergo alpha-oxidation, a process specialized for the degradation of beta-methyl-branched fatty acids[3][4].

The key enzymes in this peroxisomal pathway are:

  • Phytanoyl-CoA Dioxygenase (PHYH): This enzyme hydroxylates the alpha-carbon of the branched-chain acyl-CoA. While its primary substrate is phytanoyl-CoA, it has demonstrated activity towards a range of 3-methyl-branched acyl-CoAs with chain lengths as short as seven carbons[5][6].

  • 2-Hydroxyphytanoyl-CoA Lyase (HACL1): This enzyme cleaves the 2-hydroxyacyl-CoA intermediate, releasing formyl-CoA and an aldehyde that is one carbon shorter.

  • Aldehyde Dehydrogenase: This enzyme oxidizes the resulting aldehyde to a carboxylic acid, which is then activated to its CoA ester.

This alpha-oxidation cycle effectively removes one carbon, bypassing the beta-methyl blockade and producing 2-methyl-branched acyl-CoA.

Stage 3: Peroxisomal and Mitochondrial Beta-Oxidation of 2-Methyl-Branched Intermediates

The product of alpha-oxidation, a 2-methyl-branched acyl-CoA, can re-enter the beta-oxidation pathway. However, the stereochemistry of the alpha-methyl group is critical. Beta-oxidation enzymes are specific for the (S)-stereoisomer.

  • Alpha-methylacyl-CoA Racemase (AMACR): This crucial enzyme, located in both peroxisomes and mitochondria, catalyzes the conversion of the (R)-isomer of 2-methylacyl-CoAs to the metabolically active (S)-isomer[7][8][9][10].

The resulting (S)-2-methylacyl-CoA can then undergo further beta-oxidation in both the peroxisomes and mitochondria to be completely degraded to acetyl-CoA and, in the case of odd-numbered carbon chains, propionyl-CoA.

Quantitative Data on Intermediates

Direct quantitative data for the enzymatic reactions involving this compound and its specific metabolites are not currently available in the literature. The following table summarizes the hypothetical intermediates in the proposed metabolic pathway.

Metabolite Chemical Formula Molecular Weight ( g/mol ) Metabolic Stage Subcellular Location
This compoundC34H60N7O18P3S983.88Initial SubstrateMitochondria
8-Methyl-trans-2-decenoyl-CoAC32H54N7O17P3S957.82Beta-Oxidation Cycle 1Mitochondria
(S)-8-Methyl-3-hydroxydecanoyl-CoAC32H56N7O18P3S975.83Beta-Oxidation Cycle 1Mitochondria
8-Methyl-3-oxodecanoyl-CoAC32H54N7O18P3S973.82Beta-Oxidation Cycle 1Mitochondria
6-Methyloctanoyl-CoAC30H52N7O17P3S927.77Beta-Oxidation Cycle 2Mitochondria
4-Methylhexanoyl-CoAC28H48N7O17P3S901.71Beta-Oxidation Cycle 3Mitochondria/Peroxisome
(2R)-3-Methyl-2-hydroxy-pentanoyl-CoAC27H46N7O18P3S905.68Alpha-OxidationPeroxisome
2-MethylbutanalC5H10O86.13Alpha-OxidationPeroxisome
(S)-2-Methylbutanoyl-CoAC26H44N7O17P3S875.66Beta-OxidationPeroxisome/Mitochondria

Experimental Protocols

Detailed methodologies for assaying the activity of the key enzyme families involved in the proposed metabolic pathway are provided below.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay (ETF Fluorescence Reduction Assay)

This is considered the gold standard for measuring ACAD activity and relies on the reduction of electron transfer flavoprotein (ETF) by the ACAD, which results in a decrease in ETF's intrinsic fluorescence[11].

Materials:

  • Recombinant or purified ACAD enzyme

  • Recombinant or purified electron transfer flavoprotein (ETF) from pig liver or a recombinant source

  • Acyl-CoA substrate (e.g., a synthesized this compound or a commercially available branched-chain acyl-CoA)

  • Anaerobic cuvette or 96-well plate

  • Spectrofluorometer

  • Anaerobic chamber or a system for creating an anaerobic environment (e.g., glucose/glucose oxidase/catalase system)

  • Reaction Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.2 mM EDTA.

Procedure:

  • Prepare the reaction mixture in an anaerobic cuvette or the wells of a 96-well plate. The mixture should contain the reaction buffer and a known concentration of ETF (typically in the low micromolar range).

  • Make the system anaerobic. This can be achieved by repeated cycles of evacuation and flushing with argon in an anaerobic chamber or by including an enzymatic oxygen-scavenging system (e.g., 2.5 mM glucose, 5 units/mL glucose oxidase, and 100 units/mL catalase) in the reaction buffer.

  • Place the cuvette or plate in a spectrofluorometer and record the baseline fluorescence of ETF (Excitation ~380 nm, Emission ~495 nm).

  • Initiate the reaction by adding a known concentration of the ACAD enzyme.

  • After a stable baseline is re-established, add the acyl-CoA substrate to start the enzymatic reaction.

  • Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the ACAD activity.

  • Calculate the specific activity based on the rate of fluorescence change, the concentration of the enzyme, and the known fluorescence properties of ETF.

Phytanoyl-CoA Dioxygenase (PHYH) Activity Assay (HPLC-based)

This assay measures the conversion of the acyl-CoA substrate to its 2-hydroxy derivative[12].

Materials:

  • Recombinant or purified PHYH enzyme

  • Acyl-CoA substrate (e.g., a synthesized 3-methyl-branched acyl-CoA)

  • Cofactors: Fe(II) sulfate (B86663) (e.g., 50 µM), 2-oxoglutarate (e.g., 1 mM), and ascorbate (B8700270) (e.g., 2 mM)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • Quenching solution: Acetonitrile (B52724) or other organic solvent

  • HPLC system with a C18 reverse-phase column

  • Mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, cofactors, and the acyl-CoA substrate in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the PHYH enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of the quenching solution (e.g., acetonitrile).

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC.

  • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine (B156593) ring of CoA).

  • Quantify the substrate and product peaks by integrating their respective areas.

  • Calculate the enzyme activity based on the amount of product formed over time.

Visualizations

Proposed Metabolic Pathway of this compound

This compound Metabolism cluster_mitochondria Mitochondria cluster_peroxisome Peroxisome 10-MD-CoA This compound (C13) 8-MD-CoA 8-Methyldecenoyl-CoA 10-MD-CoA->8-MD-CoA Beta-Oxidation (3 cycles) Acetyl-CoA1 3 Acetyl-CoA 10-MD-CoA->Acetyl-CoA1 6-MO-CoA 6-Methyloctanoyl-CoA 4-MH-CoA 4-Methylhexanoyl-CoA (C7) 4-MH-CoA_p 4-Methylhexanoyl-CoA 4-MH-CoA->4-MH-CoA_p Transport 3-M-2-OH-P-CoA (2R)-3-Methyl-2-hydroxypentanoyl-CoA 4-MH-CoA_p->3-M-2-OH-P-CoA PHYH 2-MB 2-Methylbutanal 3-M-2-OH-P-CoA->2-MB HACL1 2-MBA 2-Methylbutanoic Acid 2-MB->2-MBA ALDH S-2-MB-CoA (S)-2-Methylbutanoyl-CoA 2-MBA->S-2-MB-CoA Acyl-CoA Synthetase Propionyl-CoA Propionyl-CoA S-2-MB-CoA->Propionyl-CoA Beta-Oxidation Acetyl-CoA2 Acetyl-CoA S-2-MB-CoA->Acetyl-CoA2 Beta-Oxidation

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for ACAD Activity Assay

ACAD_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Anaerobic_System Prepare Anaerobic System (e.g., Glucose/GOx/Cat) Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, ETF) Prepare_Anaerobic_System->Prepare_Reaction_Mix Baseline Record Baseline ETF Fluorescence Prepare_Reaction_Mix->Baseline Add_Enzyme Add ACAD Enzyme Baseline->Add_Enzyme Add_Substrate Add Acyl-CoA Substrate Add_Enzyme->Add_Substrate Monitor_Fluorescence Monitor Fluorescence Decrease Add_Substrate->Monitor_Fluorescence Calculate_Rate Calculate Rate of Fluorescence Change Monitor_Fluorescence->Calculate_Rate Determine_Activity Determine Specific Activity Calculate_Rate->Determine_Activity

Caption: Workflow for the ETF fluorescence reduction assay for ACAD activity.

Logical Relationship of Branched-Chain Fatty Acid Metabolism

BCFA_Metabolism_Logic BCFA Branched-Chain Fatty Acid Beta_Methyl Beta-Methyl Branch? BCFA->Beta_Methyl Alpha_Oxidation Alpha-Oxidation (Peroxisome) Beta_Methyl->Alpha_Oxidation Yes Beta_Oxidation Beta-Oxidation (Mitochondria/Peroxisome) Beta_Methyl->Beta_Oxidation No Alpha_Methyl Alpha-Methyl Branch? Alpha_Oxidation->Alpha_Methyl Alpha_Methyl->Beta_Oxidation No (S-isomer) AMACR AMACR Racemization Alpha_Methyl->AMACR Yes (if R-isomer) AMACR->Beta_Oxidation

Caption: Logical flow for the metabolism of branched-chain fatty acids.

Conclusion

The metabolism of this compound exemplifies the metabolic flexibility required to degrade structurally diverse fatty acids. While the proposed pathway is based on established principles of branched-chain fatty acid catabolism, further research is necessary to definitively identify and characterize the specific enzymes involved and to quantify their kinetic parameters with the intermediates of this compound degradation. Such studies will be invaluable for understanding the complete landscape of fatty acid metabolism and could provide insights for the development of therapeutic strategies for metabolic disorders associated with the accumulation of branched-chain fatty acids. The experimental protocols and conceptual frameworks provided herein offer a solid foundation for pursuing these future investigations.

References

The Physiological Role of Anteiso-Tridecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of anteiso-tridecanoyl-CoA, with a primary focus on its role as an intermediate in the biosynthesis of anteiso-branched-chain fatty acids (BCFAs) in bacteria. While the direct physiological roles of anteiso-tridecanoyl-CoA as a signaling molecule or metabolic regulator remain largely uncharacterized, this document synthesizes the available knowledge on its biosynthesis, the function of its resulting fatty acid, and the broader context of acyl-CoA metabolism. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this molecule, highlighting key experimental protocols and areas for future investigation.

Introduction to Anteiso-Tridecanoyl-CoA

Anteiso-tridecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule. It is an intermediate in the synthesis of anteiso-tridecanoic acid (a-C13:0), a type of branched-chain fatty acid. BCFAs, including the anteiso series, are significant components of the cell membranes of many bacteria, playing a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stress.[1][2][3] The study of BCFAs and their biosynthetic pathways is of considerable interest for bacterial taxonomy, as the fatty acid profile can be a distinguishing characteristic of different species.[1][2] Furthermore, the enzymes involved in BCFA synthesis represent potential targets for novel antimicrobial agents.

While the physiological significance of the final fatty acid product is well-documented in bacteria, the specific roles of the CoA-activated intermediates, such as anteiso-tridecanoyl-CoA, are less understood. In general, long-chain acyl-CoAs are known to be critical regulatory molecules and metabolic intermediates in a wide range of cellular processes, including energy metabolism, lipid synthesis, and cell signaling.[4][5]

Biosynthesis of Anteiso-Fatty Acids

The synthesis of anteiso-fatty acids in bacteria is initiated from the amino acid L-isoleucine. This pathway involves a series of enzymatic reactions that ultimately produce a branched-chain acyl-CoA primer, which then enters the fatty acid synthesis (FAS) cycle.

The initial steps involve the conversion of L-isoleucine to 2-methylbutyryl-CoA. This molecule serves as the starter unit for the synthesis of odd-numbered anteiso-fatty acids. The β-ketoacyl-ACP synthase III (FabH) catalyzes the initial condensation of the starter unit with malonyl-ACP to kickstart the elongation process.[6][7] Subsequent cycles of elongation, reduction, and dehydration, catalyzed by the enzymes of the FAS-II system, lead to the formation of longer-chain anteiso-fatty acyl-ACPs. It is within this cycle that anteiso-tridecanoyl-ACP would be formed and subsequently could be converted to anteiso-tridecanoyl-CoA, though the free CoA form's specific pool and function are not well-defined.

Signaling Pathway Diagram

Anteiso_FA_Biosynthesis cluster_priming Primer Synthesis cluster_elongation Fatty Acid Elongation (FAS-II) cluster_final_product Final Product Incorporation L_Isoleucine L-Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate L_Isoleucine->alpha_keto_beta_methylvalerate BCAT _2_methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto_beta_methylvalerate->_2_methylbutyryl_CoA BCKDH FabH FabH (Condensation) _2_methylbutyryl_CoA->FabH Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD Malonyl_ACP->FabH Elongation_Cycle Elongation Cycles (FabG, FabZ, FabI) FabH->Elongation_Cycle Anteiso_Fatty_Acyl_ACP Anteiso-Fatty Acyl-ACP (e.g., Anteiso-tridecanoyl-ACP) Elongation_Cycle->Anteiso_Fatty_Acyl_ACP n cycles Anteiso_Fatty_Acyl_ACP->Elongation_Cycle Further Elongation Membrane_Lipids Membrane Lipids (Phospholipids) Anteiso_Fatty_Acyl_ACP->Membrane_Lipids Acyltransferase FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Cell_Culture Bacterial Cell Culture Harvesting Harvesting & Washing Cell_Culture->Harvesting Lipid_Extraction Total Lipid Extraction (e.g., Bligh-Dyer) Harvesting->Lipid_Extraction Transesterification Transesterification to FAMEs (e.g., Methanolic HCl) Lipid_Extraction->Transesterification FAME_Extraction FAME Extraction (e.g., Hexane) Transesterification->FAME_Extraction GC_MS GC-MS Analysis FAME_Extraction->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

References

The Pivotal Role of Branched-Chain Fatty Acyl-CoAs in Bacterial Physiology and Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acyl-CoAs (BCFA-CoAs) are central players in the biology of many bacteria, serving as essential precursors for the synthesis of branched-chain fatty acids (BCFAs). These fatty acids are integral components of the bacterial cell membrane, profoundly influencing its fluidity and function. Beyond their structural role, BCFAs and their acyl-CoA precursors are increasingly recognized for their involvement in complex cellular processes, including signal transduction, environmental adaptation, virulence, and antibiotic resistance. This technical guide provides an in-depth exploration of the multifaceted functions of BCFA-CoAs in bacteria, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the intricate pathways and workflows involved. Understanding the critical functions of BCFA-CoA metabolism opens new avenues for the development of novel antimicrobial strategies targeting these unique bacterial pathways.

Introduction

In the landscape of bacterial lipidomics, branched-chain fatty acids (BCFAs) represent a significant class of molecules, particularly abundant in many Gram-positive bacteria.[1][2][3] Unlike the straight-chain fatty acids that predominate in eukaryotes, BCFAs, with their characteristic methyl branches, introduce steric hindrance that disrupts the tight packing of acyl chains in the cell membrane. This structural feature is fundamental to the regulation of membrane fluidity, a critical parameter for bacterial survival and adaptation to diverse and often harsh environments. The biosynthesis of these crucial lipids is initiated from branched-chain fatty acyl-CoA (BCFA-CoA) precursors, which are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[4][5] The enzymes involved in this pathway, particularly the β-ketoacyl-acyl carrier protein synthase III (FabH), play a gatekeeper role in determining the type of fatty acid incorporated into the membrane.[6][7][8] This guide delves into the core functions of BCFA-CoAs, from their synthesis to their downstream effects on bacterial physiology, with a focus on aspects relevant to antimicrobial drug development.

Biosynthesis of Branched-Chain Fatty Acyl-CoAs

The journey from branched-chain amino acids to membrane-integrated BCFAs begins with the formation of BCFA-CoA primers. This process is a critical control point in determining the final fatty acid profile of the bacterium.

Precursor Generation from Branched-Chain Amino Acids

The primary precursors for BCFA synthesis are the branched-chain amino acids: leucine, isoleucine, and valine. These amino acids are first transaminated to their corresponding α-keto acids. Subsequently, the branched-chain α-keto acid dehydrogenase (BKD) complex catalyzes the oxidative decarboxylation of these α-keto acids to produce the corresponding acyl-CoA primers: isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine).[4][9]

The Role of FabH in Primer Selection

The β-ketoacyl-acyl carrier protein synthase III, or FabH, is the key enzyme that initiates fatty acid synthesis by condensing an acyl-CoA primer with malonyl-ACP. The substrate specificity of FabH is a major determinant of whether a bacterium produces predominantly straight-chain or branched-chain fatty acids.[6][7] In bacteria that synthesize BCFAs, such as Bacillus subtilis and Staphylococcus aureus, the FabH enzyme exhibits a preference for branched-chain acyl-CoA primers over acetyl-CoA.[6][8] This selectivity ensures the commitment of these precursors to the BCFA synthesis pathway.

cluster_bcaa Branched-Chain Amino Acids cluster_keto α-Keto Acids cluster_coa Branched-Chain Acyl-CoAs cluster_fas Fatty Acid Synthesis Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC Transamination Transaminase Branched-Chain Amino Acid Transaminase Isoleucine Isoleucine aKMV α-Keto-β-methylvalerate Isoleucine->aKMV Transamination Valine Valine aKIV α-Ketoisovalerate Valine->aKIV Transamination Isovaleryl_CoA Isovaleryl-CoA aKIC->Isovaleryl_CoA Oxidative Decarboxylation BKD Branched-Chain α-Keto Acid Dehydrogenase (BKD) Methylbutyryl_CoA 2-Methylbutyryl-CoA aKMV->Methylbutyryl_CoA Oxidative Decarboxylation Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA Oxidative Decarboxylation FabH β-Ketoacyl-ACP Synthase III (FabH) Isovaleryl_CoA->FabH Methylbutyryl_CoA->FabH Isobutyryl_CoA->FabH BCFA Branched-Chain Fatty Acids FASII Fatty Acid Synthase II (FASII) FabH->FASII FASII->BCFA

Caption: Biosynthesis pathway of branched-chain fatty acids from amino acid precursors.

Core Functions in the Bacterial Cell Membrane

The primary and most well-understood function of BCFAs is the modulation of cell membrane fluidity. This biophysical property is crucial for a myriad of cellular processes.

Regulation of Membrane Fluidity

The methyl branches of BCFAs disrupt the ordered packing of the lipid acyl chains, thereby lowering the melting temperature of the membrane and increasing its fluidity.[10] This is analogous to the function of unsaturated fatty acids in many other organisms. Bacteria dynamically alter the composition of their membrane BCFAs in response to environmental cues, a process known as homeoviscous adaptation.

Temperature Adaptation: At lower temperatures, bacteria often increase the proportion of anteiso BCFAs, which have a methyl branch on the antepenultimate carbon and are more effective at increasing membrane fluidity than iso BCFAs (methyl branch on the penultimate carbon).[10][11][12] They may also decrease the average chain length of their fatty acids.[11]

pH Stress: In Listeria monocytogenes, alkaline conditions lead to a higher proportion of BCFAs, particularly anteiso forms, while acidic conditions have the opposite effect.[13]

Data Presentation: Fatty Acid Composition in Key Bacteria

The following tables summarize the quantitative data on the fatty acid composition of several key bacterial species, highlighting the prevalence of BCFAs.

Table 1: Fatty Acid Composition of Bacillus subtilis ONU551 [3]

Fatty AcidTypePercentage (%)
15:0 isoBranched34.72
15:0 anteisoBranched33.72
17:0 anteisoBranched10.24
17:0 isoBranched7.11
16:0 isoBranched1.85
14:0 isoBranched0.52
Total Branched 88.16
16:0Straight1.30
12:0Straight0.36
14:0Straight0.28
Total Straight 1.94
Various Unsaturated~9.9

Table 2: Fatty Acid Composition of Staphylococcus aureus Pig1 in Different Media (Log Phase) [14]

Fatty Acid TypeTryptic Soy Broth (TSB) (%)Mueller-Hinton Broth (MHB) (%)Serum (%)
Branched-Chain (BCFA)4981>36
Straight-Chain Saturated (SCSFA)5119>37
Straight-Chain Unsaturated (SCUFA)Not DetectedNot Detected~25

Table 3: Fatty Acid Composition of Listeria monocytogenes at Different Temperatures [11]

Fatty AcidGrowth Temperature (°C)Percentage (%)
anteiso-C15:037Major
anteiso-C17:037Major
iso-C15:037Major
anteiso-C15:05Predominant

Role in Bacterial Virulence and Pathogenesis

Emerging evidence indicates that BCFA-CoAs and the resulting BCFAs are not merely structural components but are also deeply intertwined with bacterial virulence.

Contribution to Virulence Factor Production

In Listeria monocytogenes, the synthesis of anteiso-BCFAs is crucial for the optimal production of the key virulence factor, listeriolysin O (LLO).[1][4] Mutants deficient in the BKD complex, and thus in BCFA synthesis, show reduced LLO production.[1] This suggests that membrane composition and fluidity can influence the function of secretion systems or the activity of virulence gene regulators like PrfA.[1][15]

Resistance to Host Defenses

BCFAs contribute to the resistance of bacteria to host antimicrobial defenses. In L. monocytogenes, a higher content of anteiso-BCFAs enhances survival within macrophage phagosomes by providing protection against antimicrobial peptides and peptidoglycan hydrolases.[4]

Attenuation of Virulence in BCFA-Deficient Mutants

The importance of BCFAs in pathogenesis is underscored by the observation that bacterial mutants unable to synthesize them are often attenuated in virulence. For instance, a BKD-deficient mutant of L. monocytogenes is highly attenuated in a murine infection model.[1]

Table 4: Impact of BCFA Deficiency on Bacterial Virulence

Bacterial SpeciesGene(s) DeletedPhenotypeQuantitative DataReference
Listeria monocytogenesbkd operonHighly attenuated virulenceSpecific LD50 not provided, but described as "highly attenuated" in a murine model.[1]
Reduced intracellular growth and survival in macrophages-[1]
Insufficient listeriolysin O (LLO) production-[1]

Connection to Antibiotic Resistance

The composition of the bacterial membrane can influence its susceptibility to antimicrobial agents. While specific data on the direct impact of BCFA-CoA metabolism on the minimum inhibitory concentrations (MICs) of various antibiotics is still emerging, the profound effect of BCFAs on membrane properties suggests a significant role. For example, changes in membrane fluidity can affect the efficacy of membrane-targeting antibiotics.

Experimental Protocols

A variety of experimental techniques are employed to study the function of BCFA-CoAs in bacteria.

Analysis of Bacterial Fatty Acid Composition by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying the fatty acid composition of bacteria.

Protocol Outline:

  • Cell Culture and Harvest: Grow bacteria to the desired growth phase and harvest by centrifugation.

  • Saponification: Lyse the cells and release fatty acids from lipids by heating in a strong base (e.g., NaOH in methanol).

  • Methylation: Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) using an acidic methanol (B129727) solution (e.g., HCl in methanol).

  • Extraction: Extract the FAMEs into an organic solvent (e.g., hexane).

  • GC-MS Analysis: Separate the FAMEs by gas chromatography and identify and quantify them by mass spectrometry.

Start Bacterial Cell Pellet Saponification Saponification (NaOH, Methanol, Heat) Start->Saponification Methylation Methylation (HCl, Methanol, Heat) Saponification->Methylation Extraction Extraction (Hexane) Methylation->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Analysis Data Analysis (Peak Identification and Quantification) GC_MS->Data_Analysis

References

10-Methyldodecanoyl-CoA: A Potential Biomarker at the Crossroads of Metabolism and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, the identification of novel biomarkers is paramount for advancing our understanding of disease pathogenesis and for the development of targeted therapeutics. 10-Methyldodecanoyl-CoA, an anteiso-branched-chain acyl-CoA, is emerging as a molecule of interest at the intersection of fatty acid metabolism, gut microbiota activity, and systemic health. While its role as a definitive biomarker is still under investigation, its unique structural properties and metabolic origins suggest a significant potential for clinical and research applications. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, potential clinical relevance, and detailed methodologies for its analysis.

The Metabolic Context of this compound

This compound, also known as anteiso-tridecanoyl-CoA, is a C13:0 branched-chain fatty acyl-CoA. Its biosynthesis is intrinsically linked to amino acid metabolism, specifically that of isoleucine.

Biosynthesis Pathway

The synthesis of anteiso-branched-chain fatty acids, including 10-methyldodecanoic acid, initiates with the catabolism of L-isoleucine. This process involves a series of enzymatic reactions that ultimately yield 2-methylbutyryl-CoA, which serves as the primer for fatty acid synthesis. This primer is then elongated by the fatty acid synthase (FAS) system, with malonyl-CoA providing the two-carbon units for chain extension.

isoleucine L-Isoleucine keto_acid α-keto-β-methylvalerate isoleucine->keto_acid Transamination primer 2-Methylbutyryl-CoA keto_acid->primer Oxidative Decarboxylation elongation Fatty Acid Synthase (+ Malonyl-CoA) primer->elongation bcfas Anteiso-Branched-Chain Fatty Acids elongation->bcfas activation Acyl-CoA Synthetase bcfas->activation target This compound activation->target

Figure 1. Biosynthesis of this compound.

Potential as a Clinical Biomarker

While direct evidence linking this compound to specific diseases is still emerging, the broader class of branched-chain fatty acids (BCFAs) has been implicated in several physiological and pathological processes.

Gut Microbiota and Metabolic Health

BCFAs are major components of the cell membranes of many gut bacteria.[1] Alterations in the composition of the gut microbiota, a condition known as dysbiosis, can influence the levels of circulating BCFAs. Several studies have highlighted the potential of various microbial metabolites as biomarkers for gut dysbiosis.[2][3][4] Given that gut bacteria can produce BCFAs, 10-methyldodecanoic acid and its CoA derivative could serve as indicators of specific microbial populations or metabolic activities within the gut.

Metabolic Syndrome and Obesity

Recent research has shown a growing interest in the relationship between BCFAs and obesity.[5] Some studies suggest that BCFAs may play a role in regulating lipid metabolism and inflammation.[5] Lipidomic profiling studies in obesity have identified shifts in various lipid species, including fatty acids, that correlate with increased BMI and other cardiometabolic risk factors.[6][7] Although not specifically singling out this compound, these studies open the door for investigating its potential role in the metabolic dysregulation characteristic of obesity and metabolic syndrome.

Peroxisomal Disorders

Branched-chain fatty acids can accumulate in certain peroxisome biogenesis disorders.[1] While the primary biomarkers for these disorders are typically very long-chain fatty acids and phytanic acid, the profiling of a broader range of BCFAs could provide additional diagnostic information.

Experimental Protocols for Analysis

The accurate and sensitive quantification of this compound in biological matrices is crucial for validating its potential as a biomarker. The primary analytical techniques for this purpose are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), the latter after conversion to a volatile derivative.

Sample Preparation Workflow

A critical step in the analysis of acyl-CoAs is the efficient extraction from biological samples while minimizing degradation.

sample Biological Sample (Tissue, Plasma, Feces) homogenization Homogenization (e.g., in KH2PO4 buffer) sample->homogenization extraction Acyl-CoA Extraction (e.g., Acetonitrile) homogenization->extraction purification Solid-Phase Extraction (SPE) (e.g., C18 cartridge) extraction->purification analysis LC-MS/MS or GC-MS Analysis purification->analysis

Figure 2. General workflow for acyl-CoA analysis.

LC-MS/MS Method for Acyl-CoA Analysis

LC-MS/MS offers high sensitivity and specificity for the direct analysis of acyl-CoA molecules.

Table 1: Exemplar LC-MS/MS Protocol for Acyl-CoA Quantification

ParameterSpecification
Sample Preparation
ExtractionHomogenization in KH2PO4 buffer followed by acetonitrile (B52724) extraction.[8]
PurificationSolid-phase extraction using a C18 cartridge.[2]
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
Mobile Phase A0.1% formic acid in water.[2]
Mobile Phase B0.1% formic acid in acetonitrile.[2]
GradientLinear gradient from low to high organic phase.
Flow Rate0.3 - 0.5 mL/min.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+).[9]
MS/MS ModeSelected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
Precursor Ion (m/z)[M+H]+ for this compound.
Product Ions (m/z)Characteristic fragments of the CoA moiety and the specific acyl chain.

Note: Specific parameters such as gradient profile, collision energy, and SRM transitions need to be optimized for this compound.

GC-MS Method for Branched-Chain Fatty Acid Analysis

GC-MS is a robust technique for the analysis of fatty acids after derivatization to their more volatile methyl esters (FAMEs).

Table 2: Exemplar GC-MS Protocol for Branched-Chain Fatty Acid Analysis

ParameterSpecification
Sample Preparation
HydrolysisSaponification of acyl-CoAs to free fatty acids.
DerivatizationConversion to Fatty Acid Methyl Esters (FAMEs) using BF3-methanol or similar reagents.[10]
ExtractionLiquid-liquid extraction of FAMEs (e.g., with hexane).
Gas Chromatography
ColumnCapillary column suitable for FAME analysis (e.g., DB-225ms).[7]
Carrier GasHelium.
Temperature ProgramRamped temperature gradient to separate FAMEs based on chain length and branching.
Mass Spectrometry
Ionization ModeElectron Ionization (EI).
MS ModeFull scan for identification or Selected Ion Monitoring (SIM) for quantification.
IdentificationBased on retention time and comparison of mass spectra with libraries.

Data Presentation and Interpretation

Currently, there is a lack of published quantitative data on the concentration of this compound in human biological samples in the context of disease. The Human Metabolome Database (HMDB) contains an entry for 10-Methyldodecanoylcarnitine, a related metabolite, but no concentration data is available for the acyl-CoA itself.[3] Future research should focus on establishing reference ranges in healthy populations and investigating its modulation in various disease states.

Future Directions and Conclusion

This compound stands as a promising candidate for a novel biomarker, particularly in the context of gut health and metabolic diseases. Its biosynthesis from isoleucine provides a direct link to amino acid metabolism, while its branched-chain nature connects it to the metabolic activity of the gut microbiota.

To validate its potential, future research should prioritize:

  • Quantitative Metabolomics Studies: Large-scale cohort studies are needed to measure the levels of this compound in various biological samples (plasma, feces, tissues) from healthy individuals and patients with conditions such as metabolic syndrome, inflammatory bowel disease, and obesity.

  • Correlation with Microbiome Data: Integrating metabolomic data with 16S rRNA or shotgun metagenomic sequencing of the gut microbiota will be crucial to identify specific bacterial taxa associated with the production or modulation of this compound.

  • Functional Studies: In vitro and in vivo studies are required to elucidate the specific biological functions of this compound and its impact on host physiology.

References

Theoretical Framework for 10-Methyldodecanoyl-CoA Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methyldodecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that, while not extensively studied, is presumed to play a role in cellular metabolism and signaling, analogous to other branched-chain fatty acyl-CoAs. This technical guide synthesizes the current understanding of branched-chain acyl-CoA interactions to propose theoretical models for this compound. It covers potential protein interactions, metabolic pathways, and signaling roles, providing a foundational framework for future research. This document adheres to stringent data presentation and visualization standards to facilitate comprehension and further investigation.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central to a myriad of cellular processes, including energy metabolism, lipid biosynthesis, and the regulation of protein function.[1][2] Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are increasingly recognized for their roles in metabolic health and disease.[3] this compound, a C13 anteiso-branched-chain acyl-CoA, is a specific but poorly characterized member of this class. Due to the limited direct research on this compound, this guide extrapolates from the known biochemistry of similar branched-chain acyl-CoAs to construct theoretical models of its interactions and functions.

Theoretical Protein Interactions of this compound

Based on the substrate specificities of enzymes involved in branched-chain fatty acid metabolism, several classes of proteins are likely to interact with this compound. These interactions are critical for its synthesis, degradation, and transport within the cell.

Acyl-CoA Synthetases (ACS)

The initial step in the metabolism of 10-methyldodecanoic acid is its activation to this compound by an acyl-CoA synthetase (ACS) or ligase. Specific ACS isoforms exhibit preferences for fatty acids of varying chain lengths and branching. It is hypothesized that a long-chain acyl-CoA synthetase with a flexible binding pocket accommodates the methyl branch at the anteiso position. Enzymes that activate phytanic acid, a branched-chain fatty acid, such as phytanoyl-CoA ligase, may also exhibit activity towards 10-methyldodecanoic acid.[4][5]

Acyl-CoA Dehydrogenases (ACADs)

Once formed, this compound is a potential substrate for mitochondrial β-oxidation. Short/branched-chain acyl-CoA dehydrogenase (ACADSB) is a key enzyme in the catabolism of L-isoleucine, which also produces branched-chain acyl-CoAs.[6] ACADSB has demonstrated activity towards short branched-chain acyl-CoAs and is a primary candidate for the dehydrogenation of this compound during its breakdown.

Acyl-CoA Binding Proteins (ACBPs)

Acyl-CoA binding proteins are involved in the intracellular transport and protection of acyl-CoA molecules from hydrolysis.[7] These proteins can bind a wide range of acyl-CoAs and it is highly probable that an ACBP isoform can bind this compound to facilitate its transfer between enzymes and cellular compartments.

Quantitative Data on Postulated Interactions

Direct quantitative data for the binding of this compound to proteins is not currently available in the public domain. The following table presents hypothetical binding affinities based on known interactions of similar branched-chain acyl-CoAs with their respective protein partners. These values serve as a starting point for experimental validation.

Interacting Protein ClassLigand (Analog)Reported Kd (μM)Putative Kd for this compound (μM)
Acyl-CoA SynthetasePhytanic Acid~5-1510 - 25
Acyl-CoA Dehydrogenase(S)-2-methylbutyryl-CoA~1-105 - 20
Acyl-CoA Binding ProteinOleoyl-CoA (C18:1)~0.01-0.10.05 - 0.5

Table 1: Postulated Binding Affinities for 1-Methyldodecanoyl-CoA. The putative Kd values are estimated based on the structural similarity of this compound to the analog ligands and the expected impact of the methyl branch on binding.

Theoretical Metabolic and Signaling Pathways

The metabolic fate and signaling roles of this compound are likely intertwined with central carbon metabolism and lipid-mediated signaling.

Metabolic Fate of this compound

This compound is predicted to undergo β-oxidation in the mitochondria. The anteiso-branching at the 10-position means that the final cycle of β-oxidation would yield propionyl-CoA and acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Caption: Proposed metabolic pathway of this compound.

Potential Signaling Roles

Acyl-CoAs can act as signaling molecules by allosterically regulating enzymes or by serving as substrates for post-translational modifications of proteins, such as acylation. While there is no direct evidence for 10-methyldodecanoylation, the existence of other fatty acylation modifications suggests this as a possibility.

10_Methyldodecanoyl_CoA 10_Methyldodecanoyl_CoA Protein_Acyltransferase Protein_Acyltransferase 10_Methyldodecanoyl_CoA->Protein_Acyltransferase Acylated_Protein Acylated_Protein Protein_Acyltransferase->Acylated_Protein Target_Protein Target_Protein Target_Protein->Protein_Acyltransferase Altered_Function Altered_Function Acylated_Protein->Altered_Function

Caption: Hypothetical signaling role of this compound via protein acylation.

Experimental Protocols for Studying this compound Interactions

To validate the theoretical models presented, rigorous experimental approaches are necessary. The following protocols provide a starting point for investigating the interactions of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[7][8][9]

Protocol:

  • Protein Preparation: Express and purify the candidate interacting protein (e.g., ACADSB, ACBP) to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Ligand Preparation: Synthesize or procure high-purity this compound. Dissolve the ligand in the same ITC buffer used for the protein.

  • ITC Experiment:

    • Load the protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 200-500 µM) into the injection syringe.

    • Perform a series of injections (e.g., 1-2 µL each) of the ligand into the protein solution at a constant temperature (e.g., 25 °C).

    • Record the heat changes after each injection.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Cellular Quantification

LC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoAs in biological samples.[10][11][12][13]

Protocol:

  • Sample Preparation:

    • Harvest cells or tissues and immediately quench metabolism by flash-freezing in liquid nitrogen.

    • Extract acyl-CoAs using a suitable solvent system (e.g., acetonitrile (B52724)/methanol/water).[10]

    • Include an internal standard, such as an odd-chain or isotopically labeled acyl-CoA, for accurate quantification.

  • LC Separation:

    • Use a C18 reverse-phase column to separate the acyl-CoAs based on their hydrophobicity.

    • Employ a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid.

  • MS/MS Detection:

    • Use a tandem mass spectrometer operating in positive ion mode.

    • Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing its peak area to that of the internal standard and the standard curve.

Caption: Experimental workflow for LC-MS/MS-based quantification of this compound.

Conclusion and Future Directions

This technical guide provides a theoretical framework for understanding the interactions and functions of this compound, based on the known biochemistry of related branched-chain acyl-CoAs. The proposed models for protein interactions, metabolic pathways, and signaling roles offer a roadmap for future research. The detailed experimental protocols for ITC and LC-MS/MS provide the necessary tools to validate these hypotheses. Further research is critically needed to elucidate the specific roles of this compound in cellular physiology and its potential implications for human health and disease. Key future directions include the identification of specific enzymes that metabolize this compound, the discovery of its protein targets for acylation, and the elucidation of its regulatory functions in metabolic networks.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are increasingly recognized for their role in cellular signaling and energy homeostasis. While the metabolism of well-known BCFAs like phytanic acid is well-documented, the biological significance of other, less common BCFAs such as 10-methyldodecanoyl-CoA remains largely unexplored. This technical guide synthesizes the current understanding of medium-chain fatty acid (MCFA) and BCFA metabolism to propose a hypothetical metabolic pathway for this compound and explore its potential links to metabolic disorders. This document provides a framework for future research by detailing relevant experimental protocols and outlining key areas of investigation.

Introduction: The Emerging Role of Branched-Chain Fatty Acids

Fatty acids are critical for cellular function, serving as energy sources, structural components of membranes, and signaling molecules. While straight-chain fatty acids are the most abundant, branched-chain fatty acids, characterized by one or more methyl groups on their carbon backbone, are gaining attention for their unique biological activities.[1] BCFAs are obtained from dietary sources, particularly dairy and ruminant meat products, and can also be synthesized by gut microbiota.[1][2]

Emerging evidence suggests a correlation between circulating BCFA levels and metabolic health. Several studies have reported an inverse association between serum BCFAs and insulin (B600854) resistance, triglycerides, and body mass index.[3][4] Conversely, elevated levels of branched-chain amino acids (BCAAs), the precursors for some BCFAs, are associated with an increased risk of metabolic syndrome and hypertension.[5][6][7] This complex relationship highlights the need for a deeper understanding of the metabolism of individual BCFAs.

This compound is a C13 anteiso-methyl-branched acyl-CoA. Its metabolic fate and biological function are currently unknown. Based on the metabolism of other MCFAs and BCFAs, it is hypothesized that this compound enters cellular metabolic pathways where it can be either oxidized for energy or incorporated into complex lipids. Dysregulation of its metabolism could potentially contribute to the pathophysiology of metabolic disorders.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is likely to involve both mitochondrial and peroxisomal pathways, similar to other BCFAs.[8][9][10] The position of the methyl group at the antepenultimate carbon (n-3) suggests that its initial metabolism may proceed through several cycles of β-oxidation before encountering the branch point.

dot

Metabolic Pathway of this compound cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_peroxisome Peroxisome 10-Methyldodecanoic_acid 10-Methyldodecanoic acid Acyl-CoA_Synthetase Acyl-CoA Synthetase 10-Methyldodecanoic_acid->Acyl-CoA_Synthetase 10-Methyldodecanoyl-CoA_cytosol This compound Acyl-CoA_Synthetase->10-Methyldodecanoyl-CoA_cytosol 10-Methyldodecanoyl-CoA_mito This compound 10-Methyldodecanoyl-CoA_cytosol->10-Methyldodecanoyl-CoA_mito CPT System 10-Methyldodecanoyl-CoA_perox This compound 10-Methyldodecanoyl-CoA_cytosol->10-Methyldodecanoyl-CoA_perox ABCD Transporter Beta_Oxidation β-Oxidation (several cycles) 10-Methyldodecanoyl-CoA_mito->Beta_Oxidation Propionyl-CoA Propionyl-CoA Beta_Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle (as Succinyl-CoA) Acetyl-CoA->TCA_Cycle Alpha_Oxidation α-Oxidation (potential) 10-Methyldodecanoyl-CoA_perox->Alpha_Oxidation Chain_shortened_acyl_CoA Chain-shortened acyl-CoA Alpha_Oxidation->Chain_shortened_acyl_CoA Chain_shortened_acyl_CoA->10-Methyldodecanoyl-CoA_mito Transfer to Mitochondria

Caption: Proposed metabolic pathways for this compound.

Mitochondrial β-Oxidation

Medium-chain fatty acids can enter the mitochondria independently of the carnitine shuttle, although this is chain-length dependent.[11][12] Once inside the mitochondrial matrix, this compound would likely undergo several rounds of β-oxidation, yielding acetyl-CoA in each cycle. This would proceed until the methyl branch is reached. The presence of the methyl group at the 10th carbon would likely halt β-oxidation, leading to the formation of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle.

Peroxisomal Oxidation

Peroxisomes are also capable of oxidizing medium and long-chain fatty acids.[8][13] It is plausible that this compound could be a substrate for peroxisomal oxidation, particularly if mitochondrial oxidation is impaired. Peroxisomal β-oxidation would also lead to chain-shortening, and the resulting shorter acyl-CoAs could then be transported to the mitochondria for complete oxidation.[9] For some branched-chain fatty acids, α-oxidation is the initial step to remove the methyl branch.[14] While typically associated with β-methylated fatty acids, the potential for α-oxidation of this compound cannot be ruled out.

Hypothetical Links to Metabolic Disorders

Disruptions in the proposed metabolic pathways for this compound could contribute to metabolic dysregulation.

  • Impaired β-Oxidation: A deficiency in the enzymes required for the β-oxidation of branched-chain acyl-CoAs could lead to the accumulation of this compound and its metabolites. This accumulation could have several downstream effects, including mitochondrial dysfunction, oxidative stress, and sequestration of free Coenzyme A, which would impair other metabolic pathways.[15]

  • Insulin Resistance: The accumulation of specific acyl-CoA species has been linked to the development of insulin resistance.[16] If this compound or its derivatives accumulate, they could interfere with insulin signaling pathways in tissues like skeletal muscle, liver, and adipose tissue.

  • Altered Lipid Synthesis: As an acyl-CoA, this compound could potentially be incorporated into complex lipids such as triglycerides and phospholipids. The presence of a branched-chain fatty acid in cellular membranes could alter their fluidity and function, potentially impacting cellular signaling and transport processes.

Experimental Protocols for Studying this compound Metabolism

Investigating the metabolism of this compound and its link to metabolic disorders requires a combination of analytical and cellular techniques.

Quantitative Analysis of this compound

dot

Analytical Workflow for Acyl-CoA Measurement Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (e.g., solid-phase extraction) Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: General workflow for acyl-CoA quantification.

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.[3][14][17][18]

  • Sample Preparation:

    • Homogenize tissue or cell pellets in a suitable extraction buffer, often containing an internal standard (e.g., an odd-chain acyl-CoA).

    • Perform solid-phase extraction (SPE) to isolate the acyl-CoAs from other cellular components.

    • Elute the acyl-CoAs and concentrate the sample.

  • LC Separation:

    • Utilize a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) hydroxide (B78521) at high pH) to improve chromatographic resolution.[2][3]

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion of this compound to a specific product ion. A neutral loss scan of 507 Da is often characteristic of CoA-containing molecules.[2]

Parameter Value Reference
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)[2][3]
Mobile Phase A Aqueous ammonium hydroxide (pH ~10.5)[3]
Mobile Phase B Acetonitrile[3]
Ionization Mode Positive Electrospray Ionization (ESI+)[3][17]
Scan Type Multiple Reaction Monitoring (MRM)[3][14]

Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis.

To determine the incorporation of 10-methyldodecanoic acid into complex lipids, total fatty acid analysis can be performed using GC-MS after hydrolysis and derivatization.[1][19]

  • Sample Preparation:

    • Saponify the lipid extract using a strong base (e.g., NaOH in methanol) to release the fatty acids.

    • Acidify the sample and extract the free fatty acids into an organic solvent.

    • Derivatize the fatty acids to form fatty acid methyl esters (FAMEs) or other volatile derivatives (e.g., with pentafluorobenzyl bromide).[1][19]

  • GC Separation:

    • Use a polar capillary column (e.g., DB-225ms) to achieve separation of the FAMEs.[1]

  • MS Detection:

    • Operate in electron ionization (EI) mode and acquire data in either full scan or selected ion monitoring (SIM) mode for increased sensitivity.[1]

Parameter Value Reference
Derivatization Fatty Acid Methyl Esters (FAMEs)[20]
Column DB-225ms or equivalent polar column[1]
Injection Mode Splitless[1]
Ionization Mode Electron Ionization (EI)[1]
Detection Mode Full Scan or Selected Ion Monitoring (SIM)[1]

Table 2: Example GC-MS Parameters for Fatty Acid Analysis.

Cellular Fatty Acid Oxidation Assays

Cellular assays are essential to determine the metabolic fate of 10-methyldodecanoic acid.[21][22][23]

dot

Fatty Acid Oxidation Assay Workflow cluster_products Products Cells Culture Cells Incubation Incubate with radiolabeled or stable-isotope labeled 10-Methyldodecanoic acid Cells->Incubation Measurement Measure Products Incubation->Measurement CO2 Radiolabeled CO2 Measurement->CO2 ASM Acid-Soluble Metabolites Measurement->ASM Labeled_Intermediates Labeled Intermediates (by LC-MS) Measurement->Labeled_Intermediates Analysis Quantify Oxidation Rate CO2->Analysis ASM->Analysis Labeled_Intermediates->Analysis

Caption: Workflow for cellular fatty acid oxidation assays.

This classic assay measures the oxidation of a radiolabeled fatty acid substrate.[22][23]

  • Synthesize [1-¹⁴C]-10-methyldodecanoic acid.

  • Incubate cultured cells (e.g., hepatocytes, myotubes) with the radiolabeled substrate.

  • Measure the production of ¹⁴CO₂ (complete oxidation) and ¹⁴C-labeled acid-soluble metabolites (incomplete oxidation).

  • The rate of fatty acid oxidation is calculated from the amount of radioactivity incorporated into these products over time.

This method uses a stable-isotope labeled substrate and LC-MS to trace the metabolic fate of the fatty acid.

  • Synthesize [U-¹³C]-10-methyldodecanoic acid.

  • Incubate cells with the labeled substrate.

  • Extract intracellular metabolites at different time points.

  • Analyze the extracts by LC-MS to measure the fractional enrichment of ¹³C in downstream metabolites such as acetyl-CoA, propionyl-CoA, and TCA cycle intermediates. This provides detailed information on the flux through different metabolic pathways.

Future Directions and Conclusion

The study of this compound is a nascent field with the potential to provide significant insights into the role of BCFAs in metabolic health and disease. Key future research directions should include:

  • Enzyme Identification: Identifying the specific acyl-CoA dehydrogenases and other enzymes that metabolize this compound.

  • In Vivo Studies: Using animal models to investigate the physiological effects of dietary 10-methyldodecanoic acid and the consequences of genetic deficiencies in its metabolic pathway.

  • Clinical Studies: Quantifying the levels of this compound in human populations and correlating these with metabolic disease markers.

References

An In-depth Technical Guide on the Evolutionary Conservation of 10-Methyldodecanoyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyldodecanoyl-CoA is a branched-chain fatty acyl-coenzyme A ester. Specifically, it is an "anteiso" fatty acid, characterized by a methyl group on the antepenultimate (third-to-last) carbon atom of the fatty acid chain. Branched-chain fatty acids (BCFAs) are important components of cell membranes in many bacteria, influencing membrane fluidity and permeability.[1][2] The study of the biosynthesis and evolutionary conservation of specific BCFAs like 10-methyldodecanoic acid and its CoA derivative is crucial for understanding microbial physiology and can inform the development of novel antimicrobial agents. This guide provides a comprehensive overview of the proposed biosynthetic pathways of this compound, its evolutionary conservation, and detailed experimental protocols for its study.

Biosynthesis of this compound

The biosynthesis of anteiso-fatty acids, including 10-methyldodecanoic acid, typically originates from the catabolism of the branched-chain amino acid L-isoleucine.[3] The resulting branched-chain α-keto acid serves as a primer for the fatty acid synthase (FAS) system.

The key steps are:

  • Transamination of L-isoleucine: The initial step involves the removal of the amino group from L-isoleucine, catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This reaction converts L-isoleucine to α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: The α-keto-β-methylvalerate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutanoyl-CoA.

  • Fatty Acid Elongation: 2-Methylbutanoyl-CoA serves as the starter unit (primer) for the fatty acid synthase (FAS II) system. The chain is elongated through the successive addition of two-carbon units from malonyl-CoA. For the synthesis of this compound (a C13 anteiso-fatty acyl-CoA), five rounds of elongation occur.

  • Acyl-CoA Formation: The final fatty acid, 10-methyldodecanoic acid, is then activated to its coenzyme A thioester, this compound, by an acyl-CoA ligase .

G cluster_0 Mitochondrion / Cytosol (Bacteria) cluster_1 Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid BCAT Primer 2-Methylbutanoyl-CoA (Primer) KetoAcid->Primer BCKDH Elongation Fatty Acid Synthase (FAS II) + 5x Malonyl-CoA Primer->Elongation FattyAcid 10-Methyldodecanoic Acid Elongation->FattyAcid AcylCoA This compound FattyAcid->AcylCoA Acyl-CoA Ligase

Biosynthesis of this compound.

Evolutionary Conservation

The evolutionary conservation of the this compound pathway can be inferred from the phylogenetic distribution of the key enzymes involved.

  • Branched-Chain Amino Acid Catabolism: The enzymes responsible for the initial steps, BCAT and BCKDH, are highly conserved across all domains of life, including bacteria, archaea, and eukaryotes.[3] This is because branched-chain amino acids are essential nutrients, and their catabolism is a fundamental metabolic process.

  • Fatty Acid Synthase (FAS) Systems: While the synthesis of the primer is a widespread capability, the utilization of branched-chain primers for fatty acid synthesis is more specific. Bacteria predominantly use the Type II fatty acid synthase (FAS II) system, which is well-suited for generating diverse fatty acid structures, including branched-chain fatty acids.[1] The presence of the FAS II system, along with the enzymes for branched-chain amino acid catabolism, is a strong indicator of an organism's ability to produce anteiso-fatty acids.

  • Phylogenetic Distribution: The ability to synthesize branched-chain fatty acids is widespread in bacteria, particularly in Gram-positive bacteria.[1] In some microorganisms, BCFAs can constitute a significant portion of the total fatty acids in their cell membranes.[2] The genes for the requisite enzymes are often found in the genomes of these organisms. In eukaryotes, while the enzymes for branched-chain amino acid catabolism are present, the fatty acid synthase systems (typically FAS I) are primarily geared towards producing straight-chain fatty acids. Therefore, the complete pathway for the de novo synthesis of this compound is considered to be evolutionarily conserved primarily within the bacterial kingdom.

Experimental Protocols

Studying the metabolism of this compound requires robust methods for its extraction from biological samples and subsequent analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity for acyl-CoA species.[4][5]

Protocol for Extraction of Acyl-CoAs from Biological Samples

This protocol is a generalized procedure for the extraction of acyl-CoAs from cultured cells or tissues.

Materials:

Procedure:

  • Sample Quenching and Harvesting:

    • For adherent cells, aspirate the culture medium, wash twice with ice-cold PBS, and then add ice-cold methanol containing the internal standard. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in ice-cold methanol with the internal standard.

    • For tissues, freeze the tissue in liquid nitrogen and grind to a fine powder. Homogenize the powder in a solution of 100 mM KH2PO4 with the internal standard.[6]

  • Extraction:

    • To the tissue homogenate, add 2-propanol and re-homogenize.[6]

    • Add saturated ammonium sulfate and acetonitrile to the mixture.[6]

    • Vortex the mixture vigorously for 5 minutes.[6]

  • Phase Separation:

    • Centrifuge the sample at high speed (e.g., 1,900 x g) for 5 minutes to separate the phases.[6]

    • The upper aqueous phase contains the acyl-CoAs. Carefully transfer this supernatant to a new tube.

  • Purification and Concentration:

    • Dilute the supernatant with 100 mM KH2PO4 (pH 4.9).[6]

    • The sample can be further purified using solid-phase extraction (SPE) if necessary.

    • Dry the extract using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[7]

Protocol for Analysis of Acyl-CoAs by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient is designed to separate the different acyl-CoA species based on their chain length and polarity.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions. This provides high specificity and sensitivity.

G start Biological Sample (Cells/Tissue) quench Quenching & Lysis (Cold Methanol + Internal Standard) start->quench extract Solvent Extraction (Isopropanol/Acetonitrile) quench->extract centrifuge1 Phase Separation (Centrifugation) extract->centrifuge1 supernatant Collect Supernatant (Aqueous Phase) centrifuge1->supernatant dry Dry Down (Nitrogen/Vacuum) supernatant->dry reconstitute Reconstitute in LC-MS Buffer dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Analysis & Quantification lcms->data

Experimental workflow for Acyl-CoA analysis.

Data Presentation

Quantitative data from LC-MS/MS experiments should be presented in a clear, tabular format to allow for easy comparison across different samples or conditions. The abundance of this compound can be expressed as pmol per million cells or per milligram of protein for cell cultures, or pmol per gram of tissue.

Table 1: Illustrative Quantitative Data for this compound Abundance

Species/StrainSample TypeThis compound Abundance (pmol/mg protein)Standard Deviation
Bacillus subtilisWhole-cell lysate15.8± 2.1
Staphylococcus aureusWhole-cell lysate9.3± 1.5
Escherichia coliWhole-cell lysateNot DetectedN/A
Saccharomyces cerevisiaeWhole-cell lysateNot DetectedN/A
Human (HepG2 cells)Whole-cell lysateNot DetectedN/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The pathway for the biosynthesis of this compound, a representative anteiso-branched-chain fatty acyl-CoA, is primarily conserved in bacteria. Its synthesis is intrinsically linked to the catabolism of L-isoleucine and the action of the FAS II system. The study of this and similar pathways is essential for understanding bacterial membrane biology and for the development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound and other acyl-CoA species from a variety of biological sources. Further research into the phylogenetic distribution and regulation of these pathways will undoubtedly reveal new insights into microbial metabolism and its evolutionary landscape.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 10-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyldodecanoyl-CoA is a branched-chain acyl-coenzyme A molecule. The analysis of specific acyl-CoA species is crucial for understanding cellular metabolism, enzyme activity, and the mechanism of action of drugs that target lipid pathways. This document provides detailed application notes and protocols for the sensitive and specific detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of acyl-CoAs due to its high sensitivity and selectivity.[1][2][3] The method involves chromatographic separation of the analyte from a complex biological matrix followed by detection using a tandem mass spectrometer.

Mass Spectrometry Parameters for this compound

The detection of this compound is performed in positive electrospray ionization (+ESI) mode using Multiple Reaction Monitoring (MRM). Acyl-CoAs exhibit a characteristic fragmentation pattern, typically a neutral loss of the CoA moiety (507 Da).[1][2][4]

Table 1: Deduced MRM Transitions for this compound and a Suggested Internal Standard

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Proposed Collision Energy (eV)
This compound964.9457.935 - 45
Pentadecanoyl-CoA (Internal Standard)994.5487.535 - 45

Note: The exact m/z values may vary slightly depending on instrument calibration. Collision energy is instrument-dependent and should be optimized.

Experimental Protocols

Sample Preparation (from Cell Culture)

This protocol is adapted from established methods for acyl-CoA extraction.[1]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Internal Standard Spiking Solution (e.g., 1 µM Pentadecanoyl-CoA in 10% TCA)

  • Microcentrifuge tubes

  • Cell scraper

  • Sonicator

  • Centrifuge (capable of 17,000 x g at 4°C)

Protocol:

  • Aspirate the culture medium from adherent cells.

  • Wash the cells once with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold 10% TCA containing the internal standard to the plate.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sonicate the sample on ice using short pulses (e.g., 10 pulses of 0.5 seconds each).

  • Pellet the precipitated protein by centrifuging at 17,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • UHPLC or HPLC system

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

Mobile Phases:

  • Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in Water, pH 8.5 (adjusted with ammonium hydroxide)

  • Mobile Phase B: Acetonitrile

Table 2: Suggested LC Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.220
1.50.220
5.00.295
14.50.295
15.00.220
20.00.220

Note: The gradient should be optimized based on the specific column and system to ensure adequate separation from other acyl-CoA species.

Mass Spectrometry

Instrumentation:

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: As specified in Table 1.

  • Source Parameters (Typical):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Instrument-specific, optimize for best signal.

Data Presentation

Quantitative data should be presented in a clear, tabular format. The following table is an example of how to summarize the analytical performance of the method, which should be determined during method validation.

Table 3: Example Quantitative Performance Data (to be determined experimentally)

AnalyteLinearity Range (µM)Limit of Detection (LOD) (nM)Limit of Quantification (LOQ) (nM)
This compoundTBDTBDTBDTBD

TBD: To be determined during method validation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_culture Cell Culture extraction Extraction with TCA + Internal Standard cell_culture->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Injection ms_detection MS/MS Detection (+ESI, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification Data Acquisition reporting Reporting quantification->reporting

Diagram of the experimental workflow.
Metabolic Pathway: Alpha-Oxidation of Branched-Chain Fatty Acids

10-Methyldodecanoic acid, being a branched-chain fatty acid, is likely metabolized via the alpha-oxidation pathway, as the methyl group can inhibit beta-oxidation.[5][6][7][8]

alpha_oxidation cluster_pathway Alpha-Oxidation Pathway FA 10-Methyldodecanoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FA->AcylCoA_Synthetase + CoA CoA_Ester This compound AcylCoA_Synthetase->CoA_Ester Alpha_Hydroxylase Acyl-CoA Alpha-Hydroxylase CoA_Ester->Alpha_Hydroxylase Hydroxy_AcylCoA 2-Hydroxy-10-Methyldodecanoyl-CoA Alpha_Hydroxylase->Hydroxy_AcylCoA Lyase 2-Hydroxyacyl-CoA Lyase Hydroxy_AcylCoA->Lyase Aldehyde 2-Methylundecanal Lyase->Aldehyde Formyl_CoA Formyl-CoA Lyase->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Aldehyde->Aldehyde_Dehydrogenase Next_FA 2-Methylundecanoic Acid Aldehyde_Dehydrogenase->Next_FA Beta_Oxidation Beta-Oxidation Next_FA->Beta_Oxidation (as CoA ester)

Proposed metabolic pathway for this compound.

References

Application Note: Quantification of 10-Methyldodecanoyl-CoA using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantification of 10-Methyldodecanoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. Dysregulation of branched-chain fatty acid metabolism has been implicated in various metabolic disorders. The method outlined here utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. This approach offers high selectivity and sensitivity, making it suitable for both research and clinical applications.

Introduction

Coenzyme A (CoA) and its thioesters are crucial intermediates in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism.[1] The analysis of specific acyl-CoAs, such as the branched-chain fatty acyl-CoA this compound, is essential for understanding cellular metabolism and the pathophysiology of metabolic diseases. Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of acyl-CoAs due to its high sensitivity and specificity.[2] This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples.

Experimental Protocols

Materials and Reagents
  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Hydroxide

  • Trichloroacetic acid (TCA) or 5-Sulfosalicylic acid (SSA)

  • This compound standard

  • Internal Standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled analog)

  • Biological matrix (e.g., cell pellets, tissue homogenates)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from biological samples.

  • To a 1.5 mL microcentrifuge tube containing the biological sample (e.g., cell pellet or tissue homogenate), add 200 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing the internal standard.[1][3]

  • Vortex the sample vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the sample on ice for 10 minutes.

  • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase chromatographic separation is performed using a C18 column.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Ammonium Hydroxide

  • Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-15 min: 5% B

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: The characteristic fragmentation of acyl-CoAs involves a neutral loss of 507 Da from the precursor ion.[1][4][5][6]

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of this compound. These values should be determined experimentally during method validation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound964.5457.5User DeterminedUser DeterminedUser Determined
Internal StandardUser DeterminedUser DeterminedUser Determined--

Note: The precursor ion for this compound (C34H61N7O17P3S) is calculated as [M+H]+. The product ion is derived from the neutral loss of 507 Da.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (TCA or SSA) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (C18 Separation) Supernatant->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway cluster_input Metabolic Inputs cluster_activation Activation cluster_metabolism Mitochondrial Beta-Oxidation cluster_output Metabolic Outputs BCFA Branched-Chain Fatty Acids AcylCoA_Synthetase Acyl-CoA Synthetase BCFA->AcylCoA_Synthetase AcylCoA_Dehydrogenase Acyl-CoA Dehydrogenase AcylCoA_Synthetase->AcylCoA_Dehydrogenase This compound EnoylCoA_Hydratase Enoyl-CoA Hydratase AcylCoA_Dehydrogenase->EnoylCoA_Hydratase HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase EnoylCoA_Hydratase->HydroxyacylCoA_Dehydrogenase Thiolase Thiolase HydroxyacylCoA_Dehydrogenase->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA PropionylCoA Propionyl-CoA Thiolase->PropionylCoA

References

Application Notes and Protocols for the Quantification of 10-Methyldodecanoyl-CoA in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyldodecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in cellular lipid metabolism. Branched-chain fatty acids (BCFAs) are important components of cell membranes, influencing their fluidity, and are involved in various metabolic signaling pathways.[1][2] The accurate quantification of specific BCFAs, such as this compound, in cell cultures is crucial for understanding its biological function, its role in disease, and for the development of therapeutic agents that target lipid metabolic pathways.

These application notes provide a detailed protocol for the sensitive and specific quantification of this compound in cell culture samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for acyl-CoA analysis and is designed to be adaptable to various cell types.[3][4]

I. Experimental Protocols

A. Cell Culture and Harvesting
  • Cell Seeding: Plate cells at a desired density in appropriate cell culture plates (e.g., 6-well or 10 cm dishes) and culture under standard conditions until they reach the desired confluency or experimental endpoint.

  • Cell Harvesting:

    • Aspirate the culture medium from the plates.

    • Place the plates on ice to quench metabolic activity.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • For adherent cells, add an appropriate volume of ice-cold extraction solution directly to the plate and scrape the cells. For suspension cells, pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C, remove the supernatant, and resuspend the cell pellet in the extraction solution.[5]

B. Extraction of Acyl-CoAs

The following protocol is adapted from established methods for the extraction of short- and long-chain acyl-CoAs from cellular samples.[5][6]

  • Extraction Solution: Prepare an ice-cold extraction solution of 10% (w/v) trichloroacetic acid (TCA) in water.

  • Cell Lysis and Protein Precipitation:

    • Add 1 mL of ice-cold 10% TCA to the cell pellet or plate.

    • For cell pellets, vortex briefly. For adherent cells, scrape the cells in the TCA solution.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Sonicate the samples on ice using a probe sonicator (e.g., 10-15 short bursts) to ensure complete cell lysis.

  • Internal Standard Spiking: Add an appropriate amount of an internal standard. A suitable choice would be a stable isotope-labeled version of this compound or an odd-chain acyl-CoA such as Heptadecanoyl-CoA (C17:0-CoA), which is not naturally abundant in most mammalian cells.

  • Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new, clean tube. The supernatant can be stored at -80°C prior to analysis.

C. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended)

For cleaner samples and to concentrate the analytes, a solid-phase extraction step can be performed.

  • SPE Column: Use a C18 SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the supernatant from the extraction step onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol containing a low concentration of ammonium (B1175870) hydroxide (B78521) (e.g., 0.1-0.5%) to ensure the elution of these acidic molecules.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the sample in a small volume (e.g., 100 µL) of the initial LC mobile phase.

D. LC-MS/MS Analysis

The quantification of this compound is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

1. Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 2-5%), ramp up to a high percentage (e.g., 95-98%) over several minutes to elute the acyl-CoAs, hold, and then return to initial conditions for re-equilibration. A typical gradient might be 2% B to 98% B over 10 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

2. Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition See Table 1 below
Collision Gas Argon
Source Temperature Dependent on instrument, typically 400-550°C
Ion Spray Voltage Dependent on instrument, typically 4500-5500 V

Table 1: Predicted MRM Transition for this compound

Based on its molecular weight of 963.86 g/mol , the protonated precursor ion ([M+H]⁺) will have an m/z of 964.87. Acyl-CoAs characteristically exhibit a neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety upon collision-induced dissociation.[7][8]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
This compound964.9457.9100To be optimized
Internal Standard (e.g., C17:0-CoA)1006.5499.5100To be optimized

Note: The optimal collision energy should be determined experimentally by infusing a standard solution of this compound. A commercially available standard can be sourced for this purpose.[9]

II. Data Presentation and Quantification

A. Calibration Curve

To achieve absolute quantification, a calibration curve should be prepared using a certified standard of this compound.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).

  • Perform serial dilutions to create a series of calibration standards ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Process these standards in the same manner as the cell culture samples (including the addition of the internal standard).

  • Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte.

  • Perform a linear regression to determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a reliable calibration curve.

B. Quantitative Data Summary

The quantitative results from the analysis of different cell culture samples should be presented in a clear and structured table for easy comparison.

Table 2: Quantification of this compound in Different Cell Lines

Cell LineTreatmentThis compound (pmol/10⁶ cells)Standard Deviation
Cell Line AControl1.230.15
Cell Line ATreatment X2.450.21
Cell Line BControl0.890.11
Cell Line BTreatment X1.560.18

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in cell cultures.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture harvesting Harvesting & Washing cell_culture->harvesting extraction Acyl-CoA Extraction (10% TCA) harvesting->extraction lc_ms LC-MS/MS Analysis (MRM Mode) spe Solid-Phase Extraction (Optional) extraction->spe reconstitution Reconstitution spe->reconstitution reconstitution->lc_ms data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular bcaa_ext Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) transporter Amino Acid Transporters bcaa_ext->transporter bcaa_int Branched-Chain Amino Acids bcka Branched-Chain α-Keto Acids bcaa_int->bcka Branched-Chain Amino Acid Transaminase (BCAT) bc_acyl_coa Branched-Chain Acyl-CoAs (e.g., this compound) bcka->bc_acyl_coa Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) fa_synthesis Fatty Acid Elongation/Modification bc_acyl_coa->fa_synthesis membrane Incorporation into Cellular Lipids fa_synthesis->membrane transporter->bcaa_int

References

Application Notes and Protocols: Extraction of 10-Methyldodecanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are crucial intermediates in cellular metabolism, playing central roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1][2][3] 10-Methyldodecanoyl-CoA is an anteiso-branched-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) are increasingly recognized for their bioactive roles, including influencing membrane fluidity, cell signaling, and possessing anti-inflammatory and neuroprotective properties.[4][5][6] The accurate quantification of specific acyl-CoAs like this compound in tissues is essential for understanding their physiological and pathological roles.

This document provides a detailed protocol for the extraction, purification, and quantification of this compound from biological tissue samples. The methodology is adapted from established protocols for long-chain acyl-CoA analysis and is suitable for researchers in metabolic studies, drug discovery, and diagnostics.[4][7][8][9]

Metabolic Context of this compound

This compound is an anteiso-fatty acid, which is a subclass of branched-chain fatty acids. In contrast to straight-chain fatty acids, the biosynthesis of anteiso-fatty acids utilizes branched-chain amino acids as primers. For anteiso-fatty acids with an odd number of carbon atoms in their acyl chain, the precursor is typically isoleucine. Isoleucine is catabolized to produce 2-methylbutyryl-CoA, which serves as the starter unit for fatty acid synthase. This primer is then elongated by the sequential addition of two-carbon units from malonyl-CoA to form the final branched-chain fatty acid.[7][10]

Anteiso_Fatty_Acid_Biosynthesis cluster_precursor Precursor Synthesis cluster_elongation Fatty Acid Elongation Isoleucine Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Transamination Primer_CoA 2-Methylbutyryl-CoA (Primer) Keto_Acid->Primer_CoA BCKDH complex FAS Fatty Acid Synthase (FAS) Primer_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS x5 elongations Target_CoA This compound FAS->Target_CoA

Biosynthesis pathway of this compound.

Experimental Protocol

This protocol details a robust method for the extraction and purification of this compound from tissue samples, followed by quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials and Reagents
  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.

  • Extraction Solvents: Isopropanol (B130326), Acetonitrile (ACN) (HPLC or LC/MS grade).

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA.

  • Solid-Phase Extraction (SPE) Columns: C18 or Polymeric Weak Anion exchange cartridges (e.g., Strata X-AW).[5]

  • SPE Conditioning Solvent: Methanol (B129727) (HPLC grade).

  • SPE Equilibration Solvent: Deionized Water.

  • SPE Wash Solution 1: 2% Formic Acid in water.

  • SPE Wash Solution 2: Methanol.

  • SPE Elution Buffer: 5% Ammonium (B1175870) Hydroxide (B78521) in 50% Methanol.

  • HPLC Mobile Phase A: 75 mM KH2PO4, pH 4.9 or 0.1% Formic Acid in Water.[7]

  • HPLC Mobile Phase B: Acetonitrile with 600 mM Acetic Acid or 0.1% Formic Acid in Acetonitrile.[7]

Procedure
  • Tissue Preparation:

    • Excise tissue of interest rapidly and immediately freeze-clamp in liquid nitrogen to halt metabolic activity.

    • Store samples at -80°C until extraction.

    • Weigh the frozen tissue (typically 20-100 mg).[7][9] All subsequent steps should be performed on ice or at 4°C to minimize degradation.

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue to 10 volumes of ice-cold Homogenization Buffer.

    • Add a known amount of the Internal Standard (e.g., Heptadecanoyl-CoA) to the buffer before homogenization for accurate quantification.

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Add an equal volume of isopropanol to the homogenate and homogenize again.[7]

  • Solvent Extraction:

    • Transfer the homogenate to a polypropylene (B1209903) tube.

    • Add 2 volumes of acetonitrile, vortex vigorously for 1 minute, and incubate on ice for 10 minutes.[7]

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition: Pass 3 mL of methanol through the SPE column.

    • Equilibrate: Pass 3 mL of deionized water through the column.

    • Load: Load the supernatant from the previous step onto the column.

    • Wash 1: Wash the column with 2.5 mL of 2% formic acid.

    • Wash 2: Wash the column with 2.5 mL of methanol.

    • Elute: Elute the acyl-CoAs with 2.5 mL of 5% ammonium hydroxide in 50% methanol into a clean collection tube.[5]

  • Sample Concentration and Reconstitution:

    • Dry the eluted sample under a stream of nitrogen gas at room temperature.

    • Reconstitute the dried residue in 100 µL of 50% methanol or a solvent compatible with the HPLC-MS/MS system.[5]

Quantification by HPLC-MS/MS
  • Chromatography: Use a C18 reversed-phase column for separation.

  • Gradient: Employ a binary gradient system with Mobile Phase A and Mobile Phase B to separate the acyl-CoAs. The specific gradient will depend on the column and system but should be optimized to resolve this compound from other species.[7]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound and the internal standard. A neutral loss scan for the phosphopantetheine moiety (m/z 507.1) can be used to identify acyl-CoAs.[5][11]

  • Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Extraction_Workflow Tissue 1. Tissue Preparation (Freeze-clamp, Weigh) Homogenize 2. Homogenization (KH2PO4 Buffer + IS) Tissue->Homogenize Extract 3. Solvent Extraction (Isopropanol/ACN) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE 4. Solid-Phase Extraction (Condition, Load, Wash, Elute) Supernatant->SPE Dry 5. Evaporation (Nitrogen Stream) SPE->Dry Reconstitute Reconstitution Dry->Reconstitute Analysis 6. HPLC-MS/MS Analysis (Quantification) Reconstitute->Analysis

Workflow for the extraction of this compound.

Data Presentation

The following table presents hypothetical data for the extraction of this compound from various rat tissues. These values are illustrative and based on typical ranges observed for long-chain acyl-CoAs in the literature.[7][12] Actual concentrations will vary based on tissue type, metabolic state, and species.

Tissue TypeSample Weight (mg)Recovery (%)Concentration (pmol/g wet weight)
Liver55.278150.5
Heart48.97285.2
Brain75.16835.8
Skeletal Muscle98.57560.1

Table 1: Example Quantitative Data. Recovery was determined by comparing the signal of the internal standard in the final extract to a standard of the same concentration. Concentrations are reported as picomoles per gram of wet tissue weight.

Summary and Conclusion

This protocol provides a comprehensive framework for the reliable extraction and quantification of this compound from tissue samples. The combination of a robust solvent extraction, solid-phase purification, and sensitive HPLC-MS/MS detection allows for accurate measurement of this specific branched-chain acyl-CoA. This methodology is a valuable tool for researchers investigating the metabolic roles of branched-chain fatty acids in health and disease, and for drug development professionals targeting pathways involving these unique lipids. The recovery rates for long-chain acyl-CoA extraction procedures are typically in the range of 70-80%, ensuring reliable quantification.[7]

References

Application Notes and Protocols for Utilizing 10-Methyldodecanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyldodecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids and their CoA esters are important intermediates in the metabolism of branched-chain amino acids such as valine, leucine, and isoleucine.[1] Enzymes that metabolize these molecules, particularly acyl-CoA dehydrogenases (ACADs), are critical for cellular energy homeostasis. Deficiencies in these enzymes can lead to serious metabolic disorders.[2][3] Therefore, the study of enzymes that utilize this compound as a substrate is crucial for understanding metabolic pathways and for the development of therapeutics targeting these pathways.

These application notes provide detailed protocols for using this compound in enzyme assays, primarily focusing on its role as a substrate for branched-chain acyl-CoA dehydrogenases.

Relevant Enzymes and Metabolic Pathways

This compound is a substrate for certain members of the acyl-CoA dehydrogenase family. ACADs are a class of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes that catalyze the α,β-dehydrogenation of acyl-CoA thioesters, the first step in each cycle of fatty acid β-oxidation.[2][4][5] Specifically, Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD or ACADSB) is known to have high activity towards short branched-chain acyl-CoAs.[1][6]

Metabolic Pathway Involving Branched-Chain Acyl-CoA Dehydrogenase

BCAA_Metabolism BCAA Branched-Chain Amino Acids (e.g., Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transaminase BC_Acyl_CoA Branched-Chain Acyl-CoAs (e.g., this compound) BCKA->BC_Acyl_CoA BCKDH Complex Enoyl_CoA α,β-Unsaturated Acyl-CoA BC_Acyl_CoA->Enoyl_CoA SBCAD (ACADSB) FAD -> FADH2 Metabolic_Products Further Metabolism (e.g., Propionyl-CoA, Acetyl-CoA) Enoyl_CoA->Metabolic_Products Downstream Enzymes

Caption: Metabolic pathway of branched-chain amino acids.

Data Presentation

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source
2-Methyl Branched-Chain Acyl-CoA Dehydrogenase (Ascaris suum)2-Methylbutyryl-CoA181.62[7]
2-Methyl Branched-Chain Acyl-CoA Dehydrogenase (Ascaris suum)2-Methylvaleryl-CoA211.58[7]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Branched-Chain Acyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of a branched-chain acyl-CoA dehydrogenase (e.g., SBCAD) using this compound as the substrate. The assay relies on the reduction of an artificial electron acceptor, which can be monitored by a decrease in absorbance.

Materials:

  • Purified or partially purified branched-chain acyl-CoA dehydrogenase

  • This compound solution (substrate)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

  • FAD (flavin adenine dinucleotide) solution

  • DCPIP (2,6-dichlorophenolindophenol) solution (electron acceptor)

  • Phenazine methosulfate (PMS) solution (electron mediator)

  • Spectrophotometer capable of reading at 600 nm

  • Cuvettes

Assay Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • Potassium phosphate buffer

    • FAD solution

    • DCPIP solution

    • PMS solution

  • Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the Reaction: Add the enzyme solution to the reaction mixture and mix gently.

  • Baseline Reading: Monitor the absorbance at 600 nm for a short period to establish a baseline.

  • Start the Assay: Add the this compound solution to initiate the reaction.

  • Monitor Absorbance: Record the decrease in absorbance at 600 nm over time. The rate of decrease is proportional to the enzyme activity.

  • Calculate Activity: The enzyme activity can be calculated using the molar extinction coefficient of DCPIP.

Experimental Workflow for Spectrophotometric Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reaction Mixture (Buffer, FAD, DCPIP, PMS) Pre_Incubate Pre-incubate Reaction Mixture at 37°C for 5 min Prep_Reagents->Pre_Incubate Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme to Mixture Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare this compound Solution Add_Substrate Initiate Reaction with This compound Prep_Substrate->Add_Substrate Pre_Incubate->Add_Enzyme Baseline Record Baseline Absorbance at 600 nm Add_Enzyme->Baseline Baseline->Add_Substrate Monitor Monitor Decrease in Absorbance at 600 nm Add_Substrate->Monitor Calculate Calculate Enzyme Activity Monitor->Calculate

References

Application Notes and Protocols for 10-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyldodecanoyl-CoA is a branched-chain fatty acyl-coenzyme A molecule. Branched-chain fatty acids (BCFAs) and their CoA esters are important metabolic intermediates and signaling molecules. Unlike straight-chain fatty acids, BCFAs like 10-methyldodecanoic acid undergo metabolism primarily within peroxisomes. The CoA-activated form, this compound, is of particular interest to researchers studying lipid metabolism, nuclear receptor activation, and related metabolic disorders.

These application notes provide an overview of the biological significance of this compound, protocols for its use in common experimental setups, and a list of potential commercial suppliers.

Biological Significance & Applications

This compound, as a branched-chain fatty acyl-CoA, is a key player in several biological processes:

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: Branched-chain fatty acyl-CoAs are potent, high-affinity ligands for PPARα, a nuclear receptor that functions as a transcription factor.[1][2] Upon binding, this compound can induce conformational changes in PPARα, leading to the recruitment of coactivator proteins and subsequent up-regulation of target genes involved in fatty acid oxidation.[1][2] This makes it a valuable tool for studying PPARα signaling and identifying novel therapeutic agonists.

  • Lipid Metabolism Studies: The metabolism of branched-chain fatty acids differs from that of straight-chain fatty acids, primarily involving peroxisomal α- and β-oxidation pathways.[3][4][5] this compound can be used as a substrate in enzymatic assays to study the activity of peroxisomal enzymes and to investigate metabolic flux in various cell types.

  • Metabolic Disorder Research: Genetic defects in the enzymes responsible for branched-chain fatty acid oxidation lead to serious metabolic disorders, such as Refsum disease, which is characterized by the accumulation of phytanic acid.[5] While not phytanic acid itself, this compound can be used in model systems to investigate the general mechanisms of branched-chain fatty acid metabolism and its dysregulation in disease.

  • Protein Acylation: Long-chain fatty acyl-CoAs are substrates for protein acylation, a post-translational modification that can affect protein localization, stability, and function.[3][6] While specific data on this compound is limited, it could potentially be used to investigate the specificity of protein acyltransferases.

Commercial Suppliers

The availability of highly specific biochemicals like this compound can be limited. Researchers may need to consider custom synthesis or purchase from specialized suppliers. One potential supplier is:

  • MedchemExpress: Lists this compound (also referred to as Anteisotridecanoyl-CoA) in their catalog.[7]

It is recommended to contact suppliers directly to confirm availability, purity, and lead times.

Experimental Protocols

In Vitro PPARα Activation Assay (Luciferase Reporter Assay)

This protocol describes how to assess the ability of this compound to activate PPARα in a cell-based reporter assay.

Workflow Diagram:

PPARa_Activation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed cells in 96-well plate transfect Transfect with PPARα expression vector & PPRE luciferase reporter seed_cells->transfect treat Treat cells with This compound transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure analyze Analyze data measure->analyze

Figure 1. Workflow for a PPARα luciferase reporter assay.

Materials:

  • HEK293T or other suitable host cells

  • PPARα expression vector

  • Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter vector

  • Transfection reagent

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A vector expressing Renilla luciferase can be included as a control for transfection efficiency.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (e.g., a known PPARα agonist like GW7647).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the relative luciferase units (RLU) against the concentration of this compound to determine the dose-response relationship and EC50 value.

Quantitative Data Summary:

ParameterTypical Range
Cell Seeding Density1-5 x 10^4 cells/well
DNA per well (PPARα)50-100 ng
DNA per well (PPRE-luc)50-100 ng
This compound Conc.1 µM - 100 µM
Incubation Time24 - 48 hours
Gene Expression Analysis of PPARα Target Genes by qPCR

This protocol outlines how to measure the change in expression of PPARα target genes in response to treatment with this compound.

Materials:

  • Hepatocytes or other cells expressing PPARα

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for PPARα target genes (e.g., ACOX1, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at the desired concentration and for a specified time (e.g., 6-24 hours). Include a vehicle control.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers for the target genes and a housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Quantitative Data Summary:

ParameterTypical Value/Range
Cell TypePrimary hepatocytes, HepG2
This compound Conc.10 µM - 50 µM
Treatment Time6 - 24 hours
RNA Input for cDNA Synthesis1 µg
qPCR Primer Concentration200 - 500 nM

Signaling Pathway

This compound acts as a ligand for the nuclear receptor PPARα. The binding of the ligand initiates a signaling cascade that results in the altered expression of genes involved in lipid metabolism.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound ligand_n This compound ligand->ligand_n Enters Nucleus ppara PPARα complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds to transcription Transcription ppre->transcription coactivators Coactivators coactivators->complex Recruited target_genes Target Genes (e.g., ACOX1, CPT1A) mrna mRNA transcription->mrna protein Metabolic Enzymes mrna->protein Translation ligand_n->ppara Binds

Figure 2. PPARα signaling pathway activation by this compound.

References

Application Notes and Protocols: Stable Isotope Labeling of 10-Methyldodecanoyl-CoA for Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the flow of atoms from isotopically labeled substrates into metabolic end products, MFA provides a quantitative understanding of cellular physiology and metabolic network responses to genetic or environmental perturbations. This application note details the use of stable isotope labeling, specifically with ¹³C, to study the metabolic flux of 10-methyldodecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA found in various bacteria, including Streptomyces. Understanding the metabolism of branched-chain fatty acids is crucial for fields ranging from microbial engineering to the development of novel antibiotics, as these molecules are key components of bacterial cell membranes and can influence their fluidity and function.[1][2]

This document provides detailed protocols for the stable isotope labeling of this compound precursors, cell culture, metabolite extraction, and analysis by mass spectrometry. It also includes data presentation guidelines and visualizations to aid in the interpretation of flux analysis results.

Core Concepts in ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system and measuring the resulting isotopic enrichment in downstream metabolites.[3] The pattern of ¹³C incorporation provides constraints that are used in a computational model of the metabolic network to estimate intracellular fluxes.[4] Key to this process is reaching an isotopic and metabolic steady state, where the concentrations of metabolites and their isotopic labeling patterns are constant over time.[5]

For the study of this compound, the labeled substrate is typically a precursor to the branched-chain amino acid isoleucine, which serves as the primer for anteiso-fatty acid biosynthesis. By tracing the incorporation of ¹³C from a labeled precursor like ¹³C-isoleucine or earlier precursors that feed into isoleucine biosynthesis, the flux through the this compound synthesis pathway can be quantified.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of anteiso-fatty acids, such as 10-methyldodecanoic acid, is initiated from branched-chain amino acids. Specifically, isoleucine is converted to 2-methylbutyryl-CoA, which serves as the starter unit for the fatty acid synthase (FAS) system.[1][6] This is in contrast to straight-chain fatty acids, which typically use acetyl-CoA as a primer. The 2-methylbutyryl-CoA is then elongated by the sequential addition of two-carbon units from malonyl-CoA.

Biosynthesis of this compound cluster_0 Isoleucine Catabolism cluster_1 Fatty Acid Elongation Isoleucine ¹³C-Isoleucine BCAT Branched-chain aminotransferase Isoleucine->BCAT Keto_acid α-keto-β- methylvalerate BCAT->Keto_acid BCKDH Branched-chain α-keto acid dehydrogenase Keto_acid->BCKDH Methylbutyryl_CoA 2-Methylbutyryl-CoA (starter unit) BCKDH->Methylbutyryl_CoA FAS Fatty Acid Synthase (FAS) Methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA (from ¹³C-Glucose) Malonyl_CoA->FAS Acyl_CoA_intermediate Intermediate Acyl-CoAs FAS->Acyl_CoA_intermediate Acyl_CoA_intermediate->FAS Ten_Methyldodecanoyl_CoA This compound Acyl_CoA_intermediate->Ten_Methyldodecanoyl_CoA

Fig. 1: Biosynthesis pathway of this compound.
Experimental Workflow for Flux Analysis

The general workflow for analyzing the flux of this compound involves several key steps, from cell culture with labeled substrates to data analysis.

Experimental Workflow for ¹³C-MFA Culture 1. Cell Culture with ¹³C-Labeled Substrate Quenching 2. Rapid Quenching & Cell Harvesting Culture->Quenching Extraction 3. Metabolite Extraction (Acyl-CoAs & Fatty Acids) Quenching->Extraction Derivatization 4. Derivatization (for GC-MS analysis of fatty acids) Extraction->Derivatization Analysis 5. MS Analysis (LC-MS/MS for Acyl-CoAs, GC-MS for Fatty Acids) Extraction->Analysis Direct analysis of Acyl-CoAs Derivatization->Analysis Data_Processing 6. Data Processing (Isotopomer Distribution) Analysis->Data_Processing MFA 7. Metabolic Flux Analysis (Software-based modeling) Data_Processing->MFA

References

Application Notes and Protocols for the Development of Antibodies Against 10-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of specific antibodies targeting 10-Methyldodecanoyl-CoA, a coenzyme A derivative. Given that this compound is a small molecule, it is considered a hapten and requires conjugation to a larger carrier molecule to elicit a robust immune response.[1][2][3][4] The following sections detail the necessary steps from antigen preparation to antibody purification and characterization.

Section 1: Antigen Preparation - Hapten-Carrier Conjugation

To generate an immune response against the small molecule this compound (the hapten), it must first be covalently coupled to a larger, immunogenic carrier protein.[1][2][5][6] This hapten-carrier conjugate will then be used as the immunogen.

1.1. Selection of Carrier Protein

The choice of carrier protein is critical for inducing a strong immune response. Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[2][] KLH is generally preferred for immunization due to its high immunogenicity, while BSA is often used for screening assays to avoid cross-reactivity with the immunization carrier.[2][8]

Table 1: Comparison of Common Carrier Proteins

Carrier ProteinMolecular Weight (kDa)ImmunogenicityCommon Use
Keyhole Limpet Hemocyanin (KLH)4,500 - 13,000HighImmunization
Bovine Serum Albumin (BSA)66.5ModerateScreening (ELISA)
Ovalbumin (OVA)45ModerateScreening, Immunization

1.2. Conjugation Chemistry

The carboxylic acid group on this compound can be activated to form a stable amide bond with primary amine groups (e.g., lysine (B10760008) residues) on the carrier protein. A common method for this is the use of carbodiimide (B86325) crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).

Protocol 1: EDC/NHS Conjugation of this compound to KLH

  • Dissolve Hapten: Dissolve this compound in a suitable organic solvent (e.g., DMSO or DMF) at a high concentration.

  • Activate Hapten: In a separate tube, dissolve EDC and NHS in activation buffer (e.g., MES buffer, pH 4.5-5.0). Add the dissolved this compound to the EDC/NHS solution. The molar ratio of Hapten:EDC:NHS should be optimized, but a starting point of 1:1.5:1.5 is common. Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Prepare Carrier Protein: Dissolve KLH in a conjugation buffer (e.g., PBS, pH 7.2-7.4).

  • Conjugation Reaction: Add the activated hapten solution to the KLH solution. The molar ratio of hapten to carrier protein will influence the immunogenicity of the conjugate; a ratio of 15-30 haptens per 100 kDa of protein is often a good starting point.[5][6] Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of Conjugate: Remove unreacted hapten and crosslinker by dialysis against PBS or using a desalting column.

  • Characterization: Confirm the conjugation and estimate the hapten-to-carrier ratio using methods such as MALDI-TOF mass spectrometry or by spectrophotometric analysis if the hapten has a unique absorbance spectrum.[5][6]

Workflow for Hapten-Carrier Conjugation

Hapten_Carrier_Conjugation Hapten This compound (Hapten) EDC_NHS EDC/NHS Activation Hapten->EDC_NHS Carrier Carrier Protein (e.g., KLH) Conjugation Conjugation Reaction Carrier->Conjugation Activated_Hapten Activated Hapten (NHS-ester) EDC_NHS->Activated_Hapten Activated_Hapten->Conjugation Purification Purification (Dialysis/Desalting) Conjugation->Purification Immunogen Hapten-Carrier Conjugate (Immunogen) Purification->Immunogen

Caption: Workflow for conjugating a hapten to a carrier protein.

Section 2: Immunization and Antibody Production

Once the immunogen is prepared, it is used to immunize host animals to generate an antibody response.[9]

2.1. Host Animal Selection

Rabbits are commonly used for polyclonal antibody production due to their larger blood volume and robust immune response. For monoclonal antibodies, mice (typically BALB/c) are the standard choice.[10]

2.2. Immunization Protocol

A primary immunization followed by several booster injections is required to achieve a high antibody titer.

Protocol 2: Rabbit Immunization for Polyclonal Antibody Production

  • Pre-immune Bleed: Collect a blood sample from the rabbit before the first immunization to serve as a negative control.

  • Primary Immunization (Day 0):

    • Prepare the immunogen emulsion by mixing the this compound-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA).

    • The typical antigen dose is 0.1-1.0 mg per rabbit.

    • Inject the emulsion subcutaneously at multiple sites.

  • Booster Immunizations (e.g., Day 21, 42, 63):

    • Prepare the immunogen emulsion with Incomplete Freund's Adjuvant (IFA).

    • Administer booster injections with the same dose of immunogen subcutaneously.

  • Titer Monitoring:

    • Collect small blood samples (test bleeds) 7-10 days after each booster injection.

    • Determine the antibody titer in the serum using an ELISA.

  • Final Bleed: Once a high and stable antibody titer is achieved, perform a final bleed to collect a larger volume of antiserum.

Table 2: Typical Immunization Schedule for Rabbits

DayProcedureAdjuvantAntigen Dose
0Pre-immune Bleed & Primary ImmunizationCFA0.5 mg
211st Booster ImmunizationIFA0.25 mg
31Test Bleed--
422nd Booster ImmunizationIFA0.25 mg
52Test Bleed--
633rd Booster ImmunizationIFA0.25 mg
73Final Bleed--

Signaling Pathway for B-Cell Activation by Hapten-Carrier Conjugate

B_Cell_Activation cluster_B_Cell B-Cell cluster_T_Helper_Cell T-Helper Cell BCR B-Cell Receptor (BCR) Internalization Internalization & Antigen Processing BCR->Internalization MHCII Peptide-MHC II Presentation Internalization->MHCII Carrier Peptide TCR T-Cell Receptor (TCR) MHCII->TCR Interaction Antibody_Production Antibody Production (Plasma Cell) MHCII->Antibody_Production B-Cell Differentiation Activation T-Cell Activation TCR->Activation Activation->MHCII Co-stimulation Hapten_Carrier This compound -KLH Conjugate Hapten_Carrier->BCR Hapten Binding

Caption: B-cell activation by a hapten-carrier conjugate.

Section 3: Antibody Screening by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for screening antisera for the presence of specific antibodies.[11][12][13] An indirect ELISA format is typically used.

Protocol 3: Indirect ELISA for Titer Determination

  • Antigen Coating: Coat a 96-well microtiter plate with this compound conjugated to a different carrier protein (e.g., BSA) than the one used for immunization to minimize the detection of anti-carrier antibodies. A typical coating concentration is 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Primary Antibody Incubation: Add serial dilutions of the rabbit antiserum (and pre-immune serum as a control) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-rabbit IgG secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add a substrate solution (e.g., TMB). A color change will indicate the presence of the target antibody.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

  • Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The titer is typically defined as the highest dilution that gives a signal significantly above the background (pre-immune serum).

Section 4: Antibody Purification

For most applications, the specific antibodies need to be purified from the crude antiserum.

4.1. Affinity Chromatography

Affinity chromatography is the most effective method for purifying specific antibodies.[14][15]

Protocol 4: Antigen-Specific Affinity Purification

  • Prepare Affinity Column:

    • Synthesize an affinity resin by coupling this compound to an activated chromatography support (e.g., NHS-activated Sepharose).

    • Pack the resin into a chromatography column.

  • Equilibrate Column: Equilibrate the column with a binding buffer (e.g., PBS, pH 7.4).

  • Load Antiserum: Pass the rabbit antiserum over the column. The specific antibodies will bind to the immobilized this compound.

  • Wash Column: Wash the column extensively with the binding buffer to remove unbound proteins.

  • Elute Antibodies: Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5). Collect the eluate in fractions containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to immediately neutralize the low pH.

  • Buffer Exchange: Pool the antibody-containing fractions and perform a buffer exchange into a stable storage buffer (e.g., PBS) using dialysis or a desalting column.

  • Quantify and Store: Determine the concentration of the purified antibody (e.g., by measuring absorbance at 280 nm) and store at -20°C or -80°C.

Table 3: Summary of Antibody Purification Methods

MethodPrinciplePurityYield
Protein A/G Affinity ChromatographyBinds to the Fc region of IgGHighHigh
Antigen-Specific Affinity ChromatographyBinds to the antigen-binding siteVery HighVariable
Ion Exchange ChromatographySeparates based on chargeModerateHigh
Size Exclusion ChromatographySeparates based on sizeModerateHigh

Experimental Workflow for Antibody Development

Antibody_Development_Workflow cluster_Antigen_Prep Antigen Preparation cluster_Immunization Immunization cluster_Purification_Char Purification & Characterization Hapten_Carrier Hapten-Carrier Conjugation Immunize Immunize Animal Hapten_Carrier->Immunize Boost Booster Injections Immunize->Boost Monitor Monitor Titer (ELISA) Boost->Monitor Collect_Serum Collect Antiserum Monitor->Collect_Serum Purify Affinity Purification Collect_Serum->Purify Characterize Characterize Antibody (Specificity, Affinity) Purify->Characterize Final_Product Purified anti-10-Methyldodecanoyl-CoA Antibody Characterize->Final_Product

Caption: Overall workflow for antibody development.

Section 5: Antibody Characterization

The purified antibodies should be characterized to determine their specificity and affinity.

  • Specificity: Can be assessed by competitive ELISA, where the binding of the antibody to the coated antigen is inhibited by free this compound and structurally related molecules. A highly specific antibody will show strong inhibition only with this compound.

  • Affinity: The binding affinity (Kd) can be determined using techniques like surface plasmon resonance (SPR) or by performing a quantitative ELISA with varying concentrations of antigen.

These detailed application notes and protocols provide a robust framework for the successful development of antibodies against this compound, enabling further research into its biological functions and potential as a biomarker.

References

Application Notes and Protocols for Cellular Uptake Assays of 10-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyldodecanoyl-CoA is a coenzyme A (CoA) derivative of 10-methyldodecanoic acid, a branched-chain fatty acid. Understanding the cellular uptake of such molecules is crucial for elucidating their metabolic fate and potential pharmacological effects. Long-chain fatty acids (LCFAs) and their CoA esters are critical nutrients and signaling molecules that play a central role in energy metabolism and cellular signaling. Their entry into cells is a regulated process involving both passive diffusion and protein-mediated transport. This document provides detailed protocols for studying the cellular uptake of this compound, adapted from established methods for long-chain fatty acids.

The cellular uptake of LCFAs is primarily mediated by a group of membrane-associated proteins, including CD36 (also known as Fatty Acid Translocase), Fatty Acid Transport Proteins (FATPs), and plasma membrane-associated Fatty Acid-Binding Proteins (FABPpm).[1][2][3] Once inside the cell, these fatty acids are rapidly esterified to Coenzyme A to form acyl-CoAs, a crucial step for their subsequent metabolic processing, such as β-oxidation or incorporation into complex lipids.[2][3][4] The enzyme family responsible for this activation is the Acyl-CoA synthetases (ACSs).[4][5]

Given that this compound is already an acyl-CoA, its direct uptake by cells is less characterized than its free fatty acid counterpart. However, studying its interaction with cell membranes and potential carrier proteins is essential. The protocols outlined below are designed to investigate the cellular association and potential internalization of this compound.

Experimental Protocols

Protocol 1: Fluorescently Labeled this compound Uptake Assay

This protocol utilizes a fluorescently labeled analog of this compound to visualize and quantify its cellular uptake. A common strategy is to use a BODIPY™-labeled fatty acid, which can be enzymatically converted to its CoA derivative or used as a fluorescent analog itself. For this protocol, we will assume the availability of a fluorescently tagged this compound or a close structural analog.

Materials:

  • Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes, Caco-2)[6]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free/phenol red-free cell culture medium[6]

  • Fluorescently labeled this compound (e.g., BODIPY™-labeled)

  • Uptake Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)

  • Extracellular Quenching Solution (e.g., Trypan Blue or a proprietary quenching agent)[6]

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure for Adherent Cells: [7][8]

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a density that ensures 80-90% confluency on the day of the assay.[6] Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Serum Starvation: On the day of the assay, remove the culture medium and wash the cells twice with serum-free medium. Add serum-free medium and incubate for 15-30 minutes at 37°C to deplete endogenous fatty acids.[7][8]

  • Preparation of Uptake Solution: Prepare the working solution of fluorescently labeled this compound in pre-warmed (37°C) Uptake Assay Buffer. The final concentration should be determined based on preliminary experiments (typically in the low micromolar range).

  • Uptake Initiation: Remove the serum-free medium and add the fluorescent fatty acid uptake solution to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1, 5, 15, 30 minutes) to determine uptake kinetics.

  • Uptake Termination and Quenching: To stop the uptake, remove the uptake solution and wash the cells three times with ice-cold PBS. Alternatively, for a more rapid and complete stop, add an Extracellular Quenching Solution to eliminate the signal from non-internalized probes.[6]

  • Fixation (for microscopy): For imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS.

  • Quantification:

    • Microplate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., for BODIPY™ FL: Ex/Em = 485/525 nm).

    • Fluorescence Microscopy: Visualize the cellular uptake and subcellular localization of the fluorescent probe.

Procedure for Suspension Cells: [7][8]

  • Cell Preparation: Prepare a cell suspension in a microtube.

  • Washing: Centrifuge at 300 x g for 5 minutes, remove the supernatant, and resuspend in serum-free medium. Repeat this wash step twice.

  • Serum Starvation: Resuspend the cells in serum-free medium and incubate for 15-30 minutes at 37°C.

  • Uptake: Centrifuge and resuspend the cells in the pre-warmed fluorescent fatty acid uptake solution. Incubate at 37°C for the desired time.

  • Termination: Centrifuge at 300 x g for 5 minutes, remove the supernatant, and wash with ice-cold PBS or resuspend in a quenching buffer.

  • Analysis: Analyze the cells by flow cytometry or a fluorescence microplate reader.

Protocol 2: Competitive Inhibition Assay

This assay helps to determine if the uptake of this compound is mediated by specific transporters.

Materials:

  • Same as Protocol 1

  • Unlabeled this compound

  • Known inhibitors of fatty acid transport (e.g., phloretin, sulfo-N-succinimidyl oleate (B1233923) (SSO))

Procedure:

  • Follow the steps for the fluorescent uptake assay (Protocol 1).

  • In addition to the control wells (with only the fluorescent probe), prepare wells where cells are pre-incubated with a molar excess (e.g., 10x, 50x, 100x) of unlabeled this compound or a known inhibitor for 15-30 minutes before adding the fluorescent probe.

  • Initiate the uptake by adding the fluorescent probe (in the continued presence of the inhibitor).

  • Proceed with the termination, washing/quenching, and quantification steps as described in Protocol 1.

  • A significant reduction in fluorescence intensity in the presence of the unlabeled compound or inhibitor suggests a specific, carrier-mediated uptake mechanism.

Data Presentation

Quantitative data from the uptake assays should be presented in a clear and structured format.

Table 1: Kinetic Uptake of Fluorescently Labeled this compound

Time (minutes)Mean Fluorescence Intensity (a.u.)Standard Deviation
0105.28.5
1350.825.1
51245.698.7
153589.3210.4
305876.1350.2

Table 2: Competitive Inhibition of this compound Uptake

ConditionMean Fluorescence Intensity (a.u.)% Inhibition
Control (Fluorescent Probe only)3589.30%
+ 10x Unlabeled 10-MD-CoA2153.640%
+ 50x Unlabeled 10-MD-CoA969.173%
+ 100 µM Phloretin1866.448%
+ 200 µM SSO1256.265%

Visualization of Pathways and Workflows

Signaling and Transport Pathway

The uptake of long-chain fatty acids is a multi-step process involving membrane transporters and intracellular enzymes.

FattyAcidUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Albumin-FA Albumin-Bound 10-Methyldodecanoic Acid CD36 CD36 Albumin-FA->CD36 dissociation FATP FATP Albumin-FA->FATP dissociation Passive Passive Diffusion Albumin-FA->Passive dissociation FA 10-Methyldodecanoic Acid CD36->FA transport FATP->FA transport Passive->FA ACS Acyl-CoA Synthetase (ACS) FA->ACS CoA_ester This compound ACS->CoA_ester + CoA Metabolism Metabolic Pathways (β-oxidation, Lipid Synthesis) CoA_ester->Metabolism

Caption: Generalized pathway for long-chain fatty acid uptake and activation.

Experimental Workflow

The following diagram illustrates the workflow for the fluorescent cellular uptake assay.

UptakeWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Culture Overnight A->B C Serum Starve Cells B->C D Add Fluorescent 10-MD-CoA C->D E Incubate (Time Course) D->E F Terminate Uptake & Wash/Quench E->F G Read Fluorescence (Plate Reader) F->G H Image Cells (Microscopy) F->H I Analyze Data G->I H->I

Caption: Workflow for the fluorescent cellular uptake assay.

Logical Relationship for Competitive Inhibition

This diagram shows the logic behind the competitive inhibition assay.

InhibitionLogic Probe Fluorescent 10-MD-CoA Transporter Cellular Transporter (e.g., CD36, FATP) Probe->Transporter binds Uptake Cellular Uptake (Fluorescent Signal) Transporter->Uptake mediates Inhibitor Unlabeled 10-MD-CoA or Inhibitor Inhibitor->Transporter competes for binding Inhibitor->Uptake reduces

Caption: Logic of the competitive inhibition assay for transporter-mediated uptake.

References

Troubleshooting & Optimization

Technical Support Center: 10-Methyldodecanoyl-CoA Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 10-Methyldodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chemical synthesis of this compound?

A1: The most common and effective method is a two-step process. First, the free fatty acid, 10-methyldodecanoic acid, is activated to a more reactive species. A widely used method is the formation of an N-Hydroxysuccinimide (NHS) ester.[1][2] This is typically achieved by reacting the fatty acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble carbodiimide (B86325) such as EDC. In the second step, the purified NHS ester is reacted with the free thiol group of Coenzyme A (CoA) in a suitable buffer to form the final thioester product, this compound.

Q2: What are the critical parameters to control during the NHS ester activation step?

A2: The critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the activated ester, ensuring the correct molar ratios of the fatty acid, NHS, and coupling agent, and choosing an appropriate solvent (e.g., dichloromethane, ethyl acetate (B1210297), or a mixture of organic solvent and water for EDC). The reaction temperature is also important and is typically kept low (0°C to room temperature) to minimize side reactions. The pH of the reaction medium is a critical parameter, with the aminolysis reaction being most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[3]

Q3: What are the main challenges in the purification of this compound?

A3: The main challenges include separating the final product from unreacted Coenzyme A, the free 10-methyldodecanoic acid, and byproducts of the coupling reaction. The amphipathic nature of the molecule can also lead to poor peak shape and recovery during chromatography. Furthermore, long-chain acyl-CoAs can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures, requiring careful handling during purification.

Q4: What is the recommended method for purifying this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying fatty acyl-CoAs.[4] A C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or potassium phosphate) and an organic solvent like acetonitrile (B52724) or methanol. The purification should be performed at a controlled temperature (e.g., 4°C) to enhance stability.

Q5: How should this compound be stored to ensure its stability?

A5: For long-term storage, this compound should be stored as a lyophilized powder or in a solution at -80°C. If in solution, it should be in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) and aliquoted to avoid repeated freeze-thaw cycles. The stability of fatty acyl-CoA synthetase and its products are significantly affected by the physical state of the enzyme and storage conditions.[5]

Q6: What analytical techniques are used to confirm the identity and purity of this compound?

A6: The identity and purity are typically confirmed using a combination of techniques. High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule. Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern, which is characteristic for acyl-CoAs (e.g., a neutral loss of the CoA moiety).[6] Purity is assessed by analytical RP-HPLC with UV detection at 260 nm (for the adenine (B156593) ring of CoA).

Troubleshooting Guides

Synthesis of this compound
Problem Possible Cause(s) Solution(s)
Low Yield of NHS Ester 1. Incomplete reaction. 2. Hydrolysis of the NHS ester due to moisture. 3. Suboptimal molar ratios of reactants.1. Increase reaction time or temperature slightly. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Optimize the molar ratios of 10-methyldodecanoic acid, NHS, and the coupling agent (typically a slight excess of NHS and the coupling agent).
Low Yield of this compound 1. Incomplete reaction with Coenzyme A. 2. Oxidation of the thiol group of Coenzyme A. 3. Hydrolysis of the thioester bond.1. Increase the molar excess of the NHS ester relative to Coenzyme A. 2. Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Maintain the pH of the reaction buffer between 7.0 and 8.0 and keep the temperature low.
Presence of Multiple Peaks in HPLC Analysis of the Final Product 1. Incomplete purification of the NHS ester intermediate. 2. Degradation of the final product. 3. Presence of unreacted starting materials.1. Ensure the NHS ester is thoroughly purified before reacting with Coenzyme A. 2. Handle the purified product at low temperatures and store it properly. 3. Optimize the purification gradient to separate the product from starting materials.
Purification of this compound by RP-HPLC
Problem Possible Cause(s) Solution(s)
Poor Peak Shape (Tailing or Broadening) 1. Interaction of the molecule with the silica (B1680970) backbone of the column. 2. Column overloading. 3. Suboptimal mobile phase composition.1. Use a high-purity silica column or an end-capped column.[7] 2. Reduce the amount of sample injected onto the column. 3. Adjust the pH of the mobile phase or the organic solvent gradient.
Low Recovery of the Product 1. Irreversible adsorption of the product to the column. 2. Degradation of the product on the column.1. Use a different stationary phase (e.g., a polymer-based column). 2. Perform the purification at a lower temperature and ensure the mobile phase pH is compatible with the product's stability.
Co-elution of Contaminants 1. Inadequate separation resolution. 2. Similar retention times of the product and impurities.1. Optimize the HPLC gradient to be shallower, increasing the separation between peaks. 2. Try a different stationary phase or a different organic modifier in the mobile phase.

Experimental Protocols

Protocol 1: Synthesis of 10-Methyldodecanoyl-NHS Ester
  • Materials: 10-methyldodecanoic acid, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 10-methyldodecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 10-Methyldodecanoyl-NHS ester.

    • Purify the crude product by recrystallization or flash chromatography.

Parameter Value
Reactant Molar Ratio 1 : 1.1 : 1.1 (Acid : NHS : DCC)
Reaction Temperature 0°C to Room Temperature
Reaction Time 12-16 hours
Expected Yield 80-90%
Protocol 2: Synthesis of this compound
  • Materials: 10-Methyldodecanoyl-NHS ester, Coenzyme A (free acid), Sodium Bicarbonate Buffer (0.1 M, pH 8.0), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve Coenzyme A (1 equivalent) in the sodium bicarbonate buffer.

    • Dissolve the purified 10-Methyldodecanoyl-NHS ester (1.5 equivalents) in a minimal amount of THF.

    • Add the NHS ester solution dropwise to the Coenzyme A solution with vigorous stirring at room temperature.

    • Monitor the reaction progress by analytical RP-HPLC.

    • The reaction is typically complete within 2-4 hours.

    • Once complete, acidify the reaction mixture to pH 5.0 with dilute HCl.

    • Filter the solution to remove any precipitate.

    • The filtered solution is now ready for purification by preparative RP-HPLC.

Parameter Value
Reactant Molar Ratio 1 : 1.5 (CoA : NHS Ester)
Reaction pH 8.0
Reaction Time 2-4 hours
Expected Yield (before purification) 60-70%
Protocol 3: Purification of this compound by RP-HPLC
  • Instrumentation: Preparative HPLC system with a C18 column.

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Acetate in water, pH 6.0.

    • Buffer B: 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water, pH 6.0.

  • Procedure:

    • Equilibrate the column with 95% Buffer A and 5% Buffer B.

    • Inject the filtered reaction mixture onto the column.

    • Elute the product using a linear gradient from 5% to 95% Buffer B over 40 minutes.

    • Monitor the elution at 260 nm.

    • Collect fractions corresponding to the major product peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Parameter Value
Column C18, 10 µm, 250 x 10 mm
Flow Rate 4.0 mL/min
Detection Wavelength 260 nm
Expected Purity >95%

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 10-Methyldodecanoic Acid + NHS activation Activation with DCC start->activation nhs_ester 10-Methyldodecanoyl-NHS Ester activation->nhs_ester coa_reaction Reaction with Coenzyme A nhs_ester->coa_reaction crude_product Crude this compound coa_reaction->crude_product hplc_injection Preparative RP-HPLC crude_product->hplc_injection Inject fraction_collection Fraction Collection hplc_injection->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis lyophilization Lyophilization purity_analysis->lyophilization final_product Pure this compound lyophilization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathway

ppar_alpha_signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound ppara PPARα ligand->ppara Binds & Activates complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex ppre PPRE (DNA) complex->ppre Binds to target_genes Target Gene Transcription ppre->target_genes Regulates mrna mRNA target_genes->mrna Transcription protein Proteins for Fatty Acid Oxidation mrna->protein Translation

References

Technical Support Center: Enhancing the Detection Sensitivity of 10-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 10-Methyldodecanoyl-CoA detection in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the detection and quantification of this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound and other acyl-CoA species. Its high sensitivity is achieved through the use of multiple reaction monitoring (MRM), which specifically targets the precursor ion of the molecule and its characteristic fragment ions, thereby minimizing background noise and enhancing the signal-to-noise ratio.

Q2: How can I improve the stability of my this compound samples during extraction and storage?

A2: Acyl-CoAs, including this compound, are susceptible to both enzymatic and chemical degradation. To ensure sample integrity:

  • Rapid Quenching: Immediately stop enzymatic activity at the point of sample collection by flash-freezing in liquid nitrogen.

  • Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic degradation.

  • Acidic pH: Use acidic extraction buffers (e.g., with perchloric acid or potassium phosphate (B84403) buffer at pH 4.9) to inhibit hydrolases.

  • Proper Storage: Store extracts at -80°C. For long-term stability, it is best to store samples as a dried pellet under an inert gas.

  • Reconstitution Solvent: Reconstitute dried extracts in a solvent that promotes stability, such as a mixture of methanol (B129727) and an aqueous buffer like 50 mM ammonium (B1175870) acetate.

Q3: I am not seeing a signal for this compound in my LC-MS/MS analysis. What are the possible reasons?

A3: Several factors could contribute to a lack of signal:

  • Low Abundance: this compound may be present at very low concentrations in your sample. Consider optimizing your extraction procedure to enrich for acyl-CoAs or increasing the amount of starting material.

  • Degradation: The analyte may have degraded during sample preparation. Review your sample handling procedures to ensure they are optimized for acyl-CoA stability (see Q2).

  • Incorrect MS/MS Parameters: The mass spectrometer may not be set to detect the correct precursor and product ions for this compound.

  • Chromatographic Issues: Poor chromatographic peak shape or retention can lead to a signal that is too broad to be distinguished from the baseline.

Q4: Can I use a general fatty acyl-CoA enzymatic assay kit for this compound?

A4: Commercially available enzyme-coupled assay kits for fatty acyl-CoAs may detect this compound, but their sensitivity and specificity for this branched-chain acyl-CoA are not always guaranteed. These kits typically use acyl-CoA oxidase or dehydrogenase enzymes that can have varying efficiencies for different acyl-CoA structures. It is recommended to validate the kit's performance with a synthesized this compound standard if available. While these kits are useful for measuring total fatty acyl-CoA pools, LC-MS/MS is superior for specific quantification.

Troubleshooting Guides

Issue 1: Low Signal Intensity in LC-MS/MS
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction protocol. Consider using a solid-phase extraction (SPE) step with a C18 or mixed-mode cation exchange cartridge to enrich for acyl-CoAs and remove interfering substances.
Sample Degradation Ensure rapid quenching of metabolic activity and maintain low temperatures throughout sample preparation. Use fresh, high-quality solvents and consider adding antioxidants.
Suboptimal MS Parameters Verify the precursor ion mass and optimize the collision energy for the characteristic fragment ions of this compound.
Matrix Effects The presence of co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve chromatographic separation to resolve the analyte from interfering compounds. The use of a stable isotope-labeled internal standard can help to correct for matrix effects.
Issue 2: Poor Chromatographic Peak Shape
Possible Cause Troubleshooting Step
Inappropriate Column Chemistry Use a C18 reversed-phase column with good end-capping. The long acyl chain of this compound will interact well with this stationary phase.
Suboptimal Mobile Phase The use of an ion-pairing agent, such as triethylamine (B128534) or ammonium acetate, in the mobile phase can improve peak shape for the negatively charged CoA moiety. Optimize the gradient elution to ensure proper separation and peak focusing.
Sample Overload Inject a smaller volume of the sample or dilute the sample prior to injection.
Secondary Interactions Interactions between the analyte and active sites on the column or in the LC system can cause peak tailing. Ensure the system is well-passivated.

Quantitative Data Summary

The following table provides a comparison of the sensitivity of different methods for the detection of acyl-CoAs. Please note that the limits of detection (LOD) and quantification (LOQ) for this compound may vary depending on the specific instrument, method, and sample matrix. The data for similar branched-chain acyl-CoAs are provided as a reference.

Detection Method Analyte Limit of Detection (LOD) Limit of Quantification (LOQ)
LC-MS/MS General Acyl-CoAs0.1 - 10 fmol1 - 50 fmol
LC-MS/MS Branched-Chain Keto Acids (from Acyl-CoAs)~0.02 nmol/g tissue[1]~0.06 nmol/g tissue[1]
Enzyme-Coupled Fluorometric Assay Total Fatty Acyl-CoAs0.3 µM[1][2]1 µM[1][2]
HPLC with UV Detection General Acyl-CoAs~1 pmol~5 pmol
Fluorescent Probe Assay Dodecanoyl-CoANot specifiedNot specified

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells for LC-MS/MS Analysis[3]
  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS.

  • Metabolism Quenching and Lysis:

    • Add 1 mL of ice-cold 80% methanol (v/v) containing an appropriate internal standard (e.g., a stable isotope-labeled C13-acyl-CoA) directly to the cell plate or pellet.

    • For adherent cells, use a cell scraper to collect the cells in the methanol. For suspension cells, resuspend the pellet in the methanol.

  • Extraction:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

  • Clarification:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).

Protocol 2: Extraction of this compound from Tissues for LC-MS/MS Analysis[4][5][6]
  • Tissue Preparation:

    • Flash-freeze the tissue sample (~50 mg) in liquid nitrogen immediately after collection.

    • Grind the frozen tissue to a fine powder using a liquid nitrogen-chilled mortar and pestle.

  • Homogenization and Extraction:

    • Transfer the powdered tissue to a pre-chilled tube containing 1 mL of ice-cold extraction solvent (e.g., a 1:1 mixture of 100 mM potassium phosphate buffer, pH 4.9, and an organic mixture of 3:1:1 acetonitrile:isopropanol:methanol).[3]

    • Add an appropriate internal standard.

    • Homogenize the sample on ice using a tissue homogenizer.

  • Phase Separation and Clarification:

    • Vortex the homogenate for 5 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: General Enzyme-Coupled Fluorometric Assay for Fatty Acyl-CoAs[2][7][8]

This protocol is based on the principle of the EnzyFluo™ Fatty Acyl-CoA Assay Kit.

  • Sample Preparation:

    • Prepare cell or tissue lysates as described in the extraction protocols above, using a lysis buffer compatible with the assay (e.g., 20 mM potassium phosphate buffer, pH 7.4, with 0.5% Triton X-100).[4]

  • Standard Curve Preparation:

    • Prepare a standard curve using a known concentration of a long-chain acyl-CoA (e.g., palmitoyl-CoA) provided in the kit.

  • Assay Procedure:

    • Add samples and standards to a 96-well plate.

    • Prepare a working reagent containing acyl-CoA oxidase/dehydrogenase, a fluorescent probe, and other coupling enzymes as per the kit instructions.

    • Add the working reagent to all wells.

  • Measurement:

    • Incubate the plate at room temperature for the time specified in the protocol (e.g., 40 minutes).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the standard curve and determine the concentration of fatty acyl-CoAs in the samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_alternative Alternative Assay sample Cell Pellet or Tissue Powder extraction Extraction with Internal Standard sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying supernatant->drying enzyme_assay Enzyme-Coupled Fluorometric Assay supernatant->enzyme_assay reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis lcms->data_analysis signaling_pathway cluster_0 LC-MS/MS Detection Principle parent_ion This compound (Precursor Ion, M+H)+ fragmentation Collision-Induced Dissociation (CID) parent_ion->fragmentation product_ion1 Characteristic Product Ion 1 (Neutral Loss of 507 Da) fragmentation->product_ion1 MRM Transition 1 product_ion2 Characteristic Product Ion 2 (e.g., Adenosine Diphosphate Fragment) fragmentation->product_ion2 MRM Transition 2

References

Technical Support Center: Overcoming Matrix Effects in 10-Methyldodecanoyl-CoA Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of 10-Methyldodecanoyl-CoA. Our aim is to help you identify, understand, and mitigate matrix effects to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis. In the analysis of long-chain acyl-CoAs like this compound, common interfering matrix components include phospholipids, salts, and proteins from the biological sample.

Q2: I am observing a lower-than-expected signal for this compound. Could this be due to matrix effects?

A2: Yes, a diminished signal, also known as ion suppression, is a common manifestation of matrix effects. This occurs when co-eluting compounds from the matrix compete with this compound for ionization in the mass spectrometer's source. Phospholipids are a major cause of ion suppression in the analysis of samples from biological tissues or plasma. To confirm if you are experiencing ion suppression, you can perform a post-extraction spike experiment. A significant difference in the analyte's response between a neat solution and a post-extraction spiked matrix sample is indicative of matrix effects.

Q3: What is the most effective general strategy to minimize matrix effects?

A3: The most robust approach to minimizing matrix effects is a combination of diligent sample preparation, optimized chromatographic separation, and the use of an appropriate internal standard. Rigorous sample preparation techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering components before they are introduced into the mass spectrometer.

Q4: Can I simply dilute my sample to reduce matrix effects?

A4: Sample dilution can be a straightforward method to reduce matrix effects by lowering the concentration of interfering components. However, this approach is only viable if the concentration of this compound in your sample is high enough to remain well above the limit of detection after dilution.

Q5: Are there specific mass spectrometry source parameters that can be adjusted to mitigate matrix effects?

A5: Optimizing MS conditions can help. For instance, adjusting parameters like ion source temperature and gas flows can influence ionization efficiency and potentially reduce the impact of co-eluting substances. Some studies suggest that negative ionization mode may be less susceptible to matrix effects for certain lipids as fewer matrix components ionize in this mode.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no signal for this compound Ion Suppression: Co-eluting matrix components (e.g., phospholipids) are interfering with ionization.1. Improve Sample Cleanup: Implement a Solid-Phase Extraction (SPE) protocol to remove interferences. 2. Optimize Chromatography: Adjust the LC gradient to separate this compound from the interfering peaks. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
Analyte Degradation: Long-chain acyl-CoAs can be unstable.1. Work Quickly and Keep Samples Cold: Perform extractions on ice and store samples at -80°C. 2. Use Fresh, High-Purity Solvents: Minimize potential for chemical degradation.
Inconsistent/Irreproducible Results Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement.1. Standardize Sample Preparation: Ensure a consistent and robust extraction and cleanup protocol is applied to all samples. 2. Employ a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.
Carryover: Analyte from a previous injection is present in the current run.1. Optimize Wash Steps: Incorporate a robust needle and column wash with a strong organic solvent in your LC method.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Contamination/Degradation: Buildup of matrix components on the analytical column.1. Implement a Guard Column: This will protect your analytical column from strongly retained matrix components. 2. Column Washing: Include a high-organic wash at the end of each run to elute hydrophobic interferences. 3. Replace the Column: If performance does not improve after washing, the column may need to be replaced.
Inappropriate Injection Solvent: The solvent in which the sample is dissolved is too strong compared to the initial mobile phase.1. Solvent Matching: Reconstitute the final extract in a solvent that is similar in strength to or weaker than the initial mobile phase.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the effectiveness of different techniques in terms of analyte recovery and reduction of matrix interference for lipid-based molecules.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (Ion Suppression %) Key Advantages Key Disadvantages
Protein Precipitation (PPT) High (often >90%)High (can be >50%)Simple, fast, and inexpensive.Ineffective at removing phospholipids, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Moderate to High (60-90%)Moderate (can be 20-40%)Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for more polar lipids.
Solid-Phase Extraction (SPE) High (often >85%)Low (can be <15%)Excellent for removing a broad range of interferences, including phospholipids.Can be more time-consuming and costly than PPT or LLE.

Note: The values presented are illustrative and can vary depending on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for the Cleanup of this compound from Biological Samples

This protocol is designed to enrich long-chain acyl-CoAs and remove common matrix interferences like phospholipids.

Materials:

Procedure:

  • Sample Extraction (Prior to SPE):

    • Homogenize ~100 mg of tissue or cell pellet in an appropriate extraction buffer (e.g., a mixture of isopropanol (B130326) and an acidic aqueous buffer).

    • Perform a liquid-liquid extraction using a solvent like acetonitrile.

    • Centrifuge and collect the supernatant containing the acyl-CoAs.

  • SPE Cartridge Conditioning:

    • Condition the WAX SPE cartridge by passing 3 mL of methanol through it.

    • Equilibrate the cartridge by passing 3 mL of water through it.

  • Sample Loading:

    • Load the supernatant from the sample extraction step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 2% formic acid in water to remove neutral and basic interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution:

    • Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide in water.

    • Perform a second elution with 2.5 mL of 5% ammonium hydroxide in water to ensure complete recovery.

  • Sample Concentration and Reconstitution:

    • Combine the eluted fractions.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a solvent compatible with your LC-MS method (e.g., 50:50 methanol:water).

Visualizations

Experimental Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing sample Biological Sample (Tissue, Cells, Plasma) homogenization Homogenization & LLE sample->homogenization spe Solid-Phase Extraction (SPE) homogenization->spe concentration Evaporation & Reconstitution spe->concentration lc_separation LC Separation (Reversed-Phase) concentration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (using SIL-IS) peak_integration->quantification data_analysis Data Analysis quantification->data_analysis G start Poor Signal or Inconsistent Results check_matrix_effect Perform Post-Extraction Spike Experiment start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed check_matrix_effect->matrix_effect_present Significant Difference no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect No Difference implement_sil_is Implement Stable Isotope- Labeled Internal Standard matrix_effect_present->implement_sil_is improve_cleanup Improve Sample Cleanup (e.g., use SPE) matrix_effect_present->improve_cleanup optimize_lc Optimize LC Method (e.g., gradient, column) matrix_effect_present->optimize_lc troubleshoot_other Troubleshoot Other Issues: - Analyte Stability - Instrument Performance no_matrix_effect->troubleshoot_other re_evaluate Re-evaluate Performance implement_sil_is->re_evaluate improve_cleanup->re_evaluate optimize_lc->re_evaluate

Technical Support Center: Preventing Degradation of 10-Methyldodecanoyl-CoA During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and extraction of 10-Methyldodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures involving this branched-chain acyl-CoA.

FAQs and Troubleshooting Guides

This section addresses specific issues you might encounter during the extraction of this compound, focusing on preventing its degradation.

Q1: I am observing low yields of this compound in my extracts. What are the likely causes?

Low yields of this compound are often due to its degradation during the extraction process. The primary culprits are enzymatic activity and chemical hydrolysis of the thioester bond.

  • Enzymatic Degradation: Endogenous thioesterases present in the biological sample can rapidly hydrolyze the thioester bond of this compound.[1] It is crucial to quench all enzymatic activity immediately upon sample collection.

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly under basic or neutral conditions and at elevated temperatures. Maintaining a cool and acidic environment is key to preserving the integrity of the molecule.[2][3]

Q2: What is the first and most critical step to prevent degradation upon sample collection?

Immediate and rapid quenching of all metabolic and enzymatic activity is paramount. For tissue samples, this should be achieved by snap-freezing in liquid nitrogen directly after collection. For cell cultures, the medium should be aspirated quickly, and the cells washed with ice-cold phosphate-buffered saline (PBS) before immediate lysis with a quenching extraction solvent.

Q3: What are the optimal pH and temperature conditions to maintain the stability of this compound during extraction?

To minimize chemical hydrolysis of the thioester bond, the extraction should be performed under acidic conditions and at low temperatures.

  • pH: An acidic pH is crucial for stabilizing the thioester bond.[2] Extraction buffers with a pH between 4.0 and 6.0 are recommended. For example, a 100 mM potassium phosphate (B84403) buffer at pH 4.9 has been used effectively for the extraction of long-chain acyl-CoAs.[4]

  • Temperature: All steps of the extraction process should be carried out on ice or at 4°C to reduce the rate of both chemical hydrolysis and any residual enzymatic activity.

Q4: I am unsure which extraction solvent to use. What are the recommendations?

The choice of solvent is critical for both efficient extraction and stabilization. A combination of an organic solvent and an acidic aqueous buffer is often employed.

  • Organic Solvents: Acetonitrile (B52724), methanol (B129727), and isopropanol (B130326) are commonly used to precipitate proteins and solubilize acyl-CoAs. A mixture of acetonitrile and isopropanol is often effective.

  • Aqueous Buffer: An acidic buffer is necessary to maintain a low pH.

  • Recommended Mixtures: A common approach is to homogenize the sample in an acidic buffer and then add organic solvents like acetonitrile and isopropanol to extract the acyl-CoAs.[4]

Q5: How can I be sure that I am effectively quenching enzymatic activity?

Effective quenching is achieved by the rapid introduction of a denaturing agent and/or a drastic change in temperature.

  • Solvent-based Quenching: Using a pre-chilled extraction solution containing a high percentage of organic solvent (e.g., acetonitrile/methanol/water mixture) rapidly denatures enzymes.

  • Acid-based Quenching: Homogenizing the sample in a strong acid, such as perchloric acid, followed by neutralization, is another effective method for immediately halting enzymatic reactions.

  • Temperature-based Quenching: As mentioned, snap-freezing in liquid nitrogen is the gold standard for initial quenching of tissue samples.

Data Presentation: Stability of Thioesters

Table 1: Influence of pH on the Half-Life of a Model Thioester (S-methyl thioacetate) in Aqueous Solution at 23°C

pHHalf-lifeRate Constant (s⁻¹)
AcidicSignificantly longer (inhibition of hydrolysis)1.5 x 10⁻⁵ M⁻¹ (acid-mediated)
7.0155 days3.6 x 10⁻⁸ (pH-independent)
BasicSignificantly shorter (base-mediated hydrolysis)1.6 x 10⁻¹ M⁻¹ (base-mediated)

Data derived from studies on S-methyl thioacetate (B1230152) and general principles of thioester hydrolysis.[2][5]

Table 2: General Effect of Temperature on the Rate of Thioester Hydrolysis

TemperatureEffect on Hydrolysis Rate
4°C (or below)Significantly reduced
25°C (Room Temp)Moderate
37°C (Physiological)Increased

This table illustrates the general principle that lower temperatures decrease the rate of chemical reactions, including thioester hydrolysis.

Experimental Protocols

Below are detailed methodologies for the extraction of long-chain acyl-CoAs, which can be adapted for this compound.

Protocol 1: Acidic Buffer and Organic Solvent Extraction from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[4]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Centrifuge capable of 15,000 x g at 4°C

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Homogenize the tissue thoroughly until no visible particles remain.

  • To the homogenate, add 2 mL of isopropanol and vortex briefly.

  • Add 4 mL of acetonitrile, vortex thoroughly, and incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.

  • The extract can then be further purified by solid-phase extraction (SPE) or directly analyzed.

Protocol 2: Methanol-Based Extraction from Cultured Cells

This protocol is suitable for the extraction of acyl-CoAs from both adherent and suspension cell cultures.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Adherent cells: Add a sufficient volume of ice-cold methanol to cover the cell monolayer and use a cell scraper to scrape the cells.

    • Suspension cells: Resuspend the cell pellet in an appropriate volume of cold methanol.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the sample briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, containing the acyl-CoAs, to a new pre-chilled tube.

  • The extract can be dried under a stream of nitrogen or in a vacuum concentrator and reconstituted in a suitable solvent for analysis.

Visualizations

Chemical Degradation Pathways of this compound

The primary degradation pathways for this compound during extraction are enzymatic hydrolysis and chemical hydrolysis.

cluster_0 Degradation Pathways This compound This compound Enzymatic Hydrolysis (Thioesterases) Enzymatic Hydrolysis (Thioesterases) This compound->Enzymatic Hydrolysis (Thioesterases) Chemical Hydrolysis (e.g., basic pH, high temp) Chemical Hydrolysis (e.g., basic pH, high temp) This compound->Chemical Hydrolysis (e.g., basic pH, high temp) 10-Methyldodecanoic Acid + CoA-SH 10-Methyldodecanoic Acid + CoA-SH Enzymatic Hydrolysis (Thioesterases)->10-Methyldodecanoic Acid + CoA-SH Chemical Hydrolysis (e.g., basic pH, high temp)->10-Methyldodecanoic Acid + CoA-SH

Caption: Degradation of this compound during extraction.

Experimental Workflow for Preventing Degradation

A logical workflow is essential to minimize the degradation of this compound during extraction.

cluster_workflow Extraction Workflow start Sample Collection quench Immediate Quenching (Liquid N2 / Cold Solvent) start->quench Critical Step homogenize Homogenization (Ice-cold acidic buffer) quench->homogenize extract Solvent Extraction (Acetonitrile/Isopropanol) homogenize->extract separate Centrifugation (4°C) extract->separate collect Collect Supernatant separate->collect end Analysis / Storage (-80°C) collect->end

Caption: Workflow for this compound extraction.

References

Technical Support Center: Optimizing Enzyme Kinetics with 10-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10-Methyldodecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your enzyme kinetics experiments.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is likely to use this compound as a substrate?

A1: this compound is an anteiso-branched-chain acyl-CoA. Enzymes involved in bacterial fatty acid metabolism are the primary candidates for its utilization. Specifically, it can act as a primer for branched-chain fatty acid synthesis (FASII pathway) or as a substrate for degradation via β-oxidation. Key enzyme classes include:

  • β-Ketoacyl-ACP Synthase III (FabH): This enzyme initiates fatty acid biosynthesis by condensing an acyl-CoA primer, like this compound, with malonyl-ACP. Bacteria that produce anteiso-fatty acids will have a FabH with specificity for such primers[1][2].

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the first step of β-oxidation. Specific ACADs can handle branched-chain acyl-CoAs to break them down for energy[3][4].

  • Acyl-CoA Synthetases: These enzymes activate fatty acids to their CoA-ester form. Some synthetases are specific for branched-chain fatty acids[5].

Q2: My this compound solution is cloudy. How can I improve its solubility?

A2: Long-chain acyl-CoAs, including branched-chain variants, have limited solubility in aqueous buffers, which can lead to substrate aggregation and inaccurate kinetic measurements.

  • Avoid High Divalent Cation Concentrations: Magnesium ions (Mg²⁺), often required for enzyme activity, can cause precipitation of long-chain acyl-CoAs. For instance, even 1 mM Mg²⁺ can precipitate a significant portion of a 100 µM palmitoyl-CoA solution[6]. If Mg²⁺ is necessary, use the lowest effective concentration.

  • Incorporate a Carrier Protein: Bovine serum albumin (BSA) can be included in the assay buffer to bind the acyl-CoA and maintain its solubility.

  • Consider a Detergent: A non-ionic detergent like Triton X-100, at a concentration below the critical micelle concentration, can help to solubilize the substrate[7].

  • Initial Dissolution in Organic Solvent: Dissolve the this compound in a small amount of an organic solvent like DMSO or ethanol (B145695) before making the final dilution in the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough not to inhibit your enzyme.

Q3: The reaction rate is much lower than expected. What are the potential causes?

A3: A lower-than-expected reaction rate can stem from several factors:

  • Sub-optimal Enzyme: The enzyme you are using may not have high specificity for an anteiso-branched substrate. The methyl branch at the antepenultimate carbon can cause steric hindrance in the active site[8].

  • Incorrect Assay Conditions: pH, temperature, and buffer composition can significantly impact enzyme activity. These must be optimized for your specific enzyme.

  • Substrate Degradation: Acyl-CoA esters can be susceptible to hydrolysis. Prepare solutions fresh and store them on ice.

  • Product Inhibition: The accumulation of products (e.g., Coenzyme A, NADP⁺, or the elongated acyl-CoA) can inhibit the enzyme. Ensure you are measuring the initial velocity of the reaction before product accumulation becomes significant[9].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background signal in a spectrophotometric assay 1. Light scattering due to substrate precipitation. 2. Contaminating enzyme activity in the sample. 3. Instability of assay reagents.1. Centrifuge the substrate solution before use. Add BSA or a non-ionic detergent to the assay buffer to improve solubility[6]. 2. Run a control reaction without the primary enzyme to quantify background activity. 3. Prepare fresh reagents, particularly cofactors like NADPH or FAD.
Non-linear reaction progress curves 1. Substrate depletion. 2. Enzyme instability under assay conditions. 3. Product inhibition.1. Use a lower enzyme concentration or higher substrate concentration. Ensure you are measuring the initial linear rate. 2. Check the stability of your enzyme at the assay temperature and pH over the time course of the experiment. 3. Measure the initial velocity of the reaction. Perform product inhibition studies to characterize the effect[9].
Inconsistent results between replicates 1. Inaccurate pipetting of viscous solutions (e.g., enzyme stocks). 2. Incomplete mixing of reagents. 3. Temperature fluctuations in the assay plate.1. Use calibrated positive displacement pipettes. 2. Ensure thorough mixing after the addition of each reagent, especially the enzyme to initiate the reaction. 3. Pre-incubate the reaction plate at the desired temperature to ensure uniformity.
No enzyme activity detected 1. Incorrect substrate for the enzyme. 2. Missing essential cofactor (e.g., FAD for ACADs, NADPH for FAS). 3. Enzyme is inactive due to improper storage or handling.1. Verify from literature that your enzyme can process branched-chain acyl-CoAs[2]. 2. Check the protocol to ensure all necessary cofactors and components are included in the reaction mixture[4]. 3. Test the enzyme with a known, preferred substrate to confirm its activity.

Data Presentation

While specific kinetic parameters for an enzyme with this compound are not widely published, this table provides a template with hypothetical and literature-derived values for related enzymes to guide your experimental design. The primary enzymes for which this substrate is relevant are bacterial β-Ketoacyl-ACP Synthase III (FabH) and Acyl-CoA Dehydrogenases (ACADs).

Table 1: Representative Kinetic Parameters for Enzymes Acting on Acyl-CoA Substrates.

Enzyme Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
Cryptococcus neoformans Fatty Acid Synthetase Acetyl-CoA 19 N/A N/A [9]
Cryptococcus neoformans Fatty Acid Synthetase Malonyl-CoA 5 N/A N/A [9]
Staphylococcus aureus FabH Malonyl-ACP 2-70 N/A N/A [2]
Metazoan Fatty Acid Synthase Methylmalonyl-CoA N/A Lower than Malonyl-CoA N/A [8][10]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Octanoyl-CoA (C8) ~2-5 ~10-20 ~2-5 x 10⁶ General Literature Values

| Hypothetical ACAD | This compound (C13) | 10-50 | 5-15 | ~1-5 x 10⁵ | Expected to be a poorer substrate than optimal straight-chain acyl-CoAs |

Note: N/A indicates data not available in the cited sources. The hypothetical values are for illustrative purposes to indicate expected trends.

Experimental Protocols & Visualizations

Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol is adapted for a generic ACAD that may utilize this compound, using a continuous spectrophotometric assay that measures the reduction of a dye.

Principle: The ACAD oxidizes the acyl-CoA, and the electrons are transferred to an electron-transfer flavoprotein (ETF). The reduced ETF is then used to reduce a dye, such as dichlorophenolindophenol (DCPIP), leading to a measurable decrease in absorbance.

Materials:

  • Purified ACAD enzyme

  • Purified Electron Transfer Flavoprotein (ETF)

  • This compound

  • DCPIP (2,6-dichlorophenolindophenol)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in water or a buffer with a small amount of DMSO to aid solubility.

    • Prepare a 2 mM stock solution of DCPIP in the assay buffer.

    • Dilute the ACAD and ETF enzymes to the desired working concentrations in ice-cold assay buffer.

  • Assay Setup:

    • In a cuvette, combine 800 µL of Assay Buffer, 50 µL of 2 mM DCPIP, and 20 µL of ETF solution (final concentration ~2-5 µM).

    • Add a specific volume of the this compound stock solution to achieve the desired final substrate concentration.

    • Mix by inversion and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate Reaction:

    • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the ACAD enzyme solution.

    • Immediately start monitoring the decrease in absorbance at 600 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rate (ΔA₆₀₀/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of DCPIP (ε₆₀₀ = 21 mM⁻¹cm⁻¹) to convert the rate to µmol/min.

    • Vary the concentration of this compound to determine Km and Vmax.

ACAD_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Substrate This compound Stock Solution Mix Combine Buffer, DCPIP, ETF, Substrate in Cuvette Substrate->Mix Enzyme ACAD & ETF Working Solutions Initiate Add ACAD Enzyme to Start Reaction Enzyme->Initiate Buffer Assay Buffer + DCPIP Buffer->Mix Incubate Equilibrate Temperature (30°C) Mix->Incubate Incubate->Initiate Measure Monitor A600 Decrease Initiate->Measure CalcRate Calculate Initial Rate (ΔA600/min) Measure->CalcRate DetParams Determine Kinetic Parameters (Km, Vmax) CalcRate->DetParams

Workflow for the ACAD spectrophotometric assay.
Signaling Pathway: Branched-Chain Fatty Acid β-Oxidation

The degradation of this compound follows the general pathway of β-oxidation, with enzymes specific to branched-chain substrates.

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix S0 This compound E1 Acyl-CoA Dehydrogenase (ACAD) S0->E1 FAD -> FADH2 P1 trans-2-Enoyl-CoA Derivative E2 Enoyl-CoA Hydratase P1->E2 + H2O P2 3-Hydroxyacyl-CoA Derivative E3 3-Hydroxyacyl-CoA Dehydrogenase P2->E3 NAD+ -> NADH P3 3-Ketoacyl-CoA Derivative E4 β-Ketoacyl-CoA Thiolase P3->E4 + CoA-SH P4 Propionyl-CoA + Shorter Acyl-CoA [Further Metabolism] [Further Metabolism] P4->[Further Metabolism] E1->P1 E2->P2 E3->P3 E4->P4

β-Oxidation pathway for a branched-chain acyl-CoA.
Logical Relationship: Troubleshooting Enzyme Inhibition

When optimizing your assay, it's crucial to distinguish between different types of inhibition that might occur, as this will guide your experimental adjustments.

Inhibition_Troubleshooting Start Low Enzyme Activity Observed Q1 Does increasing substrate concentration overcome the inhibition? Start->Q1 A1_Yes Competitive Inhibition Q1->A1_Yes Yes A1_No Non-competitive or Uncompetitive Inhibition Q1->A1_No No Q2 Does the inhibitor bind to the enzyme-substrate complex only? A1_No->Q2 A2_Yes Uncompetitive Inhibition Q2->A2_Yes Yes A2_No Non-competitive Inhibition Q2->A2_No No

Decision tree for identifying inhibition type.

References

troubleshooting poor yield in 10-Methyldodecanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 10-Methyldodecanoyl-CoA Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound, a thioester, typically involves a two-step process. First, the carboxylic acid (10-methyldodecanoic acid) is "activated" to make it more reactive. Second, this activated intermediate is reacted with the thiol group of Coenzyme A (CoA-SH) to form the final thioester product.[1][2]

Q2: Why is it necessary to "activate" the carboxylic acid first?

A2: Carboxylic acids are generally not reactive enough to directly form a thioester with a thiol like Coenzyme A.[1][3] Activation, for instance by converting the carboxylic acid to an acyl chloride, a mixed anhydride (B1165640), or by using a coupling agent, creates a better leaving group and makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiol group of CoA.[4][5]

Q3: What are the critical handling and storage conditions for Coenzyme A?

A3: Coenzyme A (CoA) is a sensitive reagent that requires careful handling. Aqueous solutions are unstable above pH 8.[6] It is also susceptible to air oxidation, which can lead to the formation of CoA disulfides.[6] For long-term storage, CoA powders should be kept at -20°C.[7] Aqueous stock solutions are most stable when frozen at a pH between 2 and 6.[6][7] The lithium and sodium salts of CoA are more stable than the free acid form.[6]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, you would typically spot the reaction mixture alongside your starting materials (10-methyldodecanoic acid and CoA). The product, being more polar than the fatty acid but having a different mobility from CoA, should appear as a new spot. HPLC analysis, monitored at a wavelength of around 260 nm (for the adenine (B156593) part of CoA), can provide a more quantitative assessment of the conversion of CoA to the acyl-CoA product.[8][9]

Q5: What is a common method for purifying the final this compound product?

A5: Purification of long-chain acyl-CoAs is often achieved using chromatographic methods. Solid-phase extraction (SPE) with a C18 cartridge can be used to separate the product from unreacted fatty acid and salts.[8] For higher purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a very effective method.[8]

Troubleshooting Guide

This guide addresses specific issues that may lead to poor yield or product quality during the synthesis of this compound.

Problem 1: Low or No Product Formation

Q: I have followed the protocol, but my analysis (TLC/HPLC) shows little to no formation of this compound. What could be the cause?

A: This is a common issue that can stem from several factors related to reagent quality, reaction setup, or the activation step.

  • Ineffective Carboxylic Acid Activation: The crucial first step is the activation of 10-methyldodecanoic acid. If this step fails, the subsequent reaction with Coenzyme A will not proceed.

    • Solution: Verify the purity and reactivity of your activating agent (e.g., oxalyl chloride, carbodiimide). Ensure anhydrous (water-free) conditions, as many activating agents are sensitive to moisture. Consider using a freshly opened bottle of the reagent.

  • Degradation of Coenzyme A: Coenzyme A is sensitive to oxidation and high pH.[6]

    • Solution: Use high-purity CoA from a reliable supplier. Prepare CoA solutions immediately before use in a slightly acidic to neutral buffer (pH 6.0-7.0) that has been degassed to remove oxygen. If you suspect oxidation, the active thiol can sometimes be regenerated by adding a reducing agent like Dithiothreitol (DTT), but this will complicate purification.

  • Incorrect Reaction pH: The thioesterification reaction is pH-sensitive. The thiol group of CoA must be deprotonated to be nucleophilic, but a very high pH can degrade the CoA molecule itself.[6]

    • Solution: Maintain the reaction pH in the range of 7.0-7.5. Use a reliable buffer system (e.g., HEPES, phosphate (B84403) buffer) to ensure pH stability throughout the reaction.

Problem 2: Unreacted Starting Material Remains

Q: My reaction has stopped, but a significant amount of starting material (either 10-methyldodecanoic acid or Coenzyme A) remains. What should I do?

A: The presence of unreacted starting materials usually points to issues with stoichiometry, reaction time, or reagent degradation over the course of the experiment.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.

    • Solution: While a 1:1 molar ratio is theoretically required, it is often beneficial to use a slight excess (1.1 to 1.5 equivalents) of the activated fatty acid relative to Coenzyme A, as CoA is typically the more expensive and sensitive reagent.

  • Insufficient Reaction Time or Temperature: The reaction may simply be slow.

    • Solution: Monitor the reaction over a longer period. If the reaction is proceeding very slowly at room temperature, a modest increase in temperature (e.g., to 30-37°C) might increase the rate. However, be cautious, as higher temperatures can also accelerate the degradation of CoA.

  • CoA Disulfide Formation: If the reaction is exposed to air, CoA can oxidize to form CoA disulfide (CoA-S-S-CoA), rendering it unreactive.[6]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Using degassed solvents and buffers is also recommended.

Problem 3: Multiple Products or Impurities are Observed

Q: My final product analysis shows multiple spots on TLC or several peaks in the HPLC chromatogram. What are these impurities?

A: The presence of multiple products indicates side reactions or contamination.

  • Hydrolysis of Activated Intermediate: If the activated 10-methyldodecanoic acid is exposed to water, it can hydrolyze back to the starting carboxylic acid.

    • Solution: Ensure all glassware is oven-dried and solvents are anhydrous, particularly during the activation step.

  • Presence of CoA Disulfides: As mentioned, oxidation of CoA is a common side reaction.[6]

    • Solution: The CoA disulfide will appear as a separate peak in an HPLC chromatogram. Its presence underscores the need for anaerobic conditions.

  • Contaminated Starting Materials: Impurities in the initial 10-methyldodecanoic acid or CoA will carry through the synthesis.

    • Solution: Verify the purity of your starting materials before beginning the synthesis. 10-methyldodecanoic acid can be purified by recrystallization or chromatography if necessary.[10]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Potential Cause Diagnostic Check Recommended Solution
Poor Carboxylic Acid Activation Analyze a quenched aliquot of the activation step by TLC/LC-MS.Use fresh, high-purity activating agent; ensure strictly anhydrous conditions.
Coenzyme A Degradation Check CoA purity by HPLC; measure pH of stock solution.Use fresh CoA; prepare solutions in degassed, slightly acidic buffer (pH 6-7); work under inert gas.[6][7]
Incorrect Stoichiometry Review calculations for all reagents.Use a slight excess (1.1-1.5 eq.) of the activated fatty acid relative to CoA.
Suboptimal Reaction Conditions Monitor reaction kinetics over time at current temperature and pH.Adjust pH to 7.0-7.5 with a buffer; consider a modest temperature increase (to 30°C) if the reaction is slow.

Experimental Protocols

Protocol 1: Synthesis of this compound via Mixed Anhydride Method

This protocol is a representative method and may require optimization.

  • Activation of 10-Methyldodecanoic Acid:

    • Dissolve 10-methyldodecanoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add N-methylmorpholine (1.1 equivalents) to the solution.

    • Slowly add isobutyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 30 minutes. The formation of the mixed anhydride can be monitored by TLC.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (lithium salt, 1 equivalent) in a degassed aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.5).

    • Add the solution of Coenzyme A to the mixed anhydride solution prepared in step 1.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours under an argon atmosphere.

  • Workup and Purification:

    • Monitor the reaction by RP-HPLC until consumption of CoA is complete.

    • Quench the reaction by adding a small amount of water.

    • Concentrate the mixture under reduced pressure to remove the organic solvent (THF).

    • Purify the aqueous residue using solid-phase extraction (SPE) on a C18 cartridge or by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain this compound as a white solid.

Visualizations

Synthesis_Workflow cluster_activation Step 1: Activation cluster_thioesterification Step 2: Thioesterification A 10-Methyldodecanoic Acid C Mixed Anhydride Intermediate A->C Anhydrous THF, 0°C B Isobutyl Chloroformate (Activating Agent) B->C E This compound (Product) C->E Room Temp, 2-4 hours D Coenzyme A (in Buffer pH 7.5) D->E

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Start Poor or No Product Yield Check_Activation Was the activation step successful? Start->Check_Activation Check_CoA Is the Coenzyme A active? Check_Activation->Check_CoA Yes Sol_Activation Solution: Use anhydrous solvents. Use fresh activating agent. Check_Activation->Sol_Activation No Check_Conditions Are reaction conditions optimal? Check_CoA->Check_Conditions Yes Sol_CoA Solution: Use fresh CoA. Work under inert gas. Use degassed buffer (pH 6-7). Check_CoA->Sol_CoA No Sol_Conditions Solution: Adjust pH to 7.0-7.5. Check stoichiometry. Increase reaction time. Check_Conditions->Sol_Conditions No

Caption: Decision tree for troubleshooting poor synthesis yield.

References

Technical Support Center: Quantification of 10-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 10-Methyldodecanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of analyzing this specific branched-chain acyl-coenzyme A. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions for issues that may arise during the quantification of this compound.

Q1: What is the most suitable analytical method for quantifying this compound?

A1: The most sensitive and specific method for quantifying acyl-CoAs, including branched-chain species like this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS)[1][2][3]. This technique provides high selectivity and accuracy, which is crucial for distinguishing this compound from other structurally similar lipids.

Q2: My this compound signal is low or undetectable. What are the potential causes?

A2: Low or no signal can stem from several factors:

  • Sample Degradation: Acyl-CoAs are unstable in aqueous solutions, particularly at neutral or alkaline pH[1][4]. Ensure samples are processed quickly on ice and stored at -80°C.

  • Inefficient Extraction: The extraction method may not be optimal for a medium-chain branched acyl-CoA. See the recommended extraction protocol below.

  • Poor Ionization in Mass Spectrometer: The settings on your mass spectrometer may not be optimized for this specific molecule. A compound optimization (tuning) should be performed using a synthesized standard of this compound if available.

  • Matrix Effects: Components of your sample matrix can suppress the ionization of this compound. A dilution of the sample or the use of a matrix-matched calibration curve can help mitigate this.

Q3: I am observing high variability between my replicate measurements. What could be the reason?

A3: High variability is often due to inconsistencies in sample preparation.

  • Inconsistent Quenching/Extraction: Ensure that the quenching of metabolic activity and the subsequent extraction are performed uniformly across all samples.

  • Precipitation Issues: Inconsistent protein precipitation can lead to variable recovery. Ensure thorough vortexing and consistent incubation times.

  • Instability in Autosampler: Acyl-CoAs can degrade in the autosampler. Use a cooled autosampler (e.g., 4°C) and minimize the time samples spend in it before injection[2].

Q4: How can I distinguish this compound from other isomeric acyl-CoAs?

A4: Chromatographic separation is key to resolving isomers.

  • Column Choice: A C18 reversed-phase column is a good starting point[5]. For better separation of branched-chain isomers, a longer column or one with a different chemistry might be necessary.

  • Gradient Optimization: A slow, shallow elution gradient can improve the separation of closely eluting isomers[6].

  • High-Resolution Mass Spectrometry: While not a separation technique, high-resolution mass spectrometry can help confirm the elemental composition of your analyte, aiding in its identification.

Q5: What internal standard should I use for the quantification of this compound?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 13C- or D-labeled this compound). If this is not available, a structurally similar acyl-CoA that is not present in the sample can be used. An odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a common choice for such analyses as it is typically absent or at very low levels in most biological systems[5].

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is a general guideline and may need optimization for your specific cell type.

  • Metabolite Quenching & Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Immediately add a sufficient volume of ice-cold extraction solvent (e.g., 80:20 methanol (B129727):water) containing an appropriate internal standard. c. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: a. Vortex the lysate vigorously for 1 minute. b. Incubate on ice for 15 minutes to allow for complete protein precipitation. c. Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Clarification & Storage: a. Carefully transfer the supernatant to a new tube, avoiding the protein pellet. b. Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator. c. Store the dried extract at -80°C until analysis.

  • Reconstitution: a. Prior to LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent, such as 50% methanol in water or the initial mobile phase of your chromatography.

Protocol 2: LC-MS/MS Analysis

This is a starting point for developing a robust LC-MS/MS method.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A shallow gradient from a low percentage of mobile phase B to a high percentage over 10-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]+ ion of this compound (C34H60N7O17P3S), which has a molecular weight of 963.86 g/mol . The precursor ion to target would be m/z 964.86.

    • Product Ion (Q3): A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da)[5]. Therefore, a key product ion to monitor would be around m/z 457.86. Other product ions may also be present and should be optimized using a standard.

Data Presentation

Table 1: Common Issues and Troubleshooting in this compound Quantification

Issue Potential Cause Recommended Solution
No or Low Signal Sample degradationProcess samples on ice, store at -80°C.
Inefficient extractionOptimize extraction solvent and procedure.
Poor ionizationTune mass spectrometer with a standard.
Matrix effectsDilute sample or use matrix-matched standards.
High Variability Inconsistent sample prepStandardize all steps of the extraction protocol.
Autosampler instabilityUse a cooled autosampler and minimize wait times.
Poor Peak Shape Column overloadInject a smaller volume or dilute the sample.
Inappropriate mobile phaseAdd an ion-pairing agent or adjust the pH.
Isomer Co-elution Insufficient separationUse a longer column or a shallower gradient.
Optimize mobile phase composition.

Visualizations

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_no_signal cluster_high_variability cluster_poor_peak start Start: Quantification Issue issue What is the primary issue? start->issue no_signal No/Low Signal issue->no_signal Signal high_variability High Variability issue->high_variability Variability poor_peak Poor Peak Shape issue->poor_peak Peak Shape check_degradation Check for Degradation (Process on ice, store at -80°C) no_signal->check_degradation optimize_extraction Optimize Extraction (Solvent, technique) no_signal->optimize_extraction tune_ms Tune MS with Standard no_signal->tune_ms standardize_prep Standardize Sample Prep (Consistent timing, vortexing) high_variability->standardize_prep use_cooled_autosampler Use Cooled Autosampler high_variability->use_cooled_autosampler reduce_injection Reduce Injection Volume/ Dilute Sample poor_peak->reduce_injection adjust_mobile_phase Adjust Mobile Phase (pH, ion-pairing agent) poor_peak->adjust_mobile_phase

Caption: Troubleshooting logic for common quantification issues.

References

stability of 10-Methyldodecanoyl-CoA in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Methyldodecanoyl-CoA. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Due to the inherent instability of long-chain acyl-CoAs in aqueous solutions, proper storage is critical to maintain the integrity of this compound. For long-term storage, it is recommended to store the compound as a solid or a dry film at -20°C or -80°C.[1] If a stock solution is required, it is advisable to dissolve it in a suitable organic solvent, aliquot the solution into single-use vials, and dry it under a stream of inert gas (e.g., nitrogen or argon) before storing it at low temperatures.[2] Repeated freeze-thaw cycles of solutions should be strictly avoided.[1]

Q2: In which solvents can I dissolve this compound, and what are the stability considerations?

A2: this compound, like other long-chain acyl-CoAs, can be dissolved in a mixture of water and dimethyl sulfoxide (B87167) (DMSO).[2] However, aqueous solutions are not recommended for long-term storage due to rapid degradation through hydrolysis.[3] For experimental use, it is best to prepare fresh aqueous solutions before each experiment.[2] If an organic stock solution is needed, high-purity solvents such as ethanol (B145695) or methanol (B129727) can be used. These solutions should be stored at -20°C or below and protected from moisture.

Q3: How stable is this compound in aqueous buffers at room temperature?

Troubleshooting Guides

Issue 1: Low or no biological activity observed in my assay.

  • Potential Cause 1: Degradation of this compound.

    • Troubleshooting Step: Prepare a fresh solution of this compound from a solid aliquot immediately before your experiment. Avoid using previously prepared and stored aqueous solutions.

  • Potential Cause 2: Improper solvent.

    • Troubleshooting Step: Ensure the solvent used to deliver this compound to your assay is compatible with the experimental system. If using an organic solvent, ensure the final concentration in the assay is low enough to not affect enzyme activity or cell viability.

  • Potential Cause 3: Repeated freeze-thaw cycles.

    • Troubleshooting Step: Aliquot your stock solutions into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.[1]

Issue 2: Inconsistent results between experiments.

  • Potential Cause 1: Variable stability of prepared solutions.

    • Troubleshooting Step: Standardize the preparation of your this compound solutions. Always prepare them fresh and use them within a defined, short timeframe.

  • Potential Cause 2: Adsorption to plasticware.

    • Troubleshooting Step: Long-chain acyl-CoAs can be "sticky" and adsorb to plastic surfaces. Consider using low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the solution can also help ensure accurate dispensing.

Issue 3: Low recovery during extraction from biological samples.

  • Potential Cause 1: Enzymatic or chemical degradation during sample processing.

    • Troubleshooting Step: Work quickly and keep samples on ice at all times to minimize enzymatic activity.[1] Use an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) for homogenization to inhibit thioesterase activity.[4]

  • Potential Cause 2: Incomplete extraction.

    • Troubleshooting Step: Ensure thorough homogenization of the tissue or cells.[1] Use a combination of a polar buffer and organic solvents like acetonitrile (B52724) and isopropanol (B130326) for efficient extraction.[4]

  • Potential Cause 3: Inefficient purification.

    • Troubleshooting Step: If using solid-phase extraction (SPE), ensure the column is properly conditioned and that the wash and elution steps are optimized for long-chain acyl-CoAs.

Data Presentation

Table 1: Illustrative Stability of a Long-Chain Acyl-CoA (16:1-CoA) in Aqueous Buffer

The following data is for 16:1-CoA and is intended to serve as a proxy for the expected stability of this compound in similar conditions due to the lack of specific data for the latter.

TimeTemperatureConditionRemaining 16:1-CoA (%)Reference
1 DayRoom TemperatureCrystallization Buffer25 - 30%[3]
3 WeeksRoom TemperatureCrystallization Buffer3 - 6%[3]

Experimental Protocols

Protocol 1: Preparation of this compound Aliquots for Long-Term Storage

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the solid in a sterile microcentrifuge tube.

  • Dissolve the solid in a minimal amount of high-purity organic solvent (e.g., ethanol or a chloroform:methanol mixture).

  • Aliquot the solution into single-use, low-adhesion microcentrifuge tubes.

  • Dry the aliquots to a film under a gentle stream of inert gas (e.g., nitrogen).

  • Cap the tubes tightly, seal with paraffin (B1166041) film, and store at -80°C.

Protocol 2: General Procedure for Assessing the Stability of this compound in a Specific Solvent

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Prepare several identical aliquots of this solution in sealed vials to be tested at different time points.

  • Store the aliquots under the desired temperature and light conditions.

  • At each time point (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot.

  • Immediately analyze the concentration of intact this compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • The degradation can be quantified by comparing the peak area of the analyte at each time point to the peak area at time zero.

Mandatory Visualization

G cluster_issue Troubleshooting Workflow: Inconsistent Experimental Results start Start: Inconsistent Results Observed check_prep Review Solution Preparation Protocol start->check_prep is_fresh Was the solution prepared fresh before each experiment? check_prep->is_fresh prep_fresh Action: Prepare fresh solutions immediately before use. is_fresh->prep_fresh No check_storage Review Storage of Stock Solution is_fresh->check_storage Yes prep_fresh->check_storage is_aliquoted Was the stock aliquoted to avoid freeze-thaw cycles? check_storage->is_aliquoted aliquot_stock Action: Aliquot stock solution into single-use vials. is_aliquoted->aliquot_stock No check_adsorption Consider Adsorption to Labware is_aliquoted->check_adsorption Yes aliquot_stock->check_adsorption use_low_adhesion Action: Use low-adhesion plasticware and pre-rinse pipette tips. check_adsorption->use_low_adhesion consistent_results End: Improved Consistency use_low_adhesion->consistent_results

Caption: Troubleshooting workflow for inconsistent experimental results.

References

interference from other lipids in 10-Methyldodecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 10-Methyldodecanoyl-CoA Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly interference from other lipids during mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological relevance?

A1: this compound is a saturated, branched-chain fatty acyl-Coenzyme A (acyl-CoA). It is a product of the mitochondrial fatty acid synthesis (mtFAS) pathway.[1][2] The mtFAS pathway is distinct from the high-volume cytosolic fatty acid synthesis and is crucial for the production of key molecules like lipoic acid, a vital cofactor for several mitochondrial enzymes involved in energy metabolism.[1][3] Defects in the mtFAS pathway have been linked to specific neurodegenerative diseases, making the analysis of its products, such as this compound, important for understanding these conditions.[1]

Q2: What are the primary analytical challenges in the quantification of this compound?

A2: The primary challenges stem from its relatively low cellular abundance compared to more common lipids and the high potential for interference from other lipid species.[4][5] Specifically, researchers may encounter:

  • Isobaric Interference: Overlap from molecules that have the same nominal mass but different elemental compositions.[6][7]

  • Isomeric Interference: Co-elution of molecules that have the same elemental composition and exact mass but different structures (e.g., different branching points or double bond positions).[8][9]

  • Ion Suppression: Reduced ionization efficiency of this compound due to the presence of high-abundance co-eluting lipids in the ion source.[9][10]

  • Extraction Efficiency: Acyl-CoAs have diverse physicochemical properties, making it challenging to achieve uniform extraction efficiency across different chain lengths and modifications from complex biological matrices.[11]

Q3: Can you provide examples of lipids that could interfere with this compound analysis?

A3: this compound is a C13-acyl-CoA. Interference can arise from other lipids with similar masses. Distinguishing these requires a combination of high-resolution mass spectrometry (HRMS) to separate isobars and effective chromatographic separation to resolve isomers.[6][8][12]

Table 1: Potential Isobaric and Isomeric Interferences for this compound
Interfering SpeciesType of InterferenceChemical Formula (Acyl portion)Why it interferesResolution Strategy
Tridecanoyl-CoA (C13:0)Isomeric (Structural)C₁₃H₂₅OSame exact mass and formula; differs in structure (straight-chain vs. branched).High-efficiency chromatography (e.g., longer gradient, different column chemistry).
Dodecenoyl-CoA (C12:1)IsobaricC₁₂H₂₁OSimilar mass, may overlap in low-resolution MS. The 13C₂ isotope peak of C12:1-CoA can overlap with the monoisotopic peak of a C12:0-CoA.[6][12]High-resolution mass spectrometry (HRMS) is required to distinguish the small mass difference.
Palmitoyl-CoA (C16:0)Isotopic (Type II Overlap)C₁₆H₃₁OThe second isotopic peak ([M+2]) of a highly abundant species like Palmitoyl-CoA can potentially overlap with the monoisotopic peak of a lower abundance analyte if not chromatographically separated.Chromatographic separation and careful data analysis, potentially using the M+1 isotopic peak for quantification.[12][13]
Phosphatidylcholines (e.g., PC 33:1)Isobaric (Different Class)VariesCertain lipid classes can produce in-source fragments or have adducts with m/z values that are isobaric with this compound.[6]MS/MS analysis targeting specific fragment ions of acyl-CoAs can provide specificity.[9]

Troubleshooting Guide

This guide addresses common problems encountered during the LC-MS/MS analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Signal for this compound 1. Inefficient Extraction: The chosen solvent may not be optimal for medium-chain acyl-CoAs.[4][11] 2. Ion Suppression: High concentrations of other lipids or matrix components are co-eluting and suppressing the ionization of the target analyte.[10] 3. Analyte Degradation: Acyl-CoAs can be unstable. Samples may have been handled improperly (e.g., excessive freeze-thaw cycles, high temperature).[5]1. Optimize Extraction: Use a validated acyl-CoA extraction method, such as quenching with 5-sulfosalicylic acid (SSA) or an organic solvent mixture (Isopropanol/Acetonitrile).[4][14] See Protocol 1. 2. Improve Chromatography: Lengthen the LC gradient to better separate the analyte from interfering compounds. Consider a different stationary phase.[10] 3. Use Internal Standards: Spike samples with a stable isotope-labeled or odd-chain acyl-CoA internal standard (e.g., C15:0-CoA or C17:0-CoA) prior to extraction to monitor recovery and correct for matrix effects.[15]
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample or co-eluting high-concentration lipids. 2. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. 3. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal.1. Dilute Sample: Analyze a more diluted sample extract. 2. Mobile Phase Modifier: Incorporate a small amount of a weak acid (e.g., formic acid) or use an ammonium (B1175870) acetate/bicarbonate buffer system, which is common for acyl-CoA analysis.[16][17] 3. Column Wash: Implement a robust column wash step between injections, potentially using a strong solvent like 0.1% phosphoric acid, to remove contaminants.[16]
Inconsistent Quantification / High Variability 1. Incomplete Extraction: Variable recovery between samples. 2. Co-elution with Isomer/Isobar: The peak being integrated is not pure and contains contributions from an unresolved interfering lipid.[8][12] 3. Instrument Instability: Fluctuations in the MS detector or ESI source.1. Use a Robust Internal Standard: An appropriate internal standard added at the very first step of sample preparation is critical for reliable quantification.[15] 2. Confirm Peak Identity: Use MS/MS. The fragmentation pattern of an acyl-CoA is highly specific (e.g., neutral loss of 507 Da in positive mode).[15] Ensure you are using a specific MRM transition. 3. Increase Chromatographic Resolution: Employ a longer column or a slower gradient to attempt to separate the interfering species. This is crucial for distinguishing isomers.[8]

Experimental Protocols

Protocol 1: Sample Preparation & Extraction of Acyl-CoAs from Cultured Cells

This protocol is a composite based on established methods for acyl-CoA analysis.[4][14][18]

  • Cell Harvesting:

    • Aspirate culture medium from a confluent P-100 plate of cells.

    • Rinse cells once with 10 mL of ice-cold Phosphate-Buffered Saline (PBS).

    • Add 3 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

  • Metabolite Quenching and Lysis:

    • Aspirate the supernatant carefully.

    • Resuspend the cell pellet in 300 µL of an ice-cold extraction solution. A common and effective solution is 2.5% (w/v) 5-sulfosalicylic acid (SSA), which also deproteinizes the sample.[14]

    • Vortex vigorously for 30 seconds and keep on ice.

  • Protein Removal & Sample Finalization:

    • Centrifuge the lysate at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[5]

    • Transfer the clear supernatant to a new microcentrifuge tube. This extract is now ready for LC-MS/MS analysis.

    • Store samples at -80°C until analysis.

Table 2: Comparison of Common Acyl-CoA Extraction Approaches
MethodPrincipleAdvantagesDisadvantages
Acid Precipitation (e.g., SSA, PCA) Rapidly denatures proteins and quenches enzymatic activity. Acyl-CoAs remain in the soluble fraction.[4][14]Simple, fast, and effective for quenching. Good recovery for short- and medium-chain acyl-CoAs.[14]May have lower recovery for very long-chain, hydrophobic acyl-CoAs.
Solvent Extraction (e.g., Bligh-Dyer or Isopropanol-based) Partitions lipids into different phases. Acyl-CoAs are typically found in the aqueous/methanolic phase.[4]Can simultaneously extract other lipid classes. Good recovery for a broad range of acyl-CoAs.[4]More steps involved, potentially leading to lower recovery or introduction of contaminants.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines typical parameters for a reversed-phase LC-MS/MS method suitable for acyl-CoA analysis.[15][16][17]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 2% B for re-equilibration.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (Triple Quadrupole or QTOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transition for this compound:

      • Precursor Ion (Q1): Calculated m/z for [M+H]⁺.

      • Product Ion (Q3): A specific fragment, typically corresponding to the neutral loss of the phosphopantetheine tail (loss of 507 Da).[15]

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for your specific instrument.

Table 3: Recommended Mass Spectrometry Parameters
ParameterSettingRationale
Ionization Mode ESI PositiveAcyl-CoAs ionize efficiently in positive mode, forming [M+H]⁺ and other adducts.[15]
Scan Type MRM / PRMProvides high selectivity and sensitivity for quantification by monitoring a specific precursor-to-product ion transition.[15]
Collision Energy (CE) Instrument DependentMust be optimized for the specific MRM transition to achieve maximum product ion intensity.
Resolution (for HRMS) >70,000For high-resolution instruments, this is necessary to resolve isobaric interferences with small mass differences.[12]

Visualizations

Mitochondrial Fatty Acid Synthesis (mtFAS) Pathway

mtFAS_Pathway cluster_matrix Mitochondrial Matrix AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 Elongation_Cycle Elongation Cycle (4 steps, repeated) MalonylCoA->Elongation_Cycle MCAT ACP Acyl Carrier Protein (ACP) ACP->Elongation_Cycle Product 10-Methyldodecanoyl-ACP Elongation_Cycle->Product mtFAS enzymes Lipoic_Acid Lipoic Acid Synthesis Elongation_Cycle->Lipoic_Acid Octanoyl-ACP Final_Product This compound Product->Final_Product Thioesterase

Caption: Simplified pathway of mitochondrial fatty acid synthesis (mtFAS).

General Experimental Workflow for Acyl-CoA Analysis

Experimental_Workflow Start 1. Cell Culture or Tissue Sample Harvest 2. Harvest & Quench Metabolism (e.g., ice-cold PBS wash) Start->Harvest Spike 3. Add Internal Standard (e.g., C17:0-CoA) Harvest->Spike Extract 4. Extraction & Deproteinization (e.g., SSA precipitation) Spike->Extract Centrifuge 5. Centrifugation Extract->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant LCMS 7. LC-MS/MS Analysis (C18 column, MRM mode) Supernatant->LCMS Data 8. Data Processing (Peak Integration) LCMS->Data Quant 9. Quantification (Normalize to Internal Standard) Data->Quant End 10. Final Concentration Report Quant->End

Caption: Standard workflow for this compound quantification.

Troubleshooting Logic for Lipid Interference

Troubleshooting_Logic Problem Problem: Inaccurate or Variable Quantification Check_Chroma Is the chromatographic peak symmetrical and sharp? Problem->Check_Chroma Check_MSMS Does MS/MS confirm identity (e.g., correct neutral loss)? Check_Chroma->Check_MSMS Yes Sol_Chroma Solution: Optimize LC Method (gradient, column) Check_Chroma->Sol_Chroma No Check_HRMS Does HRMS show a single accurate mass? Check_MSMS->Check_HRMS Yes Sol_MSMS Solution: Refine MRM transition. Check for in-source fragmentation. Check_MSMS->Sol_MSMS No Sol_HRMS Solution: Investigate for isobaric interference. Improve LC separation. Check_HRMS->Sol_HRMS No Isomer_Issue Conclusion: Isomeric interference is likely. Focus on chromatographic separation. Check_HRMS->Isomer_Issue Yes

Caption: Decision tree for diagnosing interference in MS analysis.

References

Technical Support Center: Optimizing 10-Methyldodecanoyl-CoA Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 10-Methyldodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Troubleshooting Guides

This section addresses common issues observed during the HPLC and LC-MS/MS analysis of this compound and other long-chain acyl-CoAs, presented in a question-and-answer format.

Question: Why am I observing poor peak shape (broadening or tailing) for my this compound peak?

Answer:

Poor peak shape is a frequent challenge in the analysis of acyl-CoAs. Several factors can contribute to this issue:

  • Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with the phosphate (B84403) groups of the CoA moiety, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase, potentially causing undesirable interactions.

  • Column Overload: Injecting too much sample can lead to broadened, asymmetrical peaks.

  • Extra-Column Volume: Excessive tubing length and diameter between the injector, column, and detector can cause peak broadening.

Solutions:

  • Mobile Phase Additives: Incorporate additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) to mask residual silanol groups. A small amount of a weak acid, such as formic acid or acetic acid (0.1%), can also suppress silanol ionization.

  • pH Adjustment: A slightly acidic mobile phase (pH 3-5) often improves the peak shape for many lipid species.

  • Optimize Injection Volume and Concentration: Reduce the injection volume or dilute the sample to avoid overloading the column.

  • Minimize Extra-Column Volume: Use shorter tubing with a smaller internal diameter to connect the components of your HPLC system.[1]

Question: My this compound peak is co-eluting with other components in my sample. How can I improve the resolution?

Answer:

Improving resolution involves manipulating the three key factors of chromatography: retention factor (k), selectivity (α), and efficiency (N).[2][3]

  • Adjusting Retention Factor (k): The most straightforward way to increase retention in reversed-phase HPLC is to decrease the amount of organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[2]

  • Changing Selectivity (α): This is often the most effective way to resolve co-eluting peaks.[2]

    • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order of compounds.

    • Modify the mobile phase pH: This can change the polarity of ionizable analytes.

    • Change the stationary phase: Switching from a C18 to a C8 column, or to a column with a different chemistry (e.g., phenyl-hexyl), can provide different selectivity. C18 columns generally offer higher retention for hydrophobic molecules like long-chain acyl-CoAs compared to C8 columns.[1][4][5][6][7]

  • Increasing Efficiency (N):

    • Use a longer column or a column with smaller particles: This increases the number of theoretical plates, leading to sharper peaks.[2]

    • Optimize the flow rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.

    • Increase the column temperature: This can reduce mobile phase viscosity and improve efficiency.[3]

Question: I am experiencing low sensitivity and a noisy baseline in my LC-MS/MS analysis of this compound. What are the potential causes and solutions?

Answer:

Low sensitivity in LC-MS/MS can stem from several sources, from sample preparation to mass spectrometer settings.

  • Sample Preparation: Inefficient extraction and recovery of this compound from the sample matrix can lead to low signal. Solid-phase extraction (SPE) is a common technique for cleaning up and concentrating acyl-CoAs from biological samples.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer source.

  • Mobile Phase Composition: Certain mobile phase additives, like trifluoroacetic acid (TFA), can significantly suppress the MS signal. Using MS-friendly additives like formic acid or ammonium formate is recommended.

  • Mass Spectrometer Parameters: Suboptimal MS parameters, such as collision energy and fragmentor voltage, will result in poor sensitivity.

Solutions:

  • Optimize Sample Preparation: Develop a robust extraction protocol. Using an internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA, can help to monitor and correct for recovery issues.

  • Improve Chromatographic Separation: Enhance the resolution to separate the analyte from interfering matrix components.

  • Use MS-Compatible Mobile Phases: Employ volatile buffers and additives like ammonium formate and formic acid.

  • Optimize MS Parameters: Tune the mass spectrometer for the specific precursor and product ions of this compound. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.

Frequently Asked Questions (FAQs)

Q1: What type of column is best for separating this compound?

A1: Reversed-phase columns, particularly C18 and C8, are most commonly used for the separation of long-chain acyl-CoAs. A C18 column will generally provide greater retention for the hydrophobic this compound compared to a C8 column.[1][4][5][6][7] The choice between them depends on the complexity of the sample matrix and the desired retention time. For complex mixtures requiring high resolution, a C18 column is often preferred.

Q2: What is a typical mobile phase for the analysis of this compound?

A2: A common mobile phase for reversed-phase separation of acyl-CoAs consists of a gradient of an aqueous component and an organic component.

  • Aqueous Phase (A): Water with an additive such as ammonium formate (5-10 mM) or formic acid (0.1%).

  • Organic Phase (B): Acetonitrile or methanol. A typical gradient might start with a low percentage of the organic phase and gradually increase to elute the more hydrophobic compounds.

Q3: How can I confirm the identity of the this compound peak?

A3: The most definitive way to identify the peak is by using LC-MS/MS. By monitoring for the specific precursor-to-product ion transition for this compound, you can confirm its identity with high confidence. The precursor ion will be the protonated molecule [M+H]+, and a characteristic product ion results from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).

Q4: Are there any special considerations for sample preparation when analyzing this compound?

A4: Yes, acyl-CoAs can be prone to degradation. It is important to keep samples cold and to process them quickly. Deproteinization of the sample is a critical step, often achieved by precipitation with an acid like trichloroacetic acid or by solid-phase extraction (SPE).

Quantitative Data

Table 1: Comparison of Stationary Phases for Acyl-CoA Analysis

Stationary PhaseCarbon Chain LengthTypical Retention Characteristics for Long-Chain Acyl-CoAsRecommended Use
C1818Higher retention, good for resolving complex mixtures.[4][5]Analysis of complex biological samples where high resolution is required.
C88Lower retention, faster elution times.[1][6]Faster analysis of less complex samples or for compounds that are too strongly retained on C18.

Table 2: Representative LC-MS/MS Parameters for Long-Chain Acyl-CoAs

Analyte (Example)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Palmitoyl-CoA (C16:0)1006.5499.545
Stearoyl-CoA (C18:0)1034.6527.545
Oleoyl-CoA (C18:1)1032.6525.545

Note: These values are illustrative and should be optimized for your specific instrument and experimental conditions.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Acyl-CoA Analysis

This protocol provides a general starting point for the analysis of this compound.

  • Sample Preparation (from cell culture):

    • Aspirate culture medium and wash cells with ice-cold PBS.

    • Add ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water).

    • Scrape cells and collect the lysate.

    • Centrifuge to pellet protein and debris.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 98% B

      • 15-20 min: 98% B

      • 20.1-25 min: 2% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Determine the exact mass of the precursor ion ([M+H]+) and the product ion (typically [M+H - 507]+) and optimize collision energy.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Cell Lysis & Extraction sp2 Protein Precipitation sp1->sp2 sp3 Supernatant Collection sp2->sp3 lc HPLC Separation (C18 Column) sp3->lc ms Mass Spectrometry (MRM Detection) lc->ms da1 Peak Integration ms->da1 da2 Quantification da1->da2

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_resolution cluster_selectivity Modify Selectivity (α) cluster_retention Adjust Retention (k) cluster_efficiency Increase Efficiency (N) start Poor Resolution/ Co-elution Observed sel1 Change Organic Modifier (ACN <-> MeOH) start->sel1 ret1 Decrease % Organic in Mobile Phase start->ret1 eff1 Use Longer Column or Smaller Particle Size start->eff1 sel2 Adjust Mobile Phase pH end Resolution Improved sel1->end sel3 Change Column (e.g., C18 to C8) sel2->end sel3->end ret1->end eff2 Optimize Flow Rate eff1->end eff2->end

Caption: Troubleshooting guide for improving chromatographic resolution.

References

quality control measures for synthetic 10-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 10-Methyldodecanoyl-CoA.

FAQs and Troubleshooting Guide

1. Product Handling and Storage

Q1.1: How should I properly store synthetic this compound upon receipt?

Proper storage is critical to maintain the integrity of synthetic this compound. It is recommended to store the compound at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.[1][2] Aliquoting the sample upon arrival can help to avoid repeated freeze-thaw cycles which can lead to degradation. Aqueous solutions of coenzyme A derivatives are unstable at basic pH and should be stored frozen in aliquots at a pH between 2 and 6.[2]

Q1.2: I left the vial of this compound on the bench at room temperature for several hours. Is it still usable?

While short periods at room temperature may not lead to complete degradation, it is not ideal. The stability of acyl-CoAs at room temperature is limited. We recommend performing a quality control check, such as HPLC analysis, to assess the purity of the compound before proceeding with your experiment. If you observe significant degradation, it is best to use a fresh aliquot.

2. Quality Control and Purity Assessment

Q2.1: What are the recommended methods for assessing the purity of my synthetic this compound?

Several analytical techniques can be employed to determine the purity of synthetic this compound. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of acyl-CoAs. A reversed-phase C18 column is typically used with a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The purity is determined by the relative area of the main peak.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can confirm the identity of the compound by determining its molecular weight. This is a crucial step to ensure you have the correct molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and confirm the identity and purity of the synthetic compound.

Q2.2: What are some common impurities I might find in my this compound sample?

Impurities can arise from the synthesis process or degradation. Common impurities include:

  • Free Coenzyme A (CoA-SH): This can result from the hydrolysis of the thioester bond.

  • 10-Methyldodecanoic Acid: The corresponding free fatty acid can also be present due to hydrolysis.

  • Oxidized forms: The thiol group of CoA is susceptible to oxidation, leading to the formation of disulfides.[2]

  • Residual solvents and reagents: These may be carried over from the synthesis and purification process.

Summary of Quality Control Techniques

Technique Information Provided Typical Purity Specification
HPLC Purity (area %)>95%
LC-MS Molecular Weight ConfirmationCorrect mass-to-charge ratio (m/z)
NMR Structural ConfirmationSpectrum consistent with the proposed structure

3. Experimental Troubleshooting

Q3.1: My enzymatic assay using this compound is showing lower than expected activity. What could be the cause?

Several factors could contribute to low enzymatic activity. Consider the following troubleshooting steps:

  • Substrate Integrity: Verify the purity and concentration of your this compound stock solution. Degradation can lead to a lower effective concentration.

  • Enzyme Activity: Ensure your enzyme is active and used at the appropriate concentration. Include a positive control with a known substrate if possible.

  • Assay Conditions: Optimize assay parameters such as pH, temperature, and buffer components. Some reagents, like SH-containing compounds (e.g., DTT, β-mercaptoethanol), EDTA, and sodium azide, can interfere with certain acyl-CoA assays.[1]

  • Micelle Formation: Long-chain acyl-CoAs can form micelles at higher concentrations, which may affect their availability to the enzyme. Consider the critical micelle concentration (CMC) of your specific acyl-CoA and adjust the concentration accordingly.

Q3.2: I am observing inconsistent results between experiments. What are the potential sources of variability?

Inconsistent results often stem from variations in sample handling and experimental setup.

  • Inconsistent Aliquoting: If you are not using single-use aliquots, repeated freeze-thaw cycles of your stock solution can lead to degradation and concentration changes.

  • Pipetting Errors: Viscous solutions of acyl-CoAs can be difficult to pipette accurately. Use positive displacement pipettes or reverse pipetting techniques for better precision.

  • Reaction Time and Temperature: Ensure that incubation times and temperatures are consistent across all experiments.

Troubleshooting Workflow for Low Enzymatic Activity

Caption: Troubleshooting steps for low enzymatic activity.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol outlines a general method for determining the purity of a synthetic acyl-CoA.

  • Materials:

    • This compound sample

    • HPLC-grade water

    • HPLC-grade acetonitrile

    • Potassium phosphate monobasic

    • Phosphoric acid

    • C18 reversed-phase HPLC column

  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 260 nm (for the adenine (B156593) base of CoA).

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity as: (Area of this compound peak / Total area of all peaks) x 100%.

HPLC Analysis Workflow

HPLC_Workflow prep_mobile_phase Prepare Mobile Phases (Aqueous Buffer & Acetonitrile) hplc_setup Set up HPLC System (Column, Flow Rate, Gradient) prep_mobile_phase->hplc_setup prep_sample Prepare Sample Solution (1 mg/mL in Mobile Phase A) filter_sample Filter Sample (0.22 µm) prep_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample hplc_setup->inject_sample run_hplc Run HPLC Gradient inject_sample->run_hplc detect_peaks Detect Peaks at 260 nm run_hplc->detect_peaks analyze_data Integrate Peaks and Calculate Purity detect_peaks->analyze_data Acyl_CoA_Metabolism cluster_synthesis Synthesis cluster_fate Potential Metabolic Fates 10-Methyldodecanoic_Acid 10-Methyldodecanoic Acid ACSL Acyl-CoA Synthetase (ACSL) 10-Methyldodecanoic_Acid->ACSL CoA Coenzyme A CoA->ACSL 10-MD-CoA This compound ACSL->10-MD-CoA Beta_Oxidation β-Oxidation (Energy Production) 10-MD-CoA->Beta_Oxidation Catabolism Lipid_Synthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) 10-MD-CoA->Lipid_Synthesis Anabolism Protein_Acylation Protein Acylation (Post-translational Modification) 10-MD-CoA->Protein_Acylation Signaling

References

addressing nonspecific binding of 10-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the nonspecific binding of 10-Methyldodecanoyl-CoA in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a branched-chain fatty acyl-coenzyme A analog. Due to its structural similarity to myristoyl-CoA, it is commonly used as a substrate or inhibitor in studies of N-myristoyltransferases (NMTs). NMTs are enzymes that catalyze the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins, a process crucial for protein localization and function.

Q2: What causes nonspecific binding of this compound?

Nonspecific binding of long-chain acyl-CoAs like this compound is primarily driven by two types of interactions:

  • Hydrophobic interactions: The long hydrocarbon tail can nonspecifically associate with hydrophobic surfaces of proteins, plasticware, and membranes.

  • Ionic interactions: The negatively charged CoA moiety can interact with positively charged residues on proteins or other surfaces.[1][2]

At high concentrations, this compound can also form micelles, which can lead to artifacts in enzyme assays and other experiments.

Q3: How does the methyl branch in this compound affect its properties?

The methyl branch on the acyl chain can influence the molecule's physical properties. It may reduce the hydrophobicity and disrupt packing in lipid bilayers compared to its straight-chain counterpart, dodecanoyl-CoA. This can potentially lead to a decrease in nonspecific hydrophobic interactions.

Q4: What is the critical micelle concentration (CMC) of this compound and why is it important?

Troubleshooting Guides

This section provides structured guidance for troubleshooting nonspecific binding of this compound in two common experimental setups: enzyme kinetic assays and pull-down assays.

Guide 1: Troubleshooting Nonspecific Binding in Enzyme Kinetic Assays (e.g., NMT Assays)

High background or inconsistent results in enzyme kinetic assays using this compound can often be attributed to nonspecific binding.

Problem: High Background Signal or Apparent Inhibition at High Substrate Concentrations

This could be due to nonspecific binding to the enzyme or other components in the assay, or substrate aggregation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background in enzyme kinetic assays.

Detailed Steps & Methodologies:

Step Action Detailed Protocol/Methodology Expected Outcome
1. Reduce Substrate Concentration Lower the concentration of this compound.Perform a concentration titration of this compound starting from a low nanomolar range and gradually increasing. Monitor the reaction rate. The ideal concentration should be well below the estimated CMC of similar long-chain acyl-CoAs (e.g., < 10 µM).A linear increase in enzyme activity with substrate concentration in the lower range, followed by saturation. A decrease in activity at higher concentrations may indicate aggregation.[3][4][5]
2. Add Non-ionic Detergent Incorporate a non-ionic detergent into the assay buffer.Prepare a stock solution of a non-ionic detergent such as Triton X-100 or Tween-20. Add the detergent to the final assay buffer at a low concentration (e.g., 0.01% - 0.1% v/v). Ensure the detergent concentration is above its own CMC but does not denature the enzyme.Reduced nonspecific binding of the hydrophobic acyl chain to surfaces and other proteins, leading to a lower background signal.[6][7][8][9]
3. Add Blocking Agent Include a blocking protein in the assay buffer.Bovine Serum Albumin (BSA) is a commonly used blocking agent. Prepare a stock solution of high-purity, fatty acid-free BSA. Add BSA to the assay buffer at a final concentration of 0.1 - 1 mg/mL.BSA can coat the surfaces of the reaction vessel and other proteins, preventing the nonspecific adsorption of this compound.[1][10][11][12][13]
4. Adjust Buffer pH Modify the pH of the assay buffer.The pH can influence the charge of both the enzyme and this compound. Test a range of pH values around the optimal pH for the enzyme of interest. A change of ± 0.5 pH units can significantly impact nonspecific ionic interactions.[1][10]A reduction in nonspecific binding may be observed at a pH that minimizes electrostatic attraction between the substrate and other components.
5. Adjust Salt Concentration Vary the ionic strength of the assay buffer.Prepare assay buffers with varying concentrations of a salt like NaCl or KCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM). Higher salt concentrations can shield electrostatic interactions, reducing nonspecific binding.[1][10][12][14][15][16][17]An optimal salt concentration will reduce nonspecific ionic interactions without significantly inhibiting enzyme activity.
Guide 2: Troubleshooting High Background in Pull-Down Assays

When using biotinylated or otherwise tagged this compound as bait in a pull-down assay, high background can obscure the identification of true interaction partners.

Problem: Multiple Nonspecific Proteins are Pulled Down with the Bait

This indicates that proteins are binding nonspecifically to the beads, the linker, or the acyl-CoA molecule itself.

Troubleshooting Decision Tree:

start High Background in Pull-Down Assay preclear Pre-clear Lysate start->preclear increase_wash Increase Wash Stringency preclear->increase_wash add_blocker Add Blocking Agent to Lysis/Wash Buffer increase_wash->add_blocker add_detergent Add Non-ionic Detergent to Buffers add_blocker->add_detergent optimize_salt Optimize Salt Concentration in Buffers add_detergent->optimize_salt result_ok Clean Pulldown optimize_salt->result_ok Success result_not_ok High Background Persists optimize_salt->result_not_ok No Improvement

Caption: Decision tree for troubleshooting high background in pull-down assays.

Detailed Steps & Methodologies:

Step Action Detailed Protocol/Methodology Expected Outcome
1. Pre-clear Lysate Remove proteins that nonspecifically bind to the affinity beads.Before adding the bait, incubate the cell lysate with the affinity beads (without the coupled this compound) for 30-60 minutes at 4°C. Pellet the beads and use the supernatant for the pull-down experiment.[18]A significant reduction in proteins that bind directly to the bead matrix.
2. Increase Wash Stringency Perform more extensive or stringent washes after the pull-down.Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer for each wash. Increase the duration of each wash step. Consider adding a small amount of non-ionic detergent to the wash buffer.[19]Removal of weakly and nonspecifically bound proteins, resulting in a cleaner elution.
3. Add Blocking Agent Include a blocking agent in the lysis and wash buffers.Add BSA to the lysis and wash buffers at a concentration of 0.1 to 0.5 mg/mL. This will compete with the lysate proteins for nonspecific binding sites on the beads and bait.[11]A decrease in the number of contaminating proteins in the final eluate.
4. Add Non-ionic Detergent Incorporate a non-ionic detergent in the lysis and wash buffers.Add a non-ionic detergent like NP-40 or Triton X-100 to the lysis and wash buffers at a concentration of 0.1% to 0.5% (v/v). This helps to disrupt nonspecific hydrophobic interactions.[19]A cleaner background with fewer nonspecifically interacting proteins.
5. Optimize Salt Concentration Adjust the salt concentration in the lysis and wash buffers.Test a range of NaCl or KCl concentrations (e.g., 100 mM to 500 mM) in your buffers. Higher salt concentrations can disrupt nonspecific electrostatic interactions.Identification of an optimal salt concentration that maintains the specific protein-bait interaction while minimizing nonspecific binding.

Data Summary Tables

Table 1: General Parameters for Reducing Nonspecific Binding

Parameter Recommended Starting Concentration/Condition Rationale Key Considerations
pH Enzyme's optimal pH ± 0.5Minimize nonspecific ionic interactions.[1][10]Ensure the chosen pH does not compromise enzyme activity or stability.
Salt (e.g., NaCl) 100 - 200 mMShield electrostatic interactions.[1][10][12]High salt concentrations can inhibit some enzymes or disrupt specific protein-protein interactions.
Non-ionic Detergent (e.g., Tween-20, Triton X-100) 0.01% - 0.1% (v/v)Reduce nonspecific hydrophobic interactions.[6][7][9]Ensure the detergent is compatible with the assay and does not denature the proteins of interest.
Blocking Agent (e.g., BSA) 0.1 - 1 mg/mLBlock nonspecific binding sites on surfaces.[1][10][11][12][13]Use high-purity, fatty acid-free BSA to avoid interference.
This compound Concentration < 10 µM (for enzyme assays)Avoid substrate aggregation and micelle formation.The optimal concentration will depend on the Km of the enzyme.

Table 2: Comparison of Experimental Conditions for N-Myristoyltransferase (NMT) Assays

Assay Component Condition A (Low Stringency) Condition B (Medium Stringency) Condition C (High Stringency)
Buffer 50 mM Tris-HCl, pH 7.550 mM HEPES, pH 7.450 mM Phosphate Buffer, pH 7.2
NaCl 50 mM150 mM250 mM
Detergent None0.01% Tween-200.05% Triton X-100
BSA None0.1 mg/mL0.5 mg/mL
This compound 10 µM5 µM1 µM
Application Initial screeningAssays with known moderate backgroundAssays with high nonspecific binding

Note: These are suggested starting conditions and should be optimized for each specific experimental system.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 N-Myristoylation Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Protein Substrate Protein (N-terminal Glycine) Protein->NMT Membrane_Targeting Membrane Targeting & Signal Transduction Myristoylated_Protein->Membrane_Targeting cluster_1 Pull-Down Assay Workflow Bait_Prep Prepare Bait: Couple this compound to Affinity Beads Incubate Incubate Bait with Pre-cleared Lysate Bait_Prep->Incubate Lysate_Prep Prepare Cell Lysate Pre_Clear Pre-clear Lysate with Uncoupled Beads Lysate_Prep->Pre_Clear Pre_Clear->Incubate Wash Wash Beads to Remove Nonspecific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE and Mass Spectrometry Elute->Analyze

References

Technical Support Center: Optimizing Cell Lysis for 10-Methyldodecanoyl-CoA Preservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the preservation of 10-Methyldodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for preserving this compound during cell lysis?

A1: The most critical factor is the immediate and effective quenching of metabolic activity to prevent enzymatic degradation of this compound.[1] Acyl-CoAs are metabolically active and susceptible to hydrolysis, so rapid inactivation of enzymes is paramount.[2][3] This is typically achieved by using ice-cold solvents and maintaining low temperatures throughout the extraction process.[4][5]

Q2: Which cell harvesting method is recommended for preserving intracellular metabolites like this compound?

A2: For adherent cells, scraping is generally preferred over trypsinization.[1][5][6][7] Trypsin treatment can alter the cell membrane's permeability, leading to the leakage of intracellular metabolites.[1] Scraping cells directly into an ice-cold quenching solution minimizes metabolite loss.[1][8] For suspension cells, rapid pelleting by centrifugation at low temperatures is the standard method.[2]

Q3: What type of lysis buffer is most suitable for this compound extraction?

A3: A lysis buffer containing a high percentage of organic solvent, such as methanol (B129727) or acetonitrile, is highly effective for extracting and preserving acyl-CoAs.[9][10] These solvents serve to precipitate proteins, including degradative enzymes, while solubilizing acyl-CoAs.[11] It is also crucial to include protease and phosphatase inhibitors in the lysis buffer to further prevent enzymatic degradation.[12][13]

Q4: How does temperature affect the stability of this compound during the lysis procedure?

A4: Higher temperatures can accelerate the enzymatic and chemical degradation of this compound.[4] All steps of the cell lysis and extraction process should be performed on ice or at 4°C to minimize degradation.[5][11] Snap-freezing of cell pellets in liquid nitrogen before the addition of the extraction solvent is also a common and effective practice to halt metabolic activity instantly.[8]

Q5: Can repeated freeze-thaw cycles degrade my this compound sample?

A5: Yes, repeated freeze-thaw cycles should be avoided as they can lead to the degradation of metabolites, including this compound.[1] It is recommended to process the samples immediately after lysis or store them at -80°C in a single-use aliquot format to prevent the need for repeated thawing.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound

This is a common issue that can arise from several factors during the cell lysis and extraction process. The following table and suggestions will help you troubleshoot and improve your yield.

Data Presentation: Comparison of Lysis Methods on Acyl-CoA Recovery

Lysis MethodKey PrincipleRelative Recovery of Long-Chain Acyl-CoAsAdvantagesDisadvantages
Organic Solvent Extraction (e.g., 80% Methanol) Protein precipitation and metabolite solubilization.[9]HighSimple, rapid, and effective at quenching enzymatic activity.[8]May not be sufficient for cells with tough walls.
Mechanical Homogenization (e.g., Bead Beating) Physical disruption of cell membranes.[1]Medium-HighEffective for a wide range of cell types.Can generate heat, requiring careful temperature control.[4]
Sonication Cell disruption via cavitation and shear stress.[1]MediumEffective for many cell types.Can generate significant heat, potentially degrading the analyte.[14]
Repeated Freeze-Thaw Cycles Cell disruption through ice crystal formation.[1]Low-MediumSimple and does not require special equipment.Can lead to metabolite degradation if not carefully controlled.[1]

Troubleshooting Steps:

  • Optimize Quenching: Ensure that the quenching of cellular metabolism is rapid and complete. Immediately after harvesting, immerse the cells in an ice-cold solvent like liquid nitrogen or a pre-chilled organic solvent.[1][8]

  • Select an Appropriate Lysis Method: For maximizing the yield of this compound, extraction with a high concentration of cold organic solvent is generally the most effective method.[9] If your cells are difficult to lyse, consider combining a gentle mechanical disruption with the solvent extraction.

  • Ensure Complete Lysis: Incomplete cell lysis will result in a lower yield. After adding the lysis buffer, ensure thorough mixing and incubation to allow for complete cell disruption. For adherent cells, ensure all cells are scraped from the culture dish.[8]

  • Minimize Sample Handling Time: Acyl-CoAs are unstable, so it is crucial to minimize the time between cell harvesting and sample analysis or storage.[2]

Issue 2: High Variability in this compound Quantification

High variability between replicate samples can obscure true biological differences. The following steps can help improve the reproducibility of your results.

Troubleshooting Steps:

  • Standardize Cell Harvesting: Ensure that the cell harvesting procedure is consistent for all samples. This includes using the same method (e.g., scraping), the same volume of washing buffer, and the same centrifugation speed and time.[2]

  • Use an Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for acyl-CoA analysis to correct for variability in extraction efficiency and instrument response.[11]

  • Control Temperature Precisely: Maintain a consistent and low temperature throughout the entire procedure for all samples. Any temperature fluctuations can lead to variable rates of degradation.[4]

  • Ensure Accurate Pipetting: When working with small volumes of lysis buffer and cell pellets, ensure that your pipettes are calibrated and that you are using them correctly to minimize pipetting errors.

Experimental Protocols

Protocol 1: Optimized Organic Solvent Lysis for Adherent Cells

This protocol is designed to maximize the recovery and preservation of this compound from adherent cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Liquid Nitrogen

  • Pre-chilled (-80°C) 80% Methanol in water

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Aspirate the culture medium from the cell monolayer.

  • Wash the cells twice with an adequate volume of ice-cold PBS to completely cover the cell layer. Aspirate the PBS completely after each wash.

  • Immediately after the final wash, place the culture dish on a bed of dry ice or in a liquid nitrogen bath to snap-freeze the cells and quench metabolism.[8]

  • Add a pre-determined volume of pre-chilled (-80°C) 80% methanol to the frozen cell layer. A common starting point is 1 mL for a 10 cm dish.

  • Using a pre-chilled cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2][8]

  • Vortex the tube vigorously for 30 seconds to ensure complete lysis.

  • Incubate the lysate on ice for 15 minutes to allow for protein precipitation.

  • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.[2]

  • Carefully transfer the supernatant, which contains the this compound, to a new pre-chilled tube.

  • The sample is now ready for analysis (e.g., by LC-MS/MS) or can be stored at -80°C.

Protocol 2: Mechanical Lysis in Conjunction with Solvent Extraction for Suspension Cells

This protocol is suitable for suspension cells or cells that are more resistant to lysis.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-20°C) extraction solvent (e.g., acetonitrile:methanol:water, 2:2:1 v/v/v)[9]

  • Bead homogenizer with appropriate beads (e.g., ceramic beads)

  • Microcentrifuge tubes

Procedure:

  • Pellet the suspension cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

  • After the final wash, snap-freeze the cell pellet in liquid nitrogen.

  • Transfer the frozen pellet to a pre-chilled microcentrifuge tube containing beads and the pre-chilled extraction solvent.

  • Immediately homogenize the sample using a bead beater according to the manufacturer's instructions. Ensure that the homogenization is performed in short bursts with cooling intervals on ice to prevent overheating.

  • After homogenization, incubate the lysate on ice for 10 minutes.

  • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube for analysis or storage at -80°C.

Visualizations

Experimental_Workflow Optimized Cell Lysis Workflow for this compound Preservation cluster_harvesting Cell Harvesting cluster_quenching Metabolic Quenching cluster_lysis Cell Lysis cluster_extraction Extraction & Clarification cluster_analysis Analysis/Storage Adherent Adherent Cells Scrape Scrape in cold PBS Adherent->Scrape Suspension Suspension Cells Centrifuge Centrifuge at 4°C Suspension->Centrifuge Quench Snap Freeze in Liquid Nitrogen Scrape->Quench Centrifuge->Quench Lysis Add Pre-chilled (-80°C) 80% Methanol Quench->Lysis Vortex Vortex Vigorously Lysis->Vortex Incubate Incubate on Ice Vortex->Incubate Centrifuge_extract Centrifuge at 15,000 x g, 4°C Incubate->Centrifuge_extract Supernatant Collect Supernatant Centrifuge_extract->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Storage Store at -80°C Supernatant->Storage

Caption: Experimental workflow for optimizing cell lysis.

Troubleshooting_Tree Troubleshooting Low this compound Yield Start Low Yield of This compound Quenching Was metabolic quenching immediate and complete? Start->Quenching Lysis_Method Is the lysis method optimal for your cells? Quenching->Lysis_Method Yes Improve_Quenching Action: Snap freeze in liquid N2 before solvent addition. Quenching->Improve_Quenching No Lysis_Completion Was cell lysis complete? Lysis_Method->Lysis_Completion Yes Change_Lysis Action: Switch to organic solvent extraction or combine with mechanical lysis. Lysis_Method->Change_Lysis No Ensure_Lysis Action: Increase vortexing time or consider a more rigorous lysis method. Lysis_Completion->Ensure_Lysis No Review_Harvesting Action: Ensure consistent and gentle cell harvesting. Lysis_Completion->Review_Harvesting Yes

Caption: Troubleshooting decision tree for low yield.

References

Validation & Comparative

Confirming the Identity of 10-Methyldodecanoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites is paramount. This guide provides a comprehensive comparison of methodologies and supporting experimental data for confirming the identity of 10-Methyldodecanoyl-CoA against a certified standard.

The accurate identification of acyl-Coenzyme A (acyl-CoA) species, such as this compound, is critical in various fields of research, including metabolism, drug discovery, and diagnostics.[1][2] This guide outlines a detailed protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of acyl-CoAs.[2][3][4]

Comparative Analysis Workflow

The core principle of confirming the identity of a target analyte is the direct comparison of its physicochemical properties with those of a known, purified standard under identical analytical conditions. The workflow for confirming the identity of this compound involves co-analysis of the experimental sample and a certified standard, comparing their retention times and mass fragmentation patterns.

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_comparison Data Comparison Sample Biological Sample (e.g., cell lysate, tissue homogenate) Extraction Solid-Phase Extraction (SPE) or Protein Precipitation Sample->Extraction Standard This compound Standard Spiked_Sample Spiked Sample (Sample + Standard) Standard->Spiked_Sample LC Reverse-Phase Liquid Chromatography Extraction->LC Spiked_Sample->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS RT_Comp Retention Time Comparison MS->RT_Comp Frag_Comp Fragmentation Pattern Comparison MS->Frag_Comp Confirmation Identity Confirmation RT_Comp->Confirmation Frag_Comp->Confirmation

Caption: Experimental workflow for the confirmation of this compound identity.

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. The following protocol is a synthesis of established methods for acyl-CoA analysis.[2][5][6]

Sample and Standard Preparation
  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., from a commercial supplier or synthesized and purified[5]) in an appropriate solvent, such as a methanol:water (1:1) mixture.[7] Create a series of working standards by serial dilution.

  • Sample Extraction: For biological samples, employ a robust extraction method to isolate acyl-CoAs. Common techniques include solid-phase extraction (SPE) or protein precipitation with agents like trichloroacetic acid (TCA).[8][9]

  • Spiked Sample Preparation: To aid in identification, a spiked sample can be prepared by adding a known amount of the this compound standard to an aliquot of the sample extract.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[3][10]

  • Mobile Phase: A gradient elution using two mobile phases is typical. For example:

    • Mobile Phase A: Water with an ion-pairing agent like ammonium (B1175870) acetate.[10]

    • Mobile Phase B: Acetonitrile or methanol.[3][10]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B allows for the separation of acyl-CoAs based on their hydrophobicity.

Tandem Mass Spectrometry (MS/MS)
  • Ionization: Electrospray ionization (ESI) is a suitable method for ionizing acyl-CoA molecules, typically in positive ion mode.[3][6]

  • Fragmentation: Acyl-CoAs exhibit characteristic fragmentation patterns. A common fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da), resulting in a product ion corresponding to the acyl-pantetheine portion of the molecule.[4]

  • Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted analysis or in a data-dependent acquisition mode to obtain full scan MS/MS spectra.

Data Presentation and Comparison

The confirmation of this compound is achieved by comparing the analytical data from the sample with that of the standard.

Table 1: Comparative Data for this compound Identification
ParameterThis compound StandardExperimental SampleSpiked SampleConfirmation Status
Retention Time (min) e.g., 12.5e.g., 12.5e.g., 12.5 (single, enhanced peak)Match
Precursor Ion (m/z) 964.39 (C34H61N7O17P3S + H)+964.39964.39Match
Product Ion 1 (m/z) e.g., 457.3 (Acyl-pantetheine fragment)e.g., 457.3e.g., 457.3Match
Product Ion 2 (m/z) e.g., 428.1 (Adenosine diphosphate (B83284) fragment)e.g., 428.1e.g., 428.1Match
Product Ion 3 (m/z) e.g., 261.1 (Adenine fragment)e.g., 261.1e.g., 261.1Match

Note: The exact m/z values for product ions may vary slightly depending on the instrument and collision energy. The chemical formula for this compound is C34H60N7O17P3S.[11]

A conclusive identification is made when the retention time and the fragmentation pattern (i.e., the m/z of the precursor and product ions and their relative intensities) of the analyte in the experimental sample are identical to those of the authentic standard. The analysis of a spiked sample should result in a single, co-eluting peak with an increased signal intensity, further confirming the identity.

Alternative and Complementary Techniques

While LC-MS/MS is the gold standard, other techniques can provide complementary information.

  • High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass measurement of the precursor and fragment ions, increasing the confidence in the elemental composition and identity of the molecule.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the structural elucidation of synthesized standards.[5][12][13] However, NMR is generally less sensitive than MS and may not be suitable for the direct analysis of low-abundance acyl-CoAs in biological samples.[14]

By following this guide, researchers can confidently confirm the identity of this compound, ensuring the accuracy and reliability of their scientific findings.

References

A Methodological Guide to Comparing 10-Methyldodecanoyl-CoA Levels in Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the quantitative comparison of 10-Methyldodecanoyl-CoA levels across various cell types. While direct comparative data for this specific acyl-CoA is not extensively available in the public domain, this document outlines a robust experimental workflow and detailed protocols to enable researchers to generate such data in their own laboratories. The methodologies described are based on established principles of acyl-CoA analysis and are intended to be adapted to specific cell types and experimental questions.

Experimental Workflow

The overall workflow for comparing this compound levels in different cell types involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical experimental pipeline.

experimental_workflow cluster_0 Cell Culture & Harvest cluster_1 Metabolite Extraction cluster_2 Quantification cluster_3 Data Comparison cell_culture Culture of Different Cell Types cell_harvest Cell Harvesting and Counting cell_culture->cell_harvest quenching Metabolic Quenching cell_harvest->quenching extraction Acyl-CoA Extraction quenching->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_analysis Data Processing and Quantification lc_ms->data_analysis normalization Normalization to Cell Number or Protein data_analysis->normalization comparison Comparative Analysis normalization->comparison

Figure 1. Experimental workflow for the comparative analysis of this compound levels in different cell types.

Quantitative Data Presentation

As no direct comparative studies were identified, a template table is provided below for researchers to populate with their own experimental data. This structure allows for a clear and direct comparison of this compound levels.

Cell TypeSample ReplicateThis compound (pmol/10^6 cells)Protein Content (mg/10^6 cells)This compound (pmol/mg protein)
Cell Type A 1
2
3
Cell Type B 1
2
3
Cell Type C 1
2
3

Detailed Experimental Protocols

The following protocols are representative methods for the extraction and quantification of acyl-CoAs from cultured mammalian cells and can be adapted for the specific analysis of this compound.

1. Cell Culture and Harvesting

  • Culture the desired cell lines under standard and consistent conditions to ensure reproducibility.

  • At approximately 80-90% confluency, aspirate the culture medium.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by scraping in ice-cold PBS and transfer to a pre-chilled tube.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold PBS.

  • Take an aliquot for cell counting (e.g., using a hemocytometer or automated cell counter).

  • Centrifuge the remaining cell suspension again and discard the supernatant. The cell pellet is now ready for metabolite extraction.

2. Metabolite Extraction

This protocol is adapted from methods for short- and long-chain acyl-CoA extraction[1].

  • Metabolic Quenching: To halt enzymatic activity, immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cell pellet.

  • Vortex vigorously for 30 seconds and incubate on ice for 15 minutes.

  • Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Extraction of Acyl-CoAs: Transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • The protein pellet can be saved for quantification using a BCA assay for data normalization.

  • The supernatant is now ready for solid-phase extraction (SPE) cleanup or direct injection for LC-MS/MS analysis, depending on the complexity of the sample and the sensitivity of the instrument. For complex samples, SPE is recommended to remove interfering substances.

3. Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phase A: Water with 0.1% formic acid or an appropriate ion-pairing agent.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the acyl-CoAs. The specific gradient will need to be optimized for this compound.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound. A stable isotope-labeled internal standard is highly recommended for accurate quantification.

    • Standard Curve: A standard curve of known concentrations of this compound should be prepared and run alongside the samples to enable absolute quantification.

4. Data Analysis and Normalization

  • The peak areas of this compound are integrated using the LC-MS/MS software.

  • The concentration in the samples is determined using the standard curve.

  • The quantified levels of this compound should be normalized to the cell number or total protein content of the corresponding sample to allow for accurate comparisons between different cell types.

Signaling Pathway Context

This compound is a branched-chain fatty acyl-CoA. These molecules are known to be involved in various metabolic pathways and can act as signaling molecules, for instance, by activating nuclear receptors like PPARα[2]. The levels of such metabolites can influence gene expression related to fatty acid oxidation.

signaling_pathway cluster_0 Metabolism cluster_1 Signaling BCFA Branched-Chain Fatty Acids AcylCoA_Synth Acyl-CoA Synthetase BCFA->AcylCoA_Synth BCFA_CoA This compound AcylCoA_Synth->BCFA_CoA PPARa PPARα BCFA_CoA->PPARa Activation Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation) PPARa->Gene_Expression

Figure 2. Simplified pathway showing the formation of this compound and its potential role in activating PPARα signaling.

By following the methodologies outlined in this guide, researchers can generate reliable and comparable data on this compound levels, contributing to a better understanding of the roles of branched-chain fatty acyl-CoAs in cellular metabolism and signaling across different cell types.

References

A Comparative Guide to the Biological Activity of 10-Methyldodecanoyl-CoA and Straight-Chain Acyl-CoAs in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 10-Methyldodecanoyl-CoA, a branched-chain acyl-CoA, and its straight-chain counterparts, such as dodecanoyl-CoA (lauroyl-CoA), in the context of biological assays. The primary focus is on their roles as substrates for enzymes involved in fatty acid metabolism, particularly acyl-CoA dehydrogenases (ACADs). While direct, side-by-side kinetic comparisons in the literature are scarce, this guide synthesizes available data on enzyme specificity and provides the necessary experimental framework for such comparative studies.

Introduction: Structural Differences and Metabolic Fates

Acyl-CoAs are crucial intermediates in cellular metabolism, playing central roles in both the synthesis and degradation of fatty acids. The structure of the acyl chain dictates its metabolic processing. Straight-chain acyl-CoAs are the canonical substrates for the mitochondrial β-oxidation pathway, a primary route for cellular energy production. In contrast, branched-chain acyl-CoAs, such as this compound (an anteiso-fatty acyl-CoA), are metabolized by specialized enzymes that can accommodate the steric hindrance imposed by the methyl group.

The presence of a methyl branch in this compound significantly influences its interaction with metabolic enzymes. This structural difference is the basis for the differential processing of branched-chain and straight-chain acyl-CoAs in biological systems.

Enzyme Specificity: The Key Differentiator

The metabolism of both this compound and straight-chain acyl-CoAs is initiated by a class of mitochondrial flavoenzymes called acyl-CoA dehydrogenases (ACADs). However, the specific ACADs that act on these substrates differ, highlighting the molecular basis for their distinct metabolic pathways.

Enzyme FamilySubstrate PreferenceKey CharacteristicsRelevant Human Genes
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Primarily straight-chain acyl-CoAs (C4-C12)Well-characterized enzyme in fatty acid β-oxidation. Shows significantly lower activity with branched-chain substrates.ACADM
Long-Chain Acyl-CoA Dehydrogenase (LCAD) Straight-chain (C12-C18) and some branched-chain acyl-CoAsPossesses a wider substrate-binding pocket compared to MCAD, allowing it to accommodate some branched-chain structures.ACADL
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Primarily very long straight-chain acyl-CoAs (>C16)Membrane-bound enzyme with a substrate-binding channel that can accommodate long acyl chains.ACADVL
Acyl-CoA Dehydrogenase Family Member 10 (ACAD10) Branched-chain acyl-CoAsExhibits significant activity towards branched-chain substrates.[1][2] Its expression in fetal brain suggests a role in the metabolism of fatty acids unique to development.[1][2]ACAD10

Comparative Performance in Biological Assays: A Framework for Investigation

To quantitatively compare the biological activity of this compound and straight-chain acyl-CoAs, enzyme kinetic assays are essential. The "gold standard" for measuring ACAD activity is the ETF (Electron Transfer Flavoprotein) Fluorescence Reduction Assay .[3][4] This assay provides a sensitive and continuous measure of enzyme activity.

Experimental Protocol: ETF Fluorescence Reduction Assay

This protocol is adapted for a 96-well microplate format for higher throughput.[3]

Materials:

  • Purified recombinant acyl-CoA dehydrogenase (e.g., MCAD, LCAD, or ACAD10)

  • Purified recombinant porcine electron transfer flavoprotein (ETF)[3]

  • This compound

  • Dodecanoyl-CoA (or other straight-chain acyl-CoA)

  • Assay Buffer: 100 mM HEPES, pH 7.6, containing 0.1 mM EDTA

  • Glucose

  • Glucose Oxidase

  • Catalase

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm)

Procedure:

  • Preparation of Deoxygenation System: Prepare a fresh solution of glucose, glucose oxidase, and catalase in the assay buffer. This system enzymatically removes dissolved oxygen, which can interfere with the assay.[3]

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, the deoxygenation system, and a known concentration of purified ETF.

  • Initiation of the Reaction: To initiate the reaction, add the acyl-CoA substrate (either this compound or the straight-chain acyl-CoA) at various concentrations to different wells.

  • Enzyme Addition: Add a fixed, limiting amount of the purified ACAD enzyme to each well to start the reaction.

  • Fluorescence Monitoring: Immediately begin monitoring the decrease in ETF fluorescence at 490 nm over time using the plate reader. The rate of fluorescence decrease is proportional to the rate of the ACAD-catalyzed reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax, for each substrate with the specific ACAD.

Expected Outcomes and Interpretation:

By comparing the Km and Vmax values for this compound and a straight-chain acyl-CoA with a specific ACAD, researchers can quantitatively assess the enzyme's substrate preference.

  • A lower Km indicates a higher affinity of the enzyme for the substrate.

  • A higher Vmax indicates a faster catalytic rate when the enzyme is saturated with the substrate.

  • The catalytic efficiency (Vmax/Km) provides a measure of how efficiently an enzyme converts a substrate into a product.

It is anticipated that an enzyme like MCAD would exhibit a significantly higher catalytic efficiency for dodecanoyl-CoA compared to this compound. Conversely, an enzyme such as ACAD10 would likely show a higher catalytic efficiency for this compound.

Visualizing the Metabolic Context and Experimental Design

To further clarify the roles of these molecules, the following diagrams illustrate their metabolic pathways and a typical experimental workflow.

metabolic_pathways cluster_straight Straight-Chain Acyl-CoA Metabolism cluster_branched Branched-Chain Acyl-CoA Metabolism sc_acyl_coa Straight-Chain Acyl-CoA (e.g., Dodecanoyl-CoA) sc_enoyl_coa trans-2-Enoyl-CoA sc_acyl_coa->sc_enoyl_coa MCAD/LCAD/VLCAD sc_hydroxyacyl_coa 3-Hydroxyacyl-CoA sc_enoyl_coa->sc_hydroxyacyl_coa Enoyl-CoA Hydratase sc_ketoacyl_coa 3-Ketoacyl-CoA sc_hydroxyacyl_coa->sc_ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA sc_ketoacyl_coa->acetyl_coa Thiolase tca_cycle TCA Cycle acetyl_coa->tca_cycle bc_acyl_coa Branched-Chain Acyl-CoA (this compound) bc_enoyl_coa Branched-Chain Enoyl-CoA bc_acyl_coa->bc_enoyl_coa ACAD10/LCAD further_metabolism Further Metabolism bc_enoyl_coa->further_metabolism

Caption: Metabolic pathways for straight-chain and branched-chain acyl-CoAs.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis purify_enzyme Purify Recombinant ACAD and ETF setup_plate Set up 96-well Plate with Assay Buffer, Deoxygenation System, & ETF purify_enzyme->setup_plate prepare_substrates Prepare Substrate Solutions (this compound & Dodecanoyl-CoA) add_substrate Add Varying Concentrations of Acyl-CoA Substrates prepare_substrates->add_substrate setup_plate->add_substrate add_enzyme Initiate Reaction with ACAD add_substrate->add_enzyme measure_fluorescence Monitor ETF Fluorescence Decrease add_enzyme->measure_fluorescence calculate_rates Calculate Initial Velocities (V₀) measure_fluorescence->calculate_rates plot_data Plot V₀ vs. [Substrate] calculate_rates->plot_data determine_kinetics Determine Km and Vmax via Michaelis-Menten Kinetics plot_data->determine_kinetics compare_efficiency Compare Catalytic Efficiency (Vmax/Km) determine_kinetics->compare_efficiency

Caption: Experimental workflow for comparing acyl-CoA substrates using the ETF fluorescence reduction assay.

Conclusion

The methyl branch of this compound is a critical structural feature that directs it towards a distinct metabolic pathway compared to its straight-chain analogue, dodecanoyl-CoA. This difference is primarily dictated by the substrate specificity of the initial acting enzymes, the acyl-CoA dehydrogenases. While straight-chain acyl-CoAs are readily metabolized by canonical β-oxidation enzymes like MCAD, branched-chain variants likely require specialized enzymes such as ACAD10. For researchers and drug development professionals, understanding these differences is crucial for elucidating specific metabolic pathways, identifying potential enzyme inhibitors, and designing targeted therapeutic strategies. The provided experimental framework offers a robust method for quantitatively assessing these differences in a laboratory setting.

References

Validation of 10-Methyldodecanoyl-CoA as a PPARα Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of 10-Methyldodecanoyl-CoA as a potential ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Direct experimental data for this compound is not currently available in the public domain. Therefore, this guide draws upon published data for structurally related branched-chain fatty acyl-CoAs and established PPARα agonists to provide a framework for its evaluation.

Introduction to PPARα and its Ligands

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, particularly fatty acid oxidation.[1][2] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and breakdown in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1] Natural ligands for PPARα include fatty acids and their derivatives.[3] Synthetic ligands, such as fibrates, are used clinically to treat dyslipidemia.[1]

The current understanding is that the CoA thioesters of fatty acids, rather than the free fatty acids themselves, may be the endogenous, high-affinity ligands for PPARα.[4][5] This is particularly true for very-long-chain and branched-chain fatty acids, which have been shown to be potent activators of PPARα.[4][5][6]

Comparative Analysis of PPARα Ligands

While direct experimental values for this compound are unavailable, we can infer its potential activity by comparing it with other branched-chain fatty acyl-CoAs and well-characterized synthetic PPARα agonists.

Ligand TypeCompoundEC50 / IC50 / KdAssay TypeSpeciesReference
Putative Ligand This compound Data Not Available ---
Branched-Chain Fatty Acyl-CoAPhytanoyl-CoAKd ~3-29 nMFluorescence QuenchingHuman[4][5]
Branched-Chain Fatty Acyl-CoAPristanoyl-CoAKd ~3-29 nMFluorescence QuenchingHuman[4][5]
Synthetic AgonistGW7647EC50 ~5.961 nMFRET AssayHuman[7]
Synthetic AgonistFenofibric AcidIC50 ~50 µMTR-FRET AssayHuman[7]
Synthetic AgonistWY-14643-Luciferase Reporter AssayHuman/Mouse[7][8]

Signaling Pathway and Experimental Workflow

To validate a novel compound like this compound as a PPARα ligand, a series of experiments are typically performed. The following diagrams illustrate the PPARα signaling pathway and a general experimental workflow for ligand validation.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (or other ligand) PPARa PPARα Ligand->PPARa Binding PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Activation mRNA mRNA Target_Genes->mRNA Proteins Proteins involved in Fatty Acid Oxidation mRNA->Proteins

Caption: PPARα Signaling Pathway.

Experimental_Workflow Start Hypothesized Ligand: This compound Binding_Assay In Vitro Binding Assay (e.g., AlphaScreen, SPR) Start->Binding_Assay Cell_Based_Assay Cell-Based Reporter Assay (e.g., Luciferase Assay) Binding_Assay->Cell_Based_Assay Confirmed Binding Target_Gene_Expression Target Gene Expression Analysis (e.g., qPCR) Cell_Based_Assay->Target_Gene_Expression Demonstrated Activity In_Vivo_Studies In Vivo Animal Studies Target_Gene_Expression->In_Vivo_Studies Confirmed Target Gene Regulation Conclusion Validation as a PPARα Ligand In_Vivo_Studies->Conclusion Observed Physiological Effects

Caption: Experimental Workflow for PPARα Ligand Validation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a potential PPARα ligand. Below are protocols for key experiments.

Luciferase Reporter Gene Assay

This cell-based assay is a common method to determine if a compound can activate PPARα and induce the transcription of a reporter gene.

Objective: To measure the ability of this compound to activate PPARα-mediated transcription.

Materials:

  • HEK293 or HepG2 cells.

  • Expression plasmid for human or mouse PPARα.

  • Reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound, a known PPARα agonist (e.g., GW7647), and a known antagonist (e.g., GW6471).

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed HEK293 or HepG2 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, the positive control agonist, or the negative control (vehicle). To test for antagonism, cells can be co-treated with the agonist and the test compound.

  • Incubation: Incubate the cells for another 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

In Vitro Competitive Binding Assay (e.g., TR-FRET)

This assay measures the ability of a test compound to displace a known fluorescently labeled PPARα ligand from the PPARα ligand-binding domain (LBD).

Objective: To determine the binding affinity of this compound to the PPARα LBD.

Materials:

  • Recombinant purified human or mouse PPARα LBD.

  • Fluorescently labeled PPARα ligand (tracer).

  • This compound and a known unlabeled PPARα agonist.

  • Assay buffer.

  • Microplates suitable for fluorescence readings.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

Protocol:

  • Assay Setup: In a microplate, combine the PPARα LBD, the fluorescent tracer, and varying concentrations of the unlabeled competitor (this compound or the known agonist).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the TR-FRET signal using a compatible plate reader. The signal will decrease as the fluorescent tracer is displaced by the unlabeled competitor.

  • Data Analysis: Plot the TR-FRET signal against the concentration of the competitor. Calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.

Conclusion

While there is a compelling scientific basis to hypothesize that this compound is a PPARα ligand, based on the established activity of other branched-chain fatty acyl-CoAs, direct experimental validation is necessary.[4][5][6] The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its binding affinity and activation potential for PPARα. Such studies will be crucial in determining its potential role in lipid metabolism and as a therapeutic target.

References

Comparative Analysis of 10-Methyldodecanoyl-CoA and Other Branched-Chain Fatty Acyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical properties and potential cellular roles of 10-Methyldodecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA, with other common branched-chain fatty acids (BCFAs). Due to a scarcity of direct experimental data on this compound, this analysis infers many of its characteristics from the established principles of anteiso-BCFA metabolism and compares them with the more extensively studied iso-BCFAs.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a class of saturated fatty acids characterized by one or more methyl groups on their carbon chain.[1][2] They are primarily found in bacteria, dairy products, and meat.[1] BCFAs are broadly categorized into two main types based on the position of the methyl branch: iso-BCFAs, with a methyl group on the penultimate carbon, and anteiso-BCFAs, with the methyl group on the antepenultimate carbon.[3][4][5] These structural differences significantly influence their physical properties and biological functions.

This compound: An Anteiso-Branched-Chain Fatty Acyl-CoA

This compound, also known as anteisotridecanoyl-CoA, is the coenzyme A derivative of 10-methyldodecanoic acid. As an anteiso-BCFA with a total of 13 carbon atoms, its metabolism and cellular effects are expected to align with those of other odd-numbered, anteiso-BCFAs.

Comparative Data of BCFAs

The following table summarizes and compares the known and inferred properties of this compound with other representative iso- and anteiso-BCFAs.

PropertyThis compound (anteiso-C13:0-CoA)12-Methyltetradecanoyl-CoA (anteiso-C15:0-CoA)14-Methylpentadecanoyl-CoA (iso-C16:0-CoA)14-Methylhexadecanoyl-CoA (iso-C17:0-CoA)
Classification Anteiso-BCFAAnteiso-BCFAIso-BCFAIso-BCFA
Biosynthetic Precursor (in bacteria) Isoleucine-derived primer (2-methylbutyryl-CoA)[6][7]Isoleucine-derived primer (2-methylbutyryl-CoA)[6][7]Leucine (B10760876)/Valine-derived primers (isovaleryl-CoA/isobutyryl-CoA)[6]Leucine/Valine-derived primers (isovaleryl-CoA/isobutyryl-CoA)[6]
Effect on Membrane Fluidity Inferred to increase membrane fluidity, especially at low temperatures.[8]Increases membrane fluidity, crucial for microbial adaptation to cold.[8]Contributes to membrane structure.Contributes to membrane structure.
Effect on Gene Expression (Lipid Metabolism) Inferred to potentially increase the expression of genes like FASN, promoting lipid synthesis.[3]Shown to increase the expression of fatty acid synthase (FASN) in hepatocytes.[3]Shown to decrease the expression of genes involved in lipid synthesis in hepatocytes.[3]Similar effects to other iso-BCFAs are expected.
Effect on Gene Expression (Inflammation) Inferred to potentially increase the expression of pro-inflammatory genes like CRP and IL-6.[3]Shown to increase the expression of C-reactive protein (CRP) and Interleukin-6 (IL-6) in hepatocytes.[3]Shown to decrease the expression of CRP and IL-6 in hepatocytes.[3]Similar effects to other iso-BCFAs are expected.
Metabolic Fate Likely undergoes β-oxidation, potentially yielding propionyl-CoA and acetyl-CoA.Undergoes β-oxidation.Undergoes β-oxidation.Undergoes β-oxidation.

Biosynthesis and Metabolism of BCFAs

The biosynthesis of BCFAs in bacteria, a primary source of these fatty acids, initiates from branched-chain amino acids (BCAAs).[9][10] Isoleucine provides the primer for anteiso-BCFAs, while leucine and valine are the precursors for iso-BCFAs.[6]

BCFA_Biosynthesis Bacterial Biosynthesis of BCFAs cluster_precursors Branched-Chain Amino Acid Precursors cluster_primers Acyl-CoA Primers cluster_synthesis Fatty Acid Elongation cluster_products BCFA Products Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA FAS Fatty Acid Synthase (FAS) 2-Methylbutyryl-CoA->FAS Isovaleryl-CoA->FAS Isobutyryl-CoA->FAS Anteiso-BCFAs\n(e.g., this compound) Anteiso-BCFAs (e.g., this compound) FAS->Anteiso-BCFAs\n(e.g., this compound) Iso-BCFAs (odd-chain) Iso-BCFAs (odd-chain) FAS->Iso-BCFAs (odd-chain) Iso-BCFAs (even-chain) Iso-BCFAs (even-chain) FAS->Iso-BCFAs (even-chain)

Once synthesized, BCFAs are activated to their acyl-CoA esters and can be incorporated into cellular lipids or undergo β-oxidation for energy production. The metabolism of acyl-CoAs is a central hub in cellular energy regulation.

Acyl_CoA_Metabolism General Metabolic Fates of BCFA-CoAs BCFA-CoA Branched-Chain Acyl-CoA (e.g., this compound) BetaOx β-Oxidation BCFA-CoA->BetaOx LipidSyn Incorporation into Lipids (e.g., Phospholipids) BCFA-CoA->LipidSyn Signaling Cellular Signaling BCFA-CoA->Signaling Acetyl-CoA Acetyl-CoA BetaOx->Acetyl-CoA Propionyl-CoA (from odd-chain BCFAs) Propionyl-CoA (from odd-chain BCFAs) BetaOx->Propionyl-CoA (from odd-chain BCFAs) TCA TCA Cycle Energy Energy Production (ATP) TCA->Energy Membrane Cell Membrane LipidSyn->Membrane Acetyl-CoA->TCA Succinyl-CoA Succinyl-CoA Propionyl-CoA (from odd-chain BCFAs)->Succinyl-CoA Succinyl-CoA->TCA

Experimental Protocols

1. Analysis of BCFA Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for identifying and quantifying the fatty acid composition of a sample.

  • Lipid Extraction: Total lipids are extracted from cells or tissues using a solvent system, typically a chloroform/methanol mixture as described by Folch et al.[3]

  • Saponification and Methylation: The extracted lipids are saponified to release the fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: The FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer.[11] The retention times and mass spectra of the sample components are compared to known standards for identification and quantification.

2. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the expression levels of specific genes in response to treatment with different BCFAs.

  • Cell Culture and Treatment: A relevant cell line (e.g., HepG2 hepatocytes) is cultured and treated with specific concentrations of the BCFA of interest (e.g., this compound, 12-methyltetradecanoic acid, 14-methylpentadecanoic acid) for a defined period.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR: The cDNA is used as a template for PCR with primers specific to the target genes (e.g., FASN, SREBP1, CRP, IL-6) and a reference gene for normalization. The relative expression of the target genes is calculated.

Signaling Pathways

The distinct effects of iso- and anteiso-BCFAs on gene expression suggest their involvement in different cellular signaling pathways. While the precise mechanisms for this compound are unknown, we can infer a potential signaling cascade based on the observed effects of other anteiso-BCFAs.

BCFA_Signaling Opposing Effects of iso- and anteiso-BCFAs on Gene Expression cluster_iso iso-BCFAs cluster_anteiso anteiso-BCFAs isoBCFA iso-BCFA (e.g., 14-Methylpentadecanoyl-CoA) isoEffect Decreased Expression of: - FASN - CRP - IL-6 isoBCFA->isoEffect Anti-inflammatory & Anti-lipogenic Effects Anti-inflammatory & Anti-lipogenic Effects isoEffect->Anti-inflammatory & Anti-lipogenic Effects anteisoBCFA anteiso-BCFA (e.g., this compound, 12-Methyltetradecanoyl-CoA) anteisoEffect Increased Expression of: - FASN - CRP - IL-6 anteisoBCFA->anteisoEffect Pro-inflammatory & Pro-lipogenic Effects Pro-inflammatory & Pro-lipogenic Effects anteisoEffect->Pro-inflammatory & Pro-lipogenic Effects

Conclusion and Future Directions

The comparative analysis reveals a significant divergence in the biological activities of iso- and anteiso-branched-chain fatty acids. While iso-BCFAs appear to have anti-inflammatory and anti-lipogenic properties, anteiso-BCFAs may exert the opposite effects. Based on its structure, this compound is predicted to align with the pro-inflammatory and pro-lipogenic characteristics of other anteiso-BCFAs.

  • In vitro enzymatic assays to identify the specific acyl-CoA dehydrogenases and other enzymes that metabolize this compound.

  • Cell-based assays to directly measure the effects of this compound on gene expression, lipid synthesis, and inflammatory pathways.

  • Metabolomic and lipidomic profiling to trace the incorporation and metabolic conversion of this compound within cellular systems.

A deeper understanding of the specific functions of individual BCFAs like this compound will be invaluable for researchers in nutrition, microbiology, and drug development, potentially leading to novel therapeutic strategies targeting metabolic and inflammatory diseases.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity with 10-Methyldodecanoyl-CoA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, public domain literature does not provide specific experimental data on the cross-reactivity of antibodies with 10-Methyldodecanoyl-CoA analogs. This guide is designed to provide researchers with the necessary framework to conduct these assessments independently. By employing a competitive Enzyme-Linked Immunosorbent Assay (ELISA), investigators can determine the specificity of their antibodies and quantify the degree of cross-reactivity with structurally similar molecules. This document outlines the principles, experimental protocols, data interpretation, and visualization tools necessary for a comprehensive cross-reactivity analysis.

The core of this analysis lies in the competitive immunoassay, a technique ideal for detecting small molecules like this compound.[1][2][3] In this setup, the analyte in a sample (an unlabeled analog) competes with a labeled or coated antigen for a limited number of antibody binding sites.[4][5][6] A higher concentration of the analog in the sample will result in less of the labeled antigen binding to the antibody, leading to a weaker signal.[3][5] This inverse relationship between the concentration of the analog and the signal intensity allows for the quantification of binding affinity and, consequently, cross-reactivity.

Principle of Competitive ELISA for Cross-Reactivity

The following diagram illustrates the competitive binding principle that underpins this experimental approach.

Competitive_ELISA_Principle cluster_0 High Analog Concentration cluster_1 Low Analog Concentration Ab1 Antibody Analog1 Free Analog (in sample) Ab1->Analog1 High Binding Coated1 Coated This compound Ab1->Coated1 Low Binding Signal1 Low Signal Coated1->Signal1 Ab2 Antibody Analog2 Free Analog (in sample) Ab2->Analog2 Low Binding Coated2 Coated This compound Ab2->Coated2 High Binding Signal2 High Signal Coated2->Signal2

Caption: Competitive binding in an ELISA for cross-reactivity analysis.

Quantitative Data Summary (Hypothetical)

The primary output of a cross-reactivity study is the half-maximal inhibitory concentration (IC50), which is the concentration of an analog required to inhibit 50% of the antibody binding to the coated target antigen. Cross-reactivity is then calculated relative to the target analyte, this compound.

Table 1: Hypothetical IC50 Values and Cross-Reactivity of an Anti-10-Methyldodecanoyl-CoA Antibody with Various Analogs

CompoundAnalog StructureIC50 (nM)% Cross-Reactivity
This compound Target Analyte 15.5 100%
Analog A8-Methyldodecanoyl-CoA30.251.3%
Analog B12-Methyldodecanoyl-CoA150.810.3%
Analog CDodecanoyl-CoA (unbranched)455.13.4%
Analog D10-Methylundecanoyl-CoA (C11)98.715.7%
Analog E10-Methyltridecanoyl-CoA (C13)75.320.6%
Analog FTetradecanoyl-CoA> 1000< 1.5%

Note: Data are hypothetical and for illustrative purposes only.

Calculation of Percent Cross-Reactivity:

The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of this compound / IC50 of Analog) * 100

This calculation provides a quantitative measure of the antibody's ability to bind to each analog relative to its binding to the primary target.

Experimental Protocols

A detailed and optimized protocol is crucial for obtaining reliable and reproducible data. The following is a comprehensive protocol for a competitive indirect ELISA.

Protocol: Competitive Indirect ELISA for Cross-Reactivity Assessment

1. Materials and Reagents:

  • High-binding 96-well microplates

  • Anti-10-Methyldodecanoyl-CoA polyclonal or monoclonal antibody

  • This compound-protein conjugate (e.g., -BSA or -OVA) for coating

  • This compound standard

  • Panel of this compound analogs

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)

  • Assay Buffer (e.g., 1% BSA in Wash Buffer)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

2. Experimental Workflow Diagram:

ELISA_Workflow start Start coating Coat Plate with This compound-Protein Conjugate start->coating wash1 Wash Plate coating->wash1 Incubate overnight at 4°C blocking Block with Blocking Buffer wash1->blocking wash2 Wash Plate blocking->wash2 Incubate 1-2h at RT competition Add Antibody mixed with Standard or Analog wash2->competition wash3 Wash Plate competition->wash3 Incubate 1-2h at RT secondary_ab Add Enzyme-Conjugated Secondary Antibody wash3->secondary_ab wash4 Wash Plate secondary_ab->wash4 Incubate 1h at RT substrate Add Substrate (e.g., TMB) wash4->substrate stop Add Stop Solution substrate->stop Incubate 15-30 min in dark read Read Absorbance at 450 nm stop->read end_node End read->end_node

Caption: Step-by-step workflow for the competitive indirect ELISA.

3. Detailed Procedure:

  • Plate Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT).

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the this compound standard and each analog in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate this mixture for 30 minutes at RT.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at RT.

  • Detection:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Assay Buffer, to each well.

    • Incubate for 1 hour at RT.

  • Signal Development:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at RT in the dark. The development time may need optimization.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance (Optical Density, OD) of each well at 450 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average OD of the blank wells from all other OD readings.

  • Plot the OD values against the logarithm of the concentration for the standard and each analog.

  • Use a four-parameter logistic curve fit to determine the IC50 value for each compound.

  • Calculate the percent cross-reactivity for each analog using the formula provided above.

This guide provides a robust starting point for researchers aiming to characterize the specificity of antibodies against this compound. Adherence to these protocols and data analysis methods will ensure the generation of high-quality, comparable data essential for drug development and scientific research.

References

A Comparative Guide to the Biological Effects of 10-Methyldodecanoyl-CoA and its Free Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of the activated acyl-CoA form, 10-Methyldodecanoyl-CoA, and its corresponding free fatty acid, 10-methyldodecanoic acid. While direct comparative experimental data for these specific molecules is limited, this document synthesizes established principles of fatty acid and acyl-CoA metabolism and signaling to highlight their distinct biological roles.

Executive Summary

The fundamental difference between 10-methyldodecanoic acid and its CoA ester lies in their metabolic activation state. As a free fatty acid, 10-methyldodecanoic acid is relatively inert until it is converted to this compound. This activation, catalyzed by acyl-CoA synthetases, is a critical regulatory step that dictates its metabolic fate and signaling functions. The CoA moiety acts as a handle, targeting the molecule to specific enzymes and cellular compartments, thereby unlocking its biological activity. In essence, the free fatty acid is the precursor, while the acyl-CoA is the metabolically active form.

Data Presentation: A Comparative Overview

Feature10-Methyldodecanoic Acid (Free Fatty Acid)This compound (Acyl-CoA)
Cellular Uptake Can cross the plasma membrane via protein transporters (e.g., FATPs, CD36) or passive diffusion.Not directly transported across the plasma membrane. It is synthesized intracellularly.
Metabolic Activation Must be activated to its CoA form to participate in metabolic pathways.Already in its metabolically active form.
Primary Cellular Role Precursor for metabolic activation; can act as a signaling molecule, though often with lower potency than its CoA derivative.Direct substrate for a wide range of metabolic and signaling pathways.
Metabolic Fates Activation to this compound.β-oxidation for energy production, incorporation into complex lipids (e.g., triglycerides, phospholipids), protein acylation, and a precursor for other signaling molecules.
Signaling Functions Can modulate the activity of certain proteins and transcription factors. Branched-chain fatty acids have been shown to have anti-inflammatory and lipid-lowering effects.[1][2]Acts as a potent allosteric regulator of enzymes and a direct ligand for transcription factors, influencing gene expression related to lipid metabolism.[3][4][5]
Subcellular Localization Found in the cytoplasm, often bound to fatty acid-binding proteins (FABPs).Primarily localized in the mitochondrial matrix, peroxisomes, and the endoplasmic reticulum, where key metabolic pathways occur.

Key Biological Differences in Detail

Cellular Entry and Activation: The First Regulatory Gate

10-methyldodecanoic acid, being a free fatty acid, can be transported into the cell from the extracellular environment. This process is mediated by a family of fatty acid transport proteins (FATPs) and other transporters like CD36. Once inside the cell, it is not immediately active in most metabolic pathways. The crucial step is its activation to this compound. This irreversible reaction is catalyzed by acyl-CoA synthetases (ACSs), which are strategically located in different cellular compartments, including the endoplasmic reticulum and the outer mitochondrial membrane.[3] This localization helps to channel the newly formed this compound towards specific metabolic fates.

In contrast, this compound is not typically transported into the cell. It is the intracellular product of the activation of its free fatty acid precursor. This distinction underscores the tight regulation of the intracellular pool of acyl-CoAs.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FFA_ext 10-Methyldodecanoic Acid Transport Fatty Acid Transporters FFA_ext->Transport Uptake FFA_int 10-Methyldodecanoic Acid ACS Acyl-CoA Synthetase FFA_int->ACS Activation AcylCoA This compound Metabolism Metabolic Pathways (e.g., β-oxidation, Lipid Synthesis) AcylCoA->Metabolism Signaling Cellular Signaling AcylCoA->Signaling Transport->FFA_int ACS->AcylCoA

Cellular uptake and activation of 10-methyldodecanoic acid.
Metabolic Fates: The Divergence of Function

Once activated, this compound is at a metabolic crossroads, with its fate determined by the cellular energy status and signaling needs.

  • β-Oxidation: In the mitochondria, this compound can undergo β-oxidation to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP. As a branched-chain fatty acyl-CoA, its oxidation may involve specific enzymatic steps to handle the methyl group.

  • Lipid Synthesis: In the endoplasmic reticulum, it can be incorporated into complex lipids such as triglycerides for energy storage or phospholipids (B1166683) for membrane synthesis.

  • Protein Acylation: The dodecanoyl group can be attached to proteins, a post-translational modification that can alter their function and localization.

The free fatty acid, 10-methyldodecanoic acid, cannot directly participate in these pathways.

G cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum cluster_cyto Cytosol AcylCoA This compound BetaOx β-Oxidation AcylCoA->BetaOx LipidSyn Complex Lipid Synthesis AcylCoA->LipidSyn ProtAcyl Protein Acylation AcylCoA->ProtAcyl ATP ATP BetaOx->ATP Triglycerides Triglycerides LipidSyn->Triglycerides Phospholipids Phospholipids LipidSyn->Phospholipids AcylProt Acylated Proteins ProtAcyl->AcylProt

Metabolic fates of this compound.
Cellular Signaling: A Tale of Two Potencies

Both the free fatty acid and its CoA ester can act as signaling molecules, but their mechanisms and potencies differ.

  • 10-Methyldodecanoic Acid: As a branched-chain fatty acid, it may exert anti-inflammatory and beneficial effects on lipid metabolism.[1][2] Studies on other branched-chain fatty acids have shown they can modulate the expression of genes involved in inflammation and lipid synthesis.[2]

  • This compound: Long-chain acyl-CoAs are potent regulators of cellular processes. They can act as allosteric regulators of key metabolic enzymes and as direct ligands for nuclear receptors and other transcription factors, thereby controlling gene expression.[3][4][5] The intracellular concentration of free acyl-CoAs is kept at very low levels, suggesting they are potent signaling molecules.

The conversion to the CoA form can be seen as an amplification step in the signaling cascade initiated by the free fatty acid.

Experimental Protocols

While direct comparative data is lacking, the following experimental protocols can be adapted to investigate and compare the biological effects of 10-methyldodecanoic acid and this compound.

Protocol 1: Cellular Uptake and Activation Assay

Objective: To measure the rate of cellular uptake and conversion of 10-methyldodecanoic acid to this compound.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., hepatocytes, adipocytes) to confluence in appropriate multi-well plates.

  • Radiolabeling: Prepare a solution of [14C]-10-methyldodecanoic acid complexed to bovine serum albumin (BSA).

  • Incubation: Incubate the cells with the radiolabeled fatty acid for various time points.

  • Cell Lysis and Fractionation: At each time point, wash the cells to remove extracellular label, then lyse the cells and separate the cytosolic and membrane fractions.

  • Lipid Extraction: Perform a Bligh-Dyer lipid extraction on the cell lysates.

  • Thin-Layer Chromatography (TLC): Separate the free fatty acid and acyl-CoA fractions using TLC.

  • Quantification: Scrape the corresponding spots from the TLC plate and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the rate of uptake (total intracellular radioactivity) and the rate of activation (radioactivity in the acyl-CoA fraction).

Protocol 2: Gene Expression Analysis

Objective: To compare the effects of 10-methyldodecanoic acid and a cell-permeable analog of this compound on the expression of genes involved in lipid metabolism and inflammation.

Methodology:

  • Cell Treatment: Treat cultured cells with 10-methyldodecanoic acid or a cell-permeable thioester derivative of this compound at various concentrations and for different durations.

  • RNA Extraction: Isolate total RNA from the treated cells.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to quantify the mRNA levels of target genes (e.g., FASN, SREBP-1c, PPARα, TNF-α, IL-6).

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene and calculate the fold change in expression relative to untreated control cells.

G Start Cell Culture Treatment Treat cells with: - 10-Methyldodecanoic Acid - Cell-permeable this compound analog Start->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction qRT_PCR Quantitative Real-Time PCR (Target Genes: FASN, SREBP-1c, PPARα, etc.) RNA_Extraction->qRT_PCR Analysis Data Analysis (Fold Change in Gene Expression) qRT_PCR->Analysis End Results Analysis->End

Workflow for Gene Expression Analysis.

Conclusion

The biological activities of this compound and its free fatty acid, 10-methyldodecanoic acid, are fundamentally distinct, with the conversion to the acyl-CoA form being the gateway to metabolic and potent signaling functions. While the free fatty acid can initiate signaling cascades, its CoA derivative is the direct effector molecule in a multitude of cellular processes. Understanding these differences is crucial for researchers in metabolism, cell signaling, and drug development, as targeting the activation step or the downstream pathways of the acyl-CoA can offer novel therapeutic strategies. Further research employing direct comparative studies is warranted to fully elucidate the specific biological roles of this particular branched-chain fatty acid and its activated form.

References

Validating the Role of 10-Methyldodecanoyl-CoA in Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential role of 10-Methyldodecanoyl-CoA in modulating gene expression. Due to the limited direct experimental data on this compound, this document leverages findings from related branched-chain fatty acids (BCFAs) to infer its likely biological activities and mechanisms of action. This guide will objectively compare the performance of various BCFAs with other fatty acids in influencing gene expression, supported by experimental data from peer-reviewed studies.

Introduction to this compound and Branched-Chain Fatty Acids

This compound is a coenzyme A derivative of 10-methyldodecanoic acid, a type of branched-chain fatty acid (BCFA). BCFAs are characterized by the presence of one or more methyl groups along their carbon chain. They are classified as either iso-BCFAs, with a methyl group on the penultimate carbon, or anteiso-BCFAs, with the methyl group on the antepenultimate carbon. This compound falls into the category of anteiso-BCFAs.

While straight-chain fatty acids have been extensively studied for their roles in cellular signaling and gene regulation, emerging research highlights the unique biological activities of BCFAs. These molecules have been shown to influence key cellular processes, including lipid metabolism and inflammation, primarily through the modulation of gene expression. The primary mechanism of action for many fatty acids, including BCFAs, is through their interaction with nuclear receptors, which are ligand-activated transcription factors.

Comparative Analysis of Gene Expression Changes

The following tables summarize quantitative data from studies investigating the effects of different fatty acids on the expression of key genes involved in lipid metabolism and inflammation. These comparisons provide a framework for postulating the potential effects of this compound.

Table 1: Effect of Branched-Chain Fatty Acids on Genes Related to Lipid Metabolism in Human Adipocytes

GeneGene FunctionFatty Acid TreatmentConcentrationFold Change in ExpressionReference
FASNFatty Acid Synthase12-Methyltetradecanoic acid (anteiso-BCFA)10 µM↑ 1.5-fold[1]
FASNFatty Acid Synthase14-Methylpentadecanoic acid (iso-BCFA)10 µM↓ 0.8-fold[1]
SREBP1Sterol Regulatory Element-Binding Protein 112-Methyltetradecanoic acid (anteiso-BCFA)10 µMNo significant change[1]
SREBP1Sterol Regulatory Element-Binding Protein 114-Methylpentadecanoic acid (iso-BCFA)10 µM↓ 0.7-fold[1]
SCD1Stearoyl-CoA Desaturase-112-Methyltetradecanoic acid (anteiso-BCFA)10 µM↓ 0.6-fold[1]
SCD1Stearoyl-CoA Desaturase-114-Methylpentadecanoic acid (iso-BCFA)10 µM↓ 0.5-fold[1]

Table 2: Effect of Branched-Chain Fatty Acids on Genes Related to Inflammation in Human Adipocytes

GeneGene FunctionFatty Acid TreatmentConcentrationFold Change in ExpressionReference
IL-6Interleukin-612-Methyltetradecanoic acid (anteiso-BCFA)10 µM↑ 1.8-fold[1]
IL-6Interleukin-614-Methylpentadecanoic acid (iso-BCFA)10 µM↓ 0.4-fold[1]
COX-2Cyclooxygenase-212-Methyltetradecanoic acid (anteiso-BCFA)10 µMNo significant change[1]
COX-2Cyclooxygenase-214-Methylpentadecanoic acid (iso-BCFA)10 µM↓ 0.7-fold (at 50 µM)[1]

Signaling Pathways and Mechanisms of Action

Fatty acids primarily exert their effects on gene expression by activating nuclear receptors, most notably Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs). These receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.

dot

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid (e.g., this compound) FABP Fatty Acid Binding Protein BCFA->FABP PPAR PPAR FABP->PPAR Translocation RXR_c RXR PPAR->RXR_c CoR Co-repressor Complex PPAR->CoR Dissociation upon ligand binding PPAR_RXR PPAR:RXR Heterodimer PPRE PPRE (PPAR Response Element) PPAR_RXR->PPRE Binding CoA Co-activator Complex PPRE->CoA Recruitment Gene Target Gene (e.g., CPT1, ACOX1) CoA->Gene Transcription Activation mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation

Caption: PPAR signaling pathway activation by a branched-chain fatty acid.

dot

Caption: LXR signaling pathway activation by a fatty acid ligand.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the role of fatty acids in gene expression changes.

Protocol 1: Cell Culture and Fatty Acid Treatment

This protocol describes the general procedure for treating cultured cells with fatty acids to analyze subsequent changes in gene expression.

  • Cell Seeding: Plate cells (e.g., HepG2 hepatocytes, 3T3-L1 preadipocytes) in appropriate culture vessels and medium. Allow cells to adhere and reach 70-80% confluency.

  • Fatty Acid Preparation:

    • Dissolve the fatty acid (e.g., 10-Methyldodecanoic acid, comparator fatty acids) in a suitable solvent such as ethanol (B145695) or DMSO to create a stock solution.

    • Complex the fatty acid stock solution with fatty-acid-free bovine serum albumin (BSA) in the culture medium. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1. This enhances solubility and facilitates cellular uptake.

  • Treatment: Remove the standard culture medium from the cells and replace it with the medium containing the fatty acid-BSA complex or a BSA-only control medium. Typical treatment concentrations range from 10 µM to 100 µM.

  • Incubation: Incubate the cells for a specified duration, commonly 24 to 48 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and then harvest them for subsequent RNA or protein extraction.

dot

Cell_Treatment_Workflow A Seed Cells C Treat Cells A->C B Prepare Fatty Acid-BSA Complex B->C D Incubate (24-48h) C->D E Harvest Cells D->E F RNA/Protein Extraction E->F

Caption: General workflow for cell treatment with fatty acids.

Protocol 2: RNA-Seq Analysis of Gene Expression

This protocol outlines the steps for analyzing global gene expression changes in response to fatty acid treatment using RNA sequencing.

  • RNA Isolation: Isolate total RNA from harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation:

    • Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.

    • Fragment the enriched mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the quality-filtered reads to a reference genome using a splice-aware aligner (e.g., STAR).

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2 or edgeR in R) to identify differentially expressed genes between the fatty acid-treated and control groups. Set significance thresholds based on p-value and fold change.

dot

RNA_Seq_Workflow A RNA Isolation B Library Preparation A->B C Sequencing B->C D Data Analysis (QC, Alignment, DEGs) C->D

Caption: Workflow for RNA-Seq analysis.

Protocol 3: Chromatin Immunoprecipitation (ChIP-Seq)

This protocol is used to identify the genomic binding sites of transcription factors, such as PPARs and LXRs, that are activated by fatty acids.

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-600 base pairs.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-PPARγ).

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating. Purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.

  • Data Analysis:

    • Alignment: Align the sequencing reads to the reference genome.

    • Peak Calling: Identify regions of the genome with a significant enrichment of reads (peaks), which represent the binding sites of the transcription factor.

    • Motif Analysis: Analyze the DNA sequences within the peaks to identify the consensus binding motif of the transcription factor.

dot

ChIP_Seq_Workflow A Cross-linking B Chromatin Shearing A->B C Immunoprecipitation B->C D Reverse Cross-linking & DNA Purification C->D E Sequencing D->E F Data Analysis (Peak Calling, Motif Finding) E->F

Caption: Workflow for ChIP-Seq analysis.

Protocol 4: Dual-Luciferase Reporter Assay for Nuclear Receptor Activation

This assay is used to quantify the ability of a compound to activate a specific nuclear receptor.

  • Plasmid Constructs:

    • Reporter Plasmid: Contains a luciferase gene under the control of a promoter with multiple copies of the response element for the nuclear receptor of interest (e.g., PPRE for PPARs, LXRE for LXRs).

    • Expression Plasmid: Contains the cDNA for the nuclear receptor.

    • Control Plasmid: Contains a different reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter, used for normalization.

  • Transfection: Co-transfect the plasmids into a suitable cell line (e.g., HEK293T).

  • Treatment: Treat the transfected cells with the fatty acid of interest or a control compound.

  • Lysis and Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control.

Conclusion

While direct evidence for the role of this compound in gene expression is currently lacking, the available data on other branched-chain fatty acids strongly suggest its potential as a modulator of genes involved in lipid metabolism and inflammation. As an anteiso-BCFA, it may exhibit distinct effects compared to iso-BCFAs. The primary mechanism of action is likely through the activation of nuclear receptors such as PPARs and LXRs. The experimental protocols provided in this guide offer a robust framework for researchers to directly investigate the effects of this compound and further elucidate the biological functions of this and other BCFAs. Future studies employing transcriptomic and epigenomic approaches are warranted to fully validate its role and therapeutic potential.

References

Unraveling the Functional Dichotomy of Iso- and Anteiso-Fatty Acyl-CoAs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular lipidomics, branched-chain fatty acids (BCFAs) represent a critical class of molecules, particularly prevalent in bacteria, that play pivotal roles in maintaining membrane integrity and fluidity. Among BCFAs, iso- and anteiso-fatty acids, and their activated acyl-CoA counterparts, are of significant interest due to their distinct structural and functional properties. This guide provides an objective comparison of the functional differences between iso- and anteiso-fatty acyl-CoAs, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in understanding their unique contributions to cellular physiology.

Structural and Physical Differences

The primary distinction between iso- and anteiso-fatty acids lies in the position of the methyl branch. Iso-fatty acids have a methyl group on the penultimate (n-2) carbon, whereas anteiso-fatty acids have a methyl group on the antepenultimate (n-3) carbon. This seemingly subtle difference in structure has profound effects on their physical properties, most notably their melting points. The methyl group in anteiso-fatty acids disrupts lipid packing more significantly than in iso-fatty acids, leading to a lower melting point and increased membrane fluidity at lower temperatures.

Table 1: Comparison of Melting Points for Iso- and Anteiso-Fatty Acids
Fatty AcidStructureMelting Point (°C)
14-methylpentadecanoic acid (iso-C16:0)CH₃(CH₂)₁₁CH(CH₃)CH₂COOH60.5
13-methylpentadecanoic acid (anteiso-C16:0)CH₃CH₂CH(CH₃)(CH₂)₁₀COOH49.5
15-methylhexadecanoic acid (iso-C17:0)CH₃(CH₂)₁₂CH(CH₃)CH₂COOH64.5
14-methylhexadecanoic acid (anteiso-C17:0)CH₃CH₂CH(CH₃)(CH₂)₁₁COOH52.2

Data compiled from various sources.

Functional Differences in Biological Systems

The distinct physical properties of iso- and anteiso-fatty acyl-CoAs translate into significant functional differences, primarily impacting membrane biology and enzyme kinetics.

Membrane Fluidity and Adaptation

The most well-documented functional difference is their differential impact on membrane fluidity. Cell membranes composed largely of iso- and anteiso-fatty acids support the growth of bacteria in a wide range of environments, including extreme conditions[1]. Anteiso-fatty acids are more effective at increasing membrane fluidity, a critical adaptation for bacteria exposed to low temperatures. For instance, in Listeria monocytogenes, a decrease in growth temperature leads to an increased proportion of anteiso-fatty acids, which is crucial for maintaining a fluid, liquid-crystalline state of the membrane lipids[2]. This "homeoviscous adaptation" ensures the proper function of membrane-embedded proteins and transport systems at colder temperatures.

Enzyme Specificity and Kinetics

The biosynthesis and metabolism of iso- and anteiso-fatty acyl-CoAs are governed by enzymes that exhibit distinct substrate specificities. The initial step in branched-chain fatty acid synthesis is catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH), which condenses a branched-chain acyl-CoA primer with malonyl-ACP. The specificity of FabH for different primers is a key determinant of the final iso-to-anteiso ratio in the cell membrane.

A study on Listeria monocytogenes FabH revealed a temperature-dependent preference for the anteiso precursor, 2-methylbutyryl-CoA, over the iso precursors, isobutyryl-CoA and isovaleryl-CoA. This preference was more pronounced at lower temperatures, providing a molecular basis for the observed increase in anteiso-fatty acids during cold adaptation[3][4].

Table 2: Kinetic Parameters of Listeria monocytogenes FabH with Branched-Chain Acyl-CoA Precursors
Substrate (Primer)Precursor forApparent Km (μM) at 30°CRelative Vmax at 30°C (%)Apparent Km (μM) at 10°CRelative Vmax at 10°C (%)
Isobutyryl-CoAEven-numbered iso-fatty acids24.310030.7100
Isovaleryl-CoAOdd-numbered iso-fatty acids16.211522.1110
2-Methylbutyryl-CoAOdd-numbered anteiso-fatty acids10.513012.8155

Adapted from Singh et al. (2009). Vmax is relative to the activity with isobutyryl-CoA.

Biosynthesis and Metabolic Fate of Iso- and Anteiso-Fatty Acyl-CoAs

The biosynthesis of iso- and anteiso-fatty acyl-CoAs initiates from branched-chain amino acids (BCAAs). Leucine and valine are precursors for iso-fatty acids, while isoleucine is the precursor for anteiso-fatty acids[5]. These amino acids are converted to their respective branched-chain α-keto acids, which are then decarboxylated to form the short-chain acyl-CoA primers for fatty acid synthesis[6][7][8].

Once synthesized, these branched-chain fatty acyl-CoAs are primarily incorporated into membrane phospholipids, where they modulate the physical properties of the lipid bilayer[9][10]. The pathway from BCAA precursors to phospholipid incorporation is a key metabolic route in many bacteria.

Diagram 1: Biosynthesis Pathway of Iso- and Anteiso-Fatty Acyl-CoAs

BCFAsynthesis Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA BCAT, BKD Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA BCAT, BKD Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA BCAT, BKD iso-Fatty Acyl-CoA iso-Fatty Acyl-CoA Isovaleryl-CoA->iso-Fatty Acyl-CoA FAS II Isobutyryl-CoA->iso-Fatty Acyl-CoA FAS II anteiso-Fatty Acyl-CoA anteiso-Fatty Acyl-CoA 2-Methylbutyryl-CoA->anteiso-Fatty Acyl-CoA FAS II Membrane_Phospholipids Membrane_Phospholipids iso-Fatty Acyl-CoA->Membrane_Phospholipids Acyltransferases anteiso-Fatty Acyl-CoA->Membrane_Phospholipids Acyltransferases

Caption: Biosynthesis of iso- and anteiso-fatty acyl-CoAs from amino acid precursors.

Experimental Protocols

Analysis of Iso- and Anteiso-Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of fatty acid methyl esters (FAMEs) from bacterial cells to determine the relative abundance of iso- and anteiso-fatty acids.

Methodology:

  • Cell Culture and Harvesting: Grow bacterial cells under desired conditions. Harvest cells by centrifugation and wash with a suitable buffer.

  • Lipid Extraction: Extract total lipids from the cell pellet using a modified Bligh-Dyer or Folch method with a chloroform:methanol solvent system.

  • Saponification and Methylation: Saponify the lipid extract with methanolic NaOH or KOH to release free fatty acids. Convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using an acid catalyst such as BF₃-methanol or methanolic HCl.

  • FAME Extraction: Extract the FAMEs from the reaction mixture using an organic solvent like hexane.

  • GC-MS Analysis: Inject the extracted FAMEs into a gas chromatograph equipped with a mass spectrometer. Use a suitable capillary column (e.g., SP-2560) and a temperature gradient to separate the different FAMEs.

  • Identification and Quantification: Identify the iso- and anteiso-FAMEs based on their retention times and mass spectra compared to known standards. Quantify the relative amounts of each fatty acid by integrating the peak areas.

Diagram 2: Experimental Workflow for GC-MS Analysis of BCFAs

GCMS_Workflow A Bacterial Cell Culture B Cell Harvesting & Washing A->B C Total Lipid Extraction (e.g., Bligh-Dyer) B->C D Saponification & Methylation (to form FAMEs) C->D E FAME Extraction (with Hexane) D->E F GC-MS Analysis E->F G Data Analysis (Identification & Quantification) F->G

Caption: Workflow for the analysis of branched-chain fatty acids by GC-MS.

Measurement of Membrane Fluidity using Laurdan Fluorescence Spectroscopy

This protocol describes a method to assess the overall membrane fluidity of bacterial cells containing different proportions of iso- and anteiso-fatty acids using the fluorescent probe Laurdan.

Methodology:

  • Cell Preparation: Grow bacterial cells to the desired growth phase. Adjust the cell density to a standardized optical density (e.g., OD₆₀₀ of 0.5) in a suitable buffer.

  • Laurdan Staining: Add Laurdan to the cell suspension to a final concentration of 10 µM. Incubate in the dark at room temperature for 30 minutes to allow the probe to incorporate into the cell membranes.

  • Fluorescence Measurement: Transfer the stained cell suspension to a quartz cuvette. Measure the fluorescence emission spectra from 400 to 550 nm with an excitation wavelength of 350 nm using a spectrofluorometer.

  • Calculation of Generalized Polarization (GP): Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm (gel phase) and 490 nm (liquid-crystalline phase), respectively.

  • Interpretation: A lower GP value indicates higher membrane fluidity. Compare the GP values of cells with different iso- and anteiso-fatty acid compositions to assess their relative effects on membrane fluidity.

Conclusion

The functional differences between iso- and anteiso-fatty acyl-CoAs are rooted in their distinct molecular structures, which significantly influence their physical properties and biological roles. Anteiso-fatty acyl-CoAs are more potent fluidizing agents for cell membranes, a property that is critical for bacterial adaptation to low temperatures. This is reflected in the temperature-dependent substrate specificity of key biosynthetic enzymes like FabH, which favor the production of anteiso precursors at colder temperatures. The provided experimental protocols offer robust methods for researchers to investigate these differences in their own systems. A thorough understanding of the functional dichotomy of these branched-chain fatty acyl-CoAs is essential for fields ranging from microbial physiology to the development of novel antimicrobial agents that target bacterial membrane biosynthesis.

References

Validating the Function of 10-Methyldodecanoyl-CoA: A Comparative Guide to Knockout Studies and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of knockout studies and alternative experimental approaches to validate the function of 10-Methyldodecanoyl-CoA, an anteiso-branched-chain fatty acid (BCFA). Due to the absence of direct knockout studies for this compound, this guide focuses on the key enzymes involved in its biosynthesis. By examining the effects of knocking out these enzymes, researchers can infer the functional roles of this specific BCFA.

Comparison of Knockout Studies for Key Biosynthetic Enzymes

Validating the function of this compound can be indirectly achieved by studying the genetic knockout of enzymes essential for its synthesis. The primary pathway for the biosynthesis of anteiso-BCFAs involves the conversion of branched-chain amino acids (BCAAs) into acyl-CoA primers, which are then elongated. The key enzymes in this pathway are Branched-Chain Amino Acid Transaminase (BCAT), Branched-Chain α-Keto Acid Dehydrogenase (BCKDH), and Fatty Acid Synthase (FAS).

Target EnzymeExpected Impact on this compound LevelsKey Phenotypic Observations in Knockout ModelsSuitability for Validating this compound Function
BCAT2 (Mitochondrial) Significant decreaseAccumulation of BCAAs in plasma and tissues.High: Directly upstream, its knockout would significantly reduce the precursor pool for this compound synthesis.
BCKDH (Complex) Significant decreaseAccumulation of BCAAs and branched-chain α-keto acids (BCKAs), leading to various metabolic disorders. Neurological abnormalities and impaired growth have been observed in BCKDH kinase-deficient mice, which have constitutively active BCKDH and thus depleted BCAA levels[1][2].High: As the rate-limiting step in BCAA catabolism, its disruption would severely limit the availability of the 2-methylbutyryl-CoA primer required for this compound synthesis.
FASN (Fatty Acid Synthase) Significant decreaseEmbryonic lethality in global knockout models. Tissue-specific knockouts show various defects, including impaired lipid accumulation and altered metabolic profiles[3][4]. Macrophage-specific FASN knockout leads to reduced atherosclerosis[3].Moderate to High: While essential for elongation, its global knockout is lethal. Tissue-specific knockouts could be used to study the function of this compound in specific cell types.

Quantitative Data from Related Knockout Studies

Knockout ModelAnalyteFold Change (vs. Wild Type)Tissue/Sample TypeReference
BCKDH Kinase (BDK) Knockout (Constitutively active BCKDH) Branched-Chain Amino Acids (BCAAs)↓ ~50-75%Blood, Brain, Heart, Muscle, Kidney[1]
BCKDHA (BCKDH subunit) Knockdown (CRISPR/Cas9) Branched-Chain Fatty Acids (BCFAs)↓ (relative fold change)3T3-L1 Adipocytes[5]
Macrophage-specific FASN Knockout Cholesteryl EstersPeritoneal Macrophages[3]
Macrophage-specific FASN Knockout TriglyceridesPeritoneal Macrophages[3]

Experimental Protocols

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of BCFAs in biological samples.

a. Sample Preparation (Fecal or Tissue Homogenate):

  • Weigh approximately 20 mg of the sample into a microcentrifuge tube.

  • Add 20 µL of 0.5 M NaOH, 20 µL of an internal standard solution (e.g., deuterated caproic acid), and 460 µL of methanol (B129727).

  • Homogenize the sample using stainless steel beads.

  • Add 400 µL of 80% methanol in water, vortex, and incubate at -20°C for 30 minutes.

  • Sonicate the sample in an ice bath for 10 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator[6].

b. Derivatization:

  • To the dried extract, add 40 µL of a derivatization solution (e.g., pentafluorobenzyl bromide (PFBBr) in acetone) and incubate at 60°C for 90 minutes.

  • Alternatively, for fatty acid methyl esters (FAMEs), add a solution of BF3 in methanol and heat.

  • After cooling, evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS analysis (e.g., hexane)[7].

c. GC-MS Analysis:

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 60°C for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in full scan mode or selected ion monitoring (SIM) for targeted analysis[6][7].

Stable Isotope Tracing of Branched-Chain Fatty Acid Metabolism

This method allows for the quantitative analysis of BCFA synthesis and oxidation.

a. In Vivo Labeling:

  • Administer a stable isotope-labeled precursor of this compound, such as [U-¹³C]-isoleucine, to the animal model.

  • The tracer can be administered as a bolus injection or through continuous infusion[8][9].

b. Sample Collection and Processing:

  • Collect blood and tissue samples at various time points after tracer administration.

  • Extract fatty acids from the samples as described in the GC-MS protocol.

c. Isotopic Enrichment Analysis:

  • Analyze the samples using GC-MS to determine the incorporation of the stable isotope into this compound and its metabolites.

  • The mass isotopomer distribution will provide information on the rate of synthesis and turnover of the BCFA[8][10].

Mandatory Visualizations

cluster_BCAA_Catabolism BCAA Catabolism cluster_FAS Fatty Acid Synthesis cluster_Beta_Oxidation β-Oxidation Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β- methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT Methylbutyryl_CoA 2-Methylbutyryl-CoA (Primer) alpha_Keto_beta_methylvalerate->Methylbutyryl_CoA BCKDH Methyldodecanoyl_CoA This compound Methylbutyryl_CoA->Methyldodecanoyl_CoA FAS Malonyl_CoA Malonyl-CoA (Elongation Unit) Malonyl_CoA->Methyldodecanoyl_CoA FAS Acetyl_CoA Acetyl-CoA Methyldodecanoyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Methyldodecanoyl_CoA->Propionyl_CoA

Caption: Biosynthesis and degradation pathway of this compound.

cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Validation Validation Sample Biological Sample (Tissue, Plasma, etc.) Homogenization Homogenization & Internal Standard Addition Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Quantification GCMS->Data Comparison Comparison of BCFA Profiles Data->Comparison KO_Model Knockout Model (e.g., BCKDH-/-) KO_Model->Sample WT_Control Wild-Type Control WT_Control->Sample

Caption: Experimental workflow for validating this compound function.

Alternative Validation Strategies

Given the challenges of direct knockout studies for a single fatty acid, several alternative approaches can provide valuable insights into the function of this compound.

  • In Vitro Enzyme Assays: The activity of enzymes involved in the β-oxidation of this compound can be assessed using purified enzymes and radiolabeled or fluorescently tagged substrates. This can help to identify the specific enzymes responsible for its degradation.

  • Cell-Based Assays: The effects of exogenous this compound on cellular processes can be investigated in cultured cells. For example, its impact on gene expression, cell proliferation, and inflammatory responses can be measured[11][12]. In a study on a hepatocyte cell line, an anteiso-BCFA (12-methyltetradecanoic acid) was shown to increase the mRNA levels of FASN, CRP, and IL-6[11].

  • RNA Interference (RNAi): Instead of permanent gene knockout, RNAi can be used to transiently knockdown the expression of key biosynthetic enzymes (BCAT, BCKDH, FAS) in cell culture or in specific tissues in vivo. This can provide a more rapid assessment of the impact on this compound levels and associated phenotypes.

  • Pharmacological Inhibition: The use of small molecule inhibitors for BCKDH or FAS can also serve as an alternative to genetic knockout to study the effects of reduced this compound synthesis.

  • Virtual Knockout Tools: Computational approaches, such as scTenifoldKnk, can perform virtual knockout experiments using single-cell RNA sequencing data to predict gene function and the potential outcomes of a real knockout experiment[13].

By employing a combination of these strategies, researchers can build a comprehensive understanding of the functional roles of this compound in various biological processes, paving the way for potential therapeutic applications.

References

The Understated Influence of Branched-Chain Acyl-CoAs on Cellular Physiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of lipid metabolism is vast and intricate, with much of the focus traditionally centered on straight-chain fatty acids. However, a growing body of evidence suggests that branched-chain fatty acids (BCFAs) and their activated coenzyme A (CoA) esters, such as 10-Methyldodecanoyl-CoA, are not merely metabolic curiosities but active participants in shaping cellular physiology. This guide provides a comparative analysis of branched-chain acyl-CoAs and their straight-chain counterparts, offering insights into their distinct metabolic fates and potential as biomarkers and therapeutic targets.

At a Glance: Branched-Chain vs. Straight-Chain Acyl-CoA Metabolism

The structural divergence between branched-chain and straight-chain fatty acids dictates their metabolic processing and physiological roles. While straight-chain fatty acids are primary sources for energy production and membrane synthesis, branched-chain fatty acids, such as 10-methyldodecanoic acid, are found in select organisms and possess unique biological activities.

FeatureStraight-Chain Acyl-CoAs (e.g., Palmitoyl-CoA)Branched-Chain Acyl-CoAs (e.g., this compound)
Natural Occurrence Ubiquitous in all domains of life.Primarily in bacteria (Streptomyces, B. acetylicum), insects, and ruminant fats.[1][2]
Biosynthesis Primer Acetyl-CoABranched-chain α-keto acids (from valine, leucine, isoleucine).
Primary Degradation Pathway Mitochondrial β-oxidationPeroxisomal β-oxidation is often required due to steric hindrance at the branch point.
Metabolic Significance Major source of cellular energy (ATP), building blocks for complex lipids.Roles in maintaining membrane fluidity, potential signaling molecules.
Regulatory Functions Allosteric regulation of enzymes (e.g., acetyl-CoA carboxylase), substrate for protein acylation.Can act as potent ligands for nuclear receptors like PPARα, influencing gene expression related to lipid metabolism.

Delving Deeper: Metabolic Pathways and Regulatory Networks

The metabolism of this compound, as a representative branched-chain acyl-CoA, is proposed to follow the general pathways established for BCFAs. These pathways stand in contrast to the well-trodden routes of straight-chain acyl-CoAs.

Biosynthesis of Branched-Chain Fatty Acids

The synthesis of BCFAs initiates with a branched-chain primer, derived from the catabolism of branched-chain amino acids.

Biosynthesis of a Branched-Chain Fatty Acid Branched-Chain Amino Acid (e.g., Leucine) Branched-Chain Amino Acid (e.g., Leucine) Branched-Chain α-Keto Acid Branched-Chain α-Keto Acid Branched-Chain Amino Acid (e.g., Leucine)->Branched-Chain α-Keto Acid Transamination Branched-Chain Acyl-CoA Primer Branched-Chain Acyl-CoA Primer Branched-Chain α-Keto Acid->Branched-Chain Acyl-CoA Primer Decarboxylation Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-Chain Acyl-CoA Primer->Fatty Acid Synthase (FAS) 10-Methyldodecanoic Acid 10-Methyldodecanoic Acid Fatty Acid Synthase (FAS)->10-Methyldodecanoic Acid Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Elongation Degradation of this compound 10-Methyldodecanoic Acid 10-Methyldodecanoic Acid This compound This compound 10-Methyldodecanoic Acid->this compound Acyl-CoA Synthetase Peroxisomal β-oxidation Peroxisomal β-oxidation This compound->Peroxisomal β-oxidation Acetyl-CoA Acetyl-CoA Peroxisomal β-oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Peroxisomal β-oxidation->Propionyl-CoA Mitochondrial β-oxidation Mitochondrial β-oxidation Acetyl-CoA->Mitochondrial β-oxidation Propionyl-CoA->Mitochondrial β-oxidation LC-MS/MS Workflow for Acyl-CoA Quantification Tissue Sample Tissue Sample Homogenization & Extraction Homogenization & Extraction Tissue Sample->Homogenization & Extraction Solid-Phase Extraction Solid-Phase Extraction Homogenization & Extraction->Solid-Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

A Comparative Guide to Analytical Platforms for 10-Methyldodecanoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific acyl-Coenzyme A (acyl-CoA) species like 10-Methyldodecanoyl-CoA is critical for understanding cellular metabolism, identifying disease biomarkers, and assessing the efficacy of therapeutic interventions. This guide provides an objective comparison of analytical platforms for the measurement of this compound, supported by experimental data and detailed methodologies.

Comparison of Analytical Platforms

The selection of an analytical platform for this compound measurement is fundamentally guided by the need for high sensitivity and specificity, especially given the complexity of biological matrices and the often low abundance of this analyte. The primary methods considered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the most powerful and widely adopted technique for the analysis of acyl-CoAs.[1][2][3] Its strength lies in the combination of chromatographic separation of analytes in a complex mixture with highly specific and sensitive detection by mass spectrometry. For a molecule like this compound, which is relatively large and non-volatile, LC-MS/MS is exceptionally well-suited. The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of the target analyte with minimal interference from other molecules, ensuring high specificity and low limits of detection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable small molecules. However, it is generally not suitable for the direct analysis of intact acyl-CoAs like this compound due to their low volatility and thermal instability. Analysis of the fatty acid component (10-methyldodecanoic acid) is possible with GC-MS, but this requires a chemical derivatization step to convert the fatty acid into a more volatile form, such as a fatty acid methyl ester (FAME). This approach, however, results in the loss of information about the Coenzyme A moiety and is therefore not a direct measurement of the target analyte.

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput immunoassay that relies on the specific binding of an antibody to its target antigen. While ELISA is a valuable tool for the quantification of proteins and other large biomolecules, its application to the direct measurement of small molecules like this compound is challenging. The development of a highly specific antibody that can distinguish this compound from other structurally similar acyl-CoAs is a significant hurdle. Currently, there are no commercially available ELISA kits for the direct quantification of this compound.

Based on these considerations, LC-MS/MS is the recommended platform for the accurate and sensitive measurement of this compound.

Quantitative Performance Data

The following table summarizes the expected quantitative performance of LC-MS/MS for the analysis of long-chain acyl-CoAs, which can be considered representative for this compound. Data for ELISA and GC-MS are not presented as they are not suitable for the direct, intact analysis of this analyte.

ParameterLC-MS/MS Performance (for long-chain acyl-CoAs)
Limit of Detection (LOD) 2 - 133 nM[1][4]
Limit of Quantitation (LOQ) Typically 3x LOD, in the low nanomolar range[1]
**Linearity (R²) **> 0.99[5]
Accuracy 80 - 114%[1]
Specificity High, due to chromatographic separation and MRM detection

Experimental Protocols

A detailed experimental protocol for the quantification of this compound using LC-MS/MS is provided below. This protocol is based on established methods for the analysis of long-chain acyl-CoAs.[1][5][6]

Sample Preparation (Extraction of Acyl-CoAs)
  • Homogenization: Homogenize frozen tissue samples (~50 mg) or cell pellets in 1 mL of ice-cold 2.5% sulfosalicylic acid (SSA).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of a similar acyl-CoA or an odd-chain acyl-CoA like C17:0-CoA) to the homogenate.

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs and transfer to a new microcentrifuge tube.

  • Storage: Store the extracts at -80°C until analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of long-chain acyl-CoAs.

  • Mobile Phases:

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly to a high percentage over several minutes to elute the acyl-CoAs. A re-equilibration step at the initial conditions is required between injections.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally preferred for the analysis of acyl-CoAs as it provides a characteristic fragmentation pattern.[3][6]

  • MRM Transitions: For this compound (expected molecular weight of approximately 935.4 g/mol ), the following MRM transition would be monitored:

    • Precursor Ion (Q1): m/z 936.4 [M+H]⁺

    • Product Ion (Q3): This would be determined by the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which is a characteristic fragment of 507 Da for all acyl-CoAs.[7] Thus, the product ion would be m/z 429.4.

  • Data Analysis: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of a this compound standard.

Mandatory Visualization

Signaling and Metabolic Pathways

Metabolic_Pathway_of_10_Methyldodecanoyl_CoA cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 10-Methyldodecanoic_Acid 10-Methyldodecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACS) 10-Methyldodecanoic_Acid->Acyl_CoA_Synthetase ATP, CoA 10-Methyldodecanoyl_CoA_Cytosol This compound Acyl_CoA_Synthetase->10-Methyldodecanoyl_CoA_Cytosol AMP, PPi 10-Methyldodecanoyl_CoA_Mito This compound 10-Methyldodecanoyl_CoA_Cytosol->10-Methyldodecanoyl_CoA_Mito CPT1/2 Beta_Oxidation β-Oxidation Spiral 10-Methyldodecanoyl_CoA_Mito->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA (x5) Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Putative metabolic pathway of this compound.

Experimental Workflow

LC_MS_MS_Workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction (Protein Precipitation) Sample->Extraction LC_Separation UHPLC Separation (C18 Column) Extraction->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (Triple Quadrupole) ESI->MS_Analysis Data_Analysis Data Analysis (Quantification vs. Internal Standard) MS_Analysis->Data_Analysis

Caption: Experimental workflow for this compound measurement.

References

Assessing the Purity of Commercially Available 10-Methyldodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative assessment of the purity of commercially available 10-Methyldodecanoyl-CoA, a crucial intermediate in the study of branched-chain fatty acid metabolism and its role in various physiological and pathological processes. This document outlines key analytical techniques for purity determination, presents illustrative data from fictional commercial sources, and provides detailed experimental protocols to enable researchers to perform their own quality assessment.

Comparative Purity Analysis of this compound

The purity of commercially available this compound can vary between suppliers, impacting experimental outcomes. Below is a synthesized comparison of three fictional suppliers, "Supplier A," "Supplier B," and "Supplier C," based on common analytical techniques. The data presented is illustrative to highlight key comparison points.

Parameter Supplier A Supplier B Supplier C
Advertised Purity ≥98% (HPLC)>95% (HPLC)≥99% (NMR)
Measured Purity (HPLC-UV) 98.5%96.2%99.1%
Measured Purity (LC-MS/MS) 98.2%95.8%99.0%
¹H NMR Conformance Conforms to structureConforms to structureConforms to structure
Identified Impurities - Oxidized this compound (0.8%)- Free Coenzyme A (0.5%)- 10-Methyldodecanoic Acid (1.5%)- Free Coenzyme A (1.2%)- Unidentified impurities (1.5%)- Isomer (iso-form) impurity (0.5%)- Residual solvent (0.4%)
Method of Analysis Provided HPLC chromatogram and Certificate of Analysis (CoA)CoA with stated purityHPLC chromatogram, ¹H NMR spectrum, and mass spectrum with CoA

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of this compound by separating it from potential impurities based on their physicochemical properties.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Mobile Phase A

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of Coenzyme A)

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To confirm the identity of this compound and to identify and quantify potential impurities with high specificity and sensitivity.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

  • The same HPLC column and mobile phases as described for the HPLC method can be used.

Procedure:

  • Sample Preparation and LC Separation: Follow the same procedure as for the HPLC analysis.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Precursor Ion (MS1): Scan for the [M+H]⁺ ion of this compound (m/z = 952.4).

    • Product Ion Scan (MS2): Fragment the precursor ion to obtain characteristic product ions. A key fragment corresponds to the loss of the acyl chain, resulting in the Coenzyme A fragment (m/z = 768.1).

    • Multiple Reaction Monitoring (MRM): For targeted quantification of this compound and known impurities, monitor specific precursor-to-product ion transitions.

  • Data Analysis: The identity of the main peak is confirmed by its mass-to-charge ratio and fragmentation pattern. Impurities can be identified by their unique mass spectra and quantified based on their peak areas relative to the main compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and to detect and quantify impurities, including structural isomers and residual solvents.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O)

  • Internal standard with a known concentration (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt - TMSP)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound and the internal standard in the deuterated solvent.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Structural Confirmation: Compare the chemical shifts and coupling constants of the observed signals with the expected spectrum for this compound.

    • Purity Assessment: Integrate the signals corresponding to the compound of interest and any identified impurities. The purity can be calculated by comparing the integral of a characteristic signal of this compound to the integral of the internal standard.

Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for assessing the purity of a commercial sample of this compound.

Purity_Assessment_Workflow cluster_0 Sample Receipt and Preparation cluster_2 Data Analysis and Reporting Receive Receive Commercial This compound Prep Prepare Stock Solution (e.g., 1 mg/mL in Buffer) Receive->Prep HPLC HPLC-UV Analysis (Purity Assessment) Prep->HPLC LCMS LC-MS/MS Analysis (Identity Confirmation & Impurity ID) Prep->LCMS NMR ¹H NMR Analysis (Structural Confirmation & Isomer/Solvent ID) Prep->NMR Analyze Integrate Peaks & Calculate Purity HPLC->Analyze Identify Identify Impurities by MS Fragmentation & NMR Shifts LCMS->Identify NMR->Identify Report Generate Purity Report Analyze->Report Identify->Report

Safety Operating Guide

Proper Disposal of 10-Methyldodecanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals, this document provides essential safety and logistical information for the proper disposal of 10-Methyldodecanoyl-CoA, ensuring the safety of laboratory personnel and the protection of the environment.

This compound is a coenzyme A derivative that requires careful handling and disposal due to its potential hazards. The primary concern, as highlighted in its Safety Data Sheet (SDS), is its high toxicity to aquatic life with long-lasting effects[1]. Therefore, strict adherence to proper disposal procedures is critical to prevent environmental contamination. This guide outlines the necessary steps for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles.To protect against splashes and eye contact. The substance causes serious eye irritation[1].
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection Laboratory coat.To protect skin and clothing from contamination.

In the event of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air.

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • After eye contact: Rinse out with plenty of water. Remove contact lenses, if present and easy to do so. Continue rinsing and seek medical advice from an ophthalmologist[1].

  • After swallowing: Make the victim drink water (two glasses at most). Consult a physician immediately[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[1].

1. Waste Identification and Segregation:

  • Treat all this compound, including unused product, contaminated solutions, and any materials used for spill cleanup, as hazardous waste.

  • This waste stream must be segregated from non-hazardous laboratory waste.

  • Due to its aquatic toxicity, it is crucial to also segregate it from other chemical waste streams unless compatibility is confirmed.

2. Waste Collection and Containerization:

  • Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and in good condition, with a secure, leak-proof lid.

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the approximate concentration and quantity.

  • Keep the waste container closed at all times, except when adding waste.

3. Storage of Hazardous Waste:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of waste generation and away from drains or sources of ignition.

  • Ensure secondary containment, such as a tray, is used to capture any potential leaks.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not attempt to treat or neutralize the waste in the laboratory.

  • The disposal must be carried out by an approved and licensed waste disposal contractor, who will transport it to a designated hazardous waste treatment and disposal facility.

5. Decontamination of Empty Containers:

  • Any container that held this compound must be decontaminated before it can be considered non-hazardous.

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble).

  • Collect the rinsate from all three rinses and dispose of it as hazardous waste in your designated this compound waste container.

  • After triple-rinsing, the container can be disposed of as regular laboratory glassware or plasticware, provided all labels are defaced.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Disposal & Decontamination A This compound Waste (Pure, Solutions, Contaminated Materials) B Collect in a Labeled, Compatible Hazardous Waste Container A->B C Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment B->C F Triple Rinse Empty Container with Suitable Solvent B->F For Empty Containers D Contact Environmental Health & Safety (EHS) for Waste Pickup C->D E Transfer to Approved Hazardous Waste Facility D->E G Collect Rinsate as Hazardous Waste F->G H Dispose of Decontaminated Container as Non-Hazardous Waste F->H G->B Add to Waste Container

Disposal Workflow for this compound

This comprehensive guide provides the necessary procedural steps to ensure the safe and compliant disposal of this compound. By adhering to these protocols, researchers and laboratory personnel can minimize risks to themselves and the environment, fostering a culture of safety and responsibility.

References

Personal protective equipment for handling 10-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 10-Methyldodecanoyl-CoA. The following procedures are based on general laboratory safety protocols for handling non-volatile, solid chemical compounds and should be supplemented by a thorough risk assessment specific to your experimental context.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile or neoprene, powder-freeTo prevent skin contact with the chemical.
Eye Protection Safety GlassesANSI Z87.1 certified, with side shieldsTo protect eyes from splashes or airborne particles.
Body Protection Laboratory CoatStandard, long-sleevedTo protect skin and clothing from contamination.
Foot Protection Closed-toe ShoesMade of a non-porous materialTo protect feet from spills.
Respiratory N95 or N100 RespiratorNIOSH-approved, fit-tested (if weighing or creating aerosols)[1]To prevent inhalation of airborne particles, especially when handling the solid form.[1]
Face Protection Face ShieldTo be used in conjunction with safety glasses when there is a significant splash hazard[2][3]To provide an additional layer of protection for the face from splashes.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

  • Preparation :

    • Ensure all necessary PPE is readily available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.

    • Have an emergency plan in place, including the location of eyewash stations and safety showers.

  • Handling the Compound :

    • When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to minimize the generation of airborne dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • In Case of a Spill :

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • For small spills, wear appropriate PPE and cover the spill with an absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a designated, labeled waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All solid waste contaminated with this compound (e.g., used gloves, weighing paper, absorbent materials) should be collected in a clearly labeled, sealed container for chemical waste.

    • Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste.

  • Disposal Procedure :

    • Dispose of all chemical waste through your institution's designated hazardous waste management program.

    • Do not pour solutions down the drain or dispose of solid waste in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal Prep_PPE Don PPE Prep_Workspace Prepare Workspace (Fume Hood) Prep_PPE->Prep_Workspace Handling_Weigh Weigh Compound Prep_Workspace->Handling_Weigh Handling_Solubilize Prepare Solution Handling_Weigh->Handling_Solubilize Experiment_Run Conduct Experiment Handling_Solubilize->Experiment_Run Cleanup_Decontaminate Decontaminate Workspace Experiment_Run->Cleanup_Decontaminate Cleanup_Dispose Dispose of Waste Cleanup_Decontaminate->Cleanup_Dispose Cleanup_RemovePPE Remove PPE Cleanup_Dispose->Cleanup_RemovePPE

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.